molecular formula C14H19NO B3427987 Ethoxyquin CAS No. 63301-91-7

Ethoxyquin

カタログ番号: B3427987
CAS番号: 63301-91-7
分子量: 217.31 g/mol
InChIキー: DECIPOUIJURFOJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethoxyquin (6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline) is a quinoline-based synthetic antioxidant. Its primary research application is in preventing the oxidative rancidity of fats and fat-soluble vitamins (such as A and E) in animal feed and pet food, thereby preserving nutritional integrity and shelf-life . It functions by effectively scavenging lipid peroxide radicals, terminating the chain reaction of lipid peroxidation . This compound is also used in specific human food contexts, such as controlling scald on pears post-harvest and preventing color loss in spices like chili powder and paprika . The research value of this compound extends to studies of its metabolic pathway, which involves O-deethylation and the formation of metabolites such as quinone imine, which may have prooxidative effects . Safety assessments have raised considerations for researchers. The European Food Safety Authority (EFSA) has indicated that data to fully assess the safety for consumers, certain animals, and the environment are lacking and could not conclude on its safety for long-living and reproductive animals . A key concern is the presence of p-phenetidine, a possible mutagenic impurity from manufacturing . One metabolite, this compound quinone imine, has been identified as possibly genotoxic . Chronic toxicity studies in rats have shown carcinogenic potential in the urinary bladder, which is suggested to occur via a nongenotoxic mechanism, potentially involving tumor promotion . In the United States, its use in animal feed is regulated, with a maximum limit of 150 ppm in the complete feed . The authorization of this compound as a feed additive was suspended in the European Union in 2017 . This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-ethoxy-2,2,4-trimethyl-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-5-16-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13/h6-9,15H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECIPOUIJURFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(C=C2C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Record name ETHOXYQUIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20360
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63301-91-7
Record name Quinoline, 6-ethoxy-1,2-dihydro-2,2,4-trimethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63301-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9020582
Record name Ethoxyquin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ethoxyquin is a clear light yellow to dark brown viscous liquid. Discolors and stains badly. Mercaptan-like odor. (NTP, 1992), Yellow liquid; [Merck Index] Light yellow to dark brown viscous liquid with an odor like mercaptans; Darkened by light and air; [CAMEO] Formulated as an emulsifiable concentrate and an impregnated wrap; [Reference #2] Dark brown liquid; [Aldrich MSDS]
Record name ETHOXYQUIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20360
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethoxyquin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1237
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

253 to 257 °F at 2 mmHg (NTP, 1992), 123-125 °C AT 2 MM HG
Record name ETHOXYQUIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20360
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHOXYQUIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/400
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

225 °F (NTP, 1992)
Record name ETHOXYQUIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20360
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name ETHOXYQUIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20360
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1.029 to 1.031 at 77 °F (NTP, 1992), 1.029-1.031 AT 25 °C/25 °C
Record name ETHOXYQUIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20360
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHOXYQUIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/400
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

7.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.48 (AIR= 1)
Record name ETHOXYQUIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20360
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHOXYQUIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/400
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.82e-05 mmHg at 32 °F ; 0.000256 mmHg at 77 °F (NTP, 1992), 0.000132 [mmHg]
Record name ETHOXYQUIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20360
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethoxyquin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1237
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

YELLOW LIQUID

CAS No.

91-53-2, 63301-91-7
Record name ETHOXYQUIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20360
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethoxyquin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethoxyquin [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 6-ethoxy-1,2-dihydro-2,2,4-trimethyl-, homopolymer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063301917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethoxyquin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16866
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ethoxyquin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6795
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoline, 6-ethoxy-1,2-dihydro-2,2,4-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethoxyquin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethoxyquin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.887
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHOXYQUIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T1410R4OR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ETHOXYQUIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/400
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethoxyquin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039531
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

less than 32 °F (NTP, 1992), Approximately 0 °C
Record name ETHOXYQUIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20360
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHOXYQUIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/400
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of Ethoxyquin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline), a widely used antioxidant. It details the primary synthetic pathway, the reaction mechanism, and experimental protocols. Quantitative data on reaction conditions and yields are summarized for comparative analysis. Furthermore, the guide elucidates the antioxidant mechanism of this compound. All signaling pathways and experimental workflows are visualized using Graphviz diagrams for enhanced clarity.

Introduction

This compound is a quinoline-based antioxidant primarily utilized as a preservative in animal feed to prevent the oxidative degradation of fats and vitamins.[1] Its synthesis was first reported in 1921 by Knoevenagel, involving the condensation of p-phenetidine with acetone or its derivatives.[2] The most common industrial synthesis is a variation of the Skraup-Doebner-von Miller quinoline synthesis, which provides a cost-effective route to this compound.[1][3] This guide will delve into the technical details of this synthesis, providing researchers and chemical development professionals with the necessary information for its replication and optimization.

This compound Synthesis Pathway and Mechanism

The synthesis of this compound is predominantly achieved through the acid-catalyzed reaction of p-phenetidine with acetone.[4] This reaction is a classic example of the Doebner-von Miller quinoline synthesis, where an α,β-unsaturated carbonyl compound reacts with an aniline to form a quinoline derivative.[3] In this specific synthesis, the α,β-unsaturated carbonyl, mesityl oxide, is formed in situ from the self-condensation of two acetone molecules.

The overall reaction can be summarized as follows:

p-Phenetidine + 2 Acetone → this compound + 2 H₂O

Reaction Mechanism

The mechanism of the Doebner-von Miller synthesis of this compound from p-phenetidine and acetone involves several key steps:

  • Aldol Condensation of Acetone: In the presence of an acid catalyst, two molecules of acetone undergo an aldol condensation to form diacetone alcohol, which then dehydrates to yield the α,β-unsaturated ketone, mesityl oxide.

  • Michael Addition: The amino group of p-phenetidine acts as a nucleophile and attacks the β-carbon of mesityl oxide in a Michael addition.

  • Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the benzene ring attacks the protonated carbonyl carbon, leading to the formation of a six-membered ring.

  • Dehydration and Tautomerization: The cyclic intermediate then dehydrates and tautomerizes to form the stable 1,2-dihydroquinoline ring system of this compound.

A diagram illustrating this mechanistic pathway is provided below.

Ethoxyquin_Synthesis_Mechanism cluster_acetone_condensation Acetone Self-Condensation cluster_ethoxyquin_formation This compound Formation acetone1 Acetone mesityl_oxide Mesityl Oxide acetone1->mesityl_oxide Acid Catalyst acetone2 Acetone acetone2->mesityl_oxide water1 H₂O intermediate1 Michael Adduct mesityl_oxide->intermediate1 Michael Addition p_phenetidine p-Phenetidine p_phenetidine->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Cyclization This compound This compound intermediate2->this compound Dehydration water2 H₂O

Diagram of the this compound Synthesis Mechanism.

Quantitative Data on Synthesis Parameters

The yield of this compound is highly dependent on the reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time. The following tables summarize the quantitative data from various sources to provide a comparative analysis.

Table 1: Comparison of Catalytic Systems for this compound Synthesis
Catalyst SystemReactant Ratio (p-Phenetidine:Acetone)SolventTemperature (°C)Time (h)Yield (%)Reference
p-Toluenesulfonic Acid1 : 3.3Toluene1301067.6[5]
Iodine1 : 3.3Toluene1301057.4[5]
p-TSA / Iodine (1.8g / 0.27g)1 : 3.3Toluene1301088.7[5]
p-TSA / Iodine (1.3g / 0.55g)1 : 3.3Toluene1301091.6[5]
p-TSA / Iodine (1.1g / 0.42g)1 : 3.1Toluene130985.9[5]
p-Toluenesulfonic Acid1 : 2.4 (with Diacetone Alcohol)Toluene130642[6]

p-TSA: p-Toluenesulfonic Acid

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound, based on procedures described in the literature.

Synthesis of this compound using a Composite p-Toluenesulfonic Acid/Iodine Catalyst[5]

Materials:

  • p-Phenetidine (20g)

  • Toluene (6.5 mL)

  • p-Toluenesulfonic acid (1.3g)

  • Iodine (0.55g)

  • Acetone (32 mL)

  • 3% Sodium bicarbonate solution

  • Water

Equipment:

  • Reactor equipped with a thermometer, water separator, and condenser

  • Heat-collecting magnetic stirrer

  • Syringe pump

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a reactor equipped with a thermometer, water separator, and condenser, add 20g of p-phenetidine, 6.5 mL of toluene, 1.3g of p-toluenesulfonic acid, and 0.55g of iodine.

  • Heat and stir the mixture using a heat-collecting magnetic stirrer.

  • Once the temperature of the reaction solution stabilizes at 130°C, begin the dropwise addition of 32 mL of acetone into the reactor using a syringe pump over a period of 10 hours.

  • After the addition of acetone is complete, terminate the reaction.

  • Cool the reaction mixture and neutralize it by adding a 3% sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Wash the organic phase with water.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain the final product, this compound.

Expected Yield: 91.6%

Characterization of this compound

The synthesized this compound can be characterized using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR (Predicted) δ (ppm): 6.6-6.8 (m, 3H, Ar-H), 5.3 (s, 1H, C=CH), 3.9 (q, 2H, OCH₂CH₃), 2.1 (s, 3H, C=C-CH₃), 1.3 (t, 3H, OCH₂CH₃), 1.2 (s, 6H, C(CH₃)₂)[7]
¹³C NMR (Predicted) δ (ppm): 149.9, 138.4, 129.6, 127.6, 121.6, 115.2, 114.6, 110.2, 63.5, 51.1, 30.2, 18.3, 14.9[1]
Mass Spec. [M+H]⁺ at m/z 218.15; product ions at m/z 160.10 and 148.10
FTIR (Predicted) Strong C-O stretching around 1240 cm⁻¹, C=C stretching around 1600 cm⁻¹, N-H stretching around 3400 cm⁻¹General knowledge

Antioxidant Mechanism of this compound

This compound functions as a potent antioxidant by interrupting the free-radical chain reactions involved in lipid peroxidation.[2] Its mechanism of action involves the donation of a hydrogen atom from its secondary amine group to a peroxyl radical (ROO•), thereby neutralizing the radical and preventing it from propagating the oxidative chain reaction.[6] This process results in the formation of a stable aminyl radical of this compound, which is less reactive and can further react with other radicals to terminate the chain reaction.

The key steps in the antioxidant mechanism are:

  • Initiation: A lipid molecule (RH) is converted to an alkyl radical (R•).

  • Propagation: The alkyl radical reacts with oxygen to form a peroxyl radical (ROO•), which can then abstract a hydrogen from another lipid molecule, creating a new alkyl radical and a hydroperoxide (ROOH).

  • Inhibition by this compound: this compound (EQ-H) donates a hydrogen atom to the peroxyl radical, forming a stable this compound radical (EQ•) and neutralizing the peroxyl radical.

Antioxidant_Mechanism cluster_peroxidation Lipid Peroxidation cluster_inhibition Inhibition by this compound RH Lipid (RH) R_radical Alkyl Radical (R•) RH->R_radical Initiation ROO_radical Peroxyl Radical (ROO•) R_radical->ROO_radical + O₂ ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + RH ROOH_inhibited Hydroperoxide (ROOH) ROO_radical->ROOH_inhibited H• donation ROOH->R_radical Ethoxyquin_H This compound (EQ-H) Ethoxyquin_radical This compound Radical (EQ•) Ethoxyquin_H->Ethoxyquin_radical

Diagram of the Antioxidant Mechanism of this compound.

Conclusion

The synthesis of this compound via the Doebner-von Miller reaction of p-phenetidine and acetone is a well-established and efficient industrial process. The yield and purity of the final product can be optimized by careful selection of catalysts and reaction conditions. This guide has provided a detailed overview of the synthesis pathway, reaction mechanism, and experimental protocols, supported by quantitative data and visual diagrams, to serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development. The elucidation of its antioxidant mechanism further underscores its importance as a chemical preservative.

References

An In-depth Technical Guide on the Core Antioxidant Mechanism of Action of Ethoxyquin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxyquin (EQ), a synthetic quinoline-based antioxidant, has been extensively utilized in the animal feed industry to prevent lipid peroxidation. Its efficacy stems from a multifaceted mechanism of action that includes direct radical scavenging and the modulation of endogenous antioxidant defense systems. This technical guide provides a comprehensive overview of the core antioxidant mechanisms of this compound, detailing its chemical reactivity, the role of its oxidation products, and its interaction with the Keap1-Nrf2 signaling pathway. Quantitative data from key studies are summarized in structured tables, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular processes involved.

Introduction

This compound (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is a potent, lipid-soluble antioxidant.[1] Initially developed as a rubber stabilizer, its ability to inhibit oxidative degradation has led to its widespread use as a preservative in animal feed, protecting fats, and fat-soluble vitamins from rancidity.[2][3] The antioxidant activity of this compound is not solely dependent on the parent molecule but is also contributed by its oxidation products, making its mechanism of action complex and robust.[4] This guide delves into the intricate details of these mechanisms, providing a technical resource for researchers in the fields of antioxidant science, animal nutrition, and drug development.

Direct Antioxidant Mechanism: Radical Scavenging

The primary antioxidant function of this compound lies in its ability to act as a chain-breaking antioxidant, donating a hydrogen atom from its secondary amine group to lipid peroxyl radicals (LOO•). This action terminates the lipid peroxidation chain reaction.

Upon donating a hydrogen atom, this compound is converted into a resonance-stabilized aminyl radical, which is significantly less reactive than the initial peroxyl radical and thus unable to propagate the oxidation chain. This process is illustrated in the following diagram.

G Figure 1. This compound Radical Scavenging Mechanism cluster_reactants Reactants cluster_products Products This compound This compound (EQ-H) Ethoxyquin_Radical This compound Radical (EQ•) This compound->Ethoxyquin_Radical H• donation Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Lipid_Hydroperoxide H• acceptance

Caption: Figure 1. This compound Radical Scavenging Mechanism.

The stabilized this compound radical can then undergo further reactions, leading to the formation of non-radical products, including a dimer and a quinone imine, both of which also exhibit antioxidant properties.[5][6]

Formation and Activity of Oxidation Products

The oxidation of this compound results in the formation of two major products: a quinone imine (QI) and an this compound dimer (EQDM).[7] These products are not merely byproducts but contribute significantly to the overall antioxidant efficacy.

  • Quinone Imine (QI): This non-fluorescent product is formed in significant amounts and has been shown to possess potent antioxidant activity, in some cases only slightly less active than the parent this compound molecule.[5]

  • This compound Dimer (EQDM): This fluorescent dimeric product is formed through the coupling of two this compound radicals.[5] Studies have shown that the dimer has a considerably longer half-life than this compound, providing prolonged protection against lipid oxidation.[4][6]

The sustained antioxidant effect of this compound can be attributed to this cascade of active compounds.

G Figure 2. Oxidation Pathway of this compound This compound This compound Ethoxyquin_Radical This compound Radical This compound->Ethoxyquin_Radical Oxidation Quinone_Imine Quinone Imine (QI) (Antioxidant) Ethoxyquin_Radical->Quinone_Imine Dimer This compound Dimer (EQDM) (Antioxidant) Ethoxyquin_Radical->Dimer G Figure 3. This compound-mediated Nrf2 Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Modifies Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Inhibited Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Keap1_mod Modified Keap1 ARE ARE Nrf2_nuc->ARE Binds to Gene_Expression Increased Expression of Antioxidant Genes (e.g., HO-1, NQO1, GSTs) ARE->Gene_Expression G Figure 4. DPPH Assay Workflow Prep_Samples Prepare Sample and Standard Dilutions Add_Samples Add Samples/Standards to Microplate Prep_Samples->Add_Samples Add_DPPH Add DPPH Solution to Microplate Add_DPPH->Add_Samples Incubate Incubate in Dark (e.g., 30 min) Add_Samples->Incubate Read_Absorbance Measure Absorbance (e.g., 517 nm) Incubate->Read_Absorbance Calculate Calculate % Inhibition and IC50 Read_Absorbance->Calculate G Figure 5. ABTS Assay Workflow Prep_ABTS Prepare ABTS•+ Working Solution Add_ABTS Add ABTS•+ Solution Prep_ABTS->Add_ABTS Prep_Samples Prepare Sample and Standard Dilutions Add_Samples Add Samples/Standards to Microplate Prep_Samples->Add_Samples Add_Samples->Add_ABTS Incubate Incubate at RT (e.g., 6 min) Add_ABTS->Incubate Read_Absorbance Measure Absorbance (e.g., 734 nm) Incubate->Read_Absorbance Calculate Calculate % Inhibition and IC50 Read_Absorbance->Calculate

References

An In-depth Technical Guide to the Physicochemical Properties of Ethoxyquin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is a synthetic antioxidant primarily utilized as a preservative in animal feed and as an anti-scald agent for pears and apples.[1][2][3] Its efficacy stems from its ability to inhibit the oxidation of fats and protect fat-soluble vitamins.[4] However, its use has been subject to regulatory scrutiny due to concerns about the potential toxicity of its metabolites and manufacturing impurities.[1] A thorough understanding of its physicochemical properties is paramount for researchers in toxicology, pharmacology, and analytical chemistry to develop accurate detection methods, assess its biological fate, and investigate its mechanisms of action. This guide provides a comprehensive overview of this compound's core physicochemical properties, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and analytical workflows.

Core Physicochemical Properties

This compound is a quinoline-based compound that typically appears as a light yellow to dark brown viscous liquid at room temperature.[3][5][6] It is prone to polymerization and darkening in color upon exposure to air and light.[6][7]

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
IUPAC Name 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline[1]
CAS Number 91-53-2[1]
Molecular Formula C₁₄H₁₉NO[1]
Molecular Weight 217.31 g/mol [3][5]
Appearance Light yellow to dark brown viscous liquid[3][5]
Melting Point < 0 °C to < 25 °C[1][5][6]
Boiling Point 123-125 °C at 2 mmHg[1][6]
Density 1.03 g/mL at 20 °C[3][6]
Vapor Pressure 0.000256 mmHg at 25 °C (77 °F)[7]
Flash Point 137 °C (278.6 °F)[6]
Refractive Index 1.569 - 1.571 at 20 °C[6]
Table 2: Solubility and Partitioning Properties of this compound
PropertyValueSource(s)
Water Solubility < 0.1 g/100 mL at 20 °C (practically insoluble)[3]
Organic Solvents Soluble in ethanol, DMSO, dimethylformamide, acetone, fats, and oils.[2][3][8]
pKa 4.56 - 5.15 (Weak Base)[9][10]
LogP (Octanol/Water) 3.39 - 4.01[3][10]
Table 3: Spectroscopic and Stability Data for this compound
PropertyValueSource(s)
UV/Vis. λmax 229 nm, 357 nm[11][12]
Mass Spectral Peaks Intense peaks at m/z 202 (100%), 108 (53%), 174 (48%), 137 (36%)[13]
Stability Stable under ordinary conditions; polymerizes and darkens on exposure to light and air. Incompatible with strong oxidizing agents and strong acids.[6][7][14]

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of this compound.

Protocol for Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the solubility of a compound in water.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of deionized water in a glass flask with a stopper. The excess solid/liquid phase should be visible.

    • Seal the flask to prevent solvent evaporation.

    • Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After agitation, allow the flask to stand undisturbed in a constant temperature bath for at least 24 hours to allow for complete separation of the undissolved this compound from the aqueous solution.

    • Carefully collect a sample from the clear, saturated aqueous phase using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved micro-particles.

  • Quantification:

    • Quantify the concentration of this compound in the filtered aqueous sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

    • Prepare a calibration curve using standards of known this compound concentrations to determine the concentration in the sample.

    • The determined concentration represents the aqueous solubility of this compound at the specified temperature.

Protocol for Determination of pKa (Potentiometric Titration)

As a weak base, this compound's pKa can be determined by titrating it with a strong acid.

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol to ensure solubility.

    • Place the solution in a beaker with a magnetic stir bar.

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

    • Immerse the calibrated pH electrode and a temperature probe into the sample solution.

    • Use a burette filled with a standardized strong acid titrant (e.g., 0.1 M HCl).

  • Titration Procedure:

    • Record the initial pH of the this compound solution.

    • Add the acid titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the solution to stabilize and record the pH and the total volume of titrant added. Continue this process well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (inflection point).

    • The half-equivalence point occurs at exactly half the volume of titrant required to reach the equivalence point.

    • The pH of the solution at the half-equivalence point is equal to the pKa of the compound.[15][16]

Protocol for Determination of LogP (HPLC Method)

The partition coefficient (LogP) can be efficiently estimated using reverse-phase HPLC, which correlates a compound's retention time with its lipophilicity.[11][17]

  • System Preparation:

    • Use a reverse-phase HPLC system with a C18 column.

    • The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4 to ensure this compound is in its unionized form) and an organic solvent (e.g., methanol or acetonitrile).[11]

  • Calibration with Standards:

    • Select a series of standard compounds with well-established and reliable LogP values that span a range including the expected LogP of this compound.

    • Inject each standard compound individually and record its retention time (t_R_).

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R_ - t₀) / t₀, where t₀ is the column dead time (void volume).

    • Create a calibration curve by plotting the known LogP values of the standards (y-axis) against their corresponding log(k') values (x-axis). A linear relationship should be observed.

  • Sample Analysis:

    • Dissolve this compound in the mobile phase and inject it into the HPLC system under the same conditions used for the standards.

    • Record the retention time of this compound and calculate its log(k').

  • LogP Determination:

    • Using the linear regression equation from the calibration curve, calculate the LogP of this compound from its measured log(k') value.

Biological Signaling and Analytical Workflows

Antioxidant Mechanism

This compound functions as a chain-breaking antioxidant. Its dihydroquinoline structure allows it to donate a hydrogen atom from its secondary amine group (-NH) to neutralize lipid peroxyl radicals (ROO•), thereby terminating the radical chain reaction of lipid peroxidation.[2] This process protects cellular components and preserves the nutritional quality of feed.

G ROO Lipid Peroxyl Radical (ROO●) ROOH Lipid Hydroperoxide (ROOH) ROO->ROOH H● Donation Termination Non-Radical Products (Stable) ROO->Termination Radical Quenching EQ This compound (EQ-H) EQ->ROOH EQ_Radical This compound Radical (EQ●) EQ_Radical->Termination

Caption: Chain-breaking antioxidant mechanism of this compound.

Potential Genotoxicity Pathway

While an effective antioxidant, concerns exist regarding the genotoxicity of this compound and its metabolites, such as this compound quinone imine.[1] These compounds may generate reactive oxygen species (ROS) or act as electrophiles that can interact with DNA, leading to DNA adducts and strand breaks. This damage, if not properly repaired, can result in mutations and chromosomal aberrations.[18][19]

G EQ This compound / Metabolites ROS Reactive Oxygen Species (ROS) Generation EQ->ROS DNA Cellular DNA EQ->DNA Direct Interaction ROS->DNA Oxidative Stress Adducts DNA Adducts & Strand Breaks DNA->Adducts Repair DNA Repair Mechanisms Adducts->Repair Apoptosis Apoptosis (Cell Death) Adducts->Apoptosis Severe Damage Mutation Mutations / Chromosome Aberrations Adducts->Mutation Repair Failure Repair->DNA Successful Repair

Caption: Postulated pathway of this compound-induced genotoxicity.

Analytical Workflow: QuEChERS and LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a common and effective workflow for the analysis of this compound residues in complex matrices like animal feed or tissues.[8][13]

G cluster_prep Sample Preparation cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenize 1. Homogenize Sample (e.g., 10g feed) Extract 2. Add Acetonitrile & Salts (MgSO₄, NaCl) + Antioxidant (BHT/Ascorbic Acid) Homogenize->Extract Vortex 3. Vortex / Shake Extract->Vortex Centrifuge1 4. Centrifuge Vortex->Centrifuge1 Transfer 5. Transfer Supernatant Centrifuge1->Transfer dSPE 6. Add Sorbents (e.g., PSA, C18) Transfer->dSPE Vortex2 7. Vortex & Centrifuge dSPE->Vortex2 Filter 8. Filter Extract Vortex2->Filter LCMS 9. Inject into LC-MS/MS Filter->LCMS Quantify 10. Quantify & Confirm LCMS->Quantify

Caption: QuEChERS workflow for this compound residue analysis.

References

An In-depth Technical Guide to the Identification of Ethoxyquin Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxyquin (EQ), a potent synthetic antioxidant, has been extensively used in animal feed to prevent lipid peroxidation. However, its propensity to degrade into various transformation products has raised concerns regarding food safety and biological activity. This technical guide provides a comprehensive overview of the identification, formation pathways, and analytical methodologies for the major degradation products of this compound. Detailed experimental protocols for advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are presented. Furthermore, this guide summarizes quantitative data on the occurrence of these degradation products in various matrices and explores the interaction of this compound with cellular signaling pathways.

Introduction

This compound (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is a highly effective antioxidant that has been instrumental in preserving the nutritional quality of animal feed by inhibiting the oxidation of fats and fat-soluble vitamins.[1] Despite its efficacy, this compound is susceptible to degradation under various conditions, leading to the formation of several transformation products. The presence of these degradation products in the food chain, particularly in farmed fish and other animal products, necessitates robust analytical methods for their identification and quantification.[2] This guide focuses on the primary degradation products of this compound, their mechanisms of formation, and the state-of-the-art analytical strategies for their detection and characterization.

Major Degradation Products of this compound

The most significant and frequently reported degradation products of this compound are its oxidation products: this compound quinone imine (EQI) and the this compound dimer (EQDM).[1][3] Other metabolites, such as de-ethylated this compound (DEQ), have also been identified, particularly in biological systems.[4]

  • This compound Quinone Imine (EQI): A major oxidation product formed during the degradation of this compound.[3] EQI has raised toxicological concerns due to structural alerts for mutagenicity and carcinogenicity.[5]

  • This compound Dimer (EQDM): Formed through the dimerization of this compound, it is often the most abundant metabolite found in tissues of animals fed with this compound-containing feed.[4][6]

  • De-ethylated this compound (DEQ): A metabolite resulting from the O-deethylation of this compound.[1]

Formation and Degradation Pathways

The degradation of this compound is primarily an oxidative process. The antioxidant activity of this compound involves the donation of a hydrogen atom from its secondary amine group to a free radical, resulting in the formation of a stabilized this compound radical. This radical can then undergo further reactions to form various degradation products.

The formation of EQI and EQDM is a key aspect of this compound's degradation. The proposed pathway involves the oxidation of this compound to a quinone imine structure (EQI). The dimerization to EQDM is also a significant route of transformation, particularly in biological matrices.[1]

Below is a diagram illustrating the primary degradation pathways of this compound.

Ethoxyquin_Degradation This compound This compound (EQ) EQ_Radical This compound Radical This compound->EQ_Radical Oxidation Other_Metabolites Other Metabolites (e.g., DEQ) This compound->Other_Metabolites Metabolism EQI This compound Quinone Imine (EQI) EQ_Radical->EQI Further Oxidation EQDM This compound Dimer (EQDM) EQ_Radical->EQDM Dimerization

Caption: Primary degradation pathways of this compound.

Quantitative Data on this compound and its Degradation Products

The following tables summarize the reported concentrations of this compound and its major degradation products in various matrices.

Table 1: Concentration of this compound and its Degradation Products in Farmed Fish and Swine Tissues

MatrixAnalyteConcentration Range (µg/kg)Analytical MethodReference
Farmed Steelhead MuscleEQ< 10HPLC-FLD[3]
EQDM900HPLC-FLD[3]
Farmed Steelhead LiverEQ< 10HPLC-FLD[3]
EQDM250HPLC-FLD[3]
Farmed Salmon MuscleEQ< 10HPLC-FLD[3]
EQDM700HPLC-FLD[3]
Swine FatEQ3281 - 12193GC-MS/MS[5]
EQI1780 - 12071GC-MS/MS[5]
EQDM2112 - 10969GC-MS/MS[5]
Swine LiverEQ78.3 - 238GC-MS/MS[5]
EQI50.2 - 177GC-MS/MS[5]
EQDM20.1 - 160GC-MS/MS[5]
Swine KidneyEQ115 - 323GC-MS/MS[5]
EQI133 - 280GC-MS/MS[5]
EQDM43.5 - 121GC-MS/MS[5]
Swine MuscleEQ2.12 - 7.95GC-MS/MS[5]
EQI2.78 - 10.2GC-MS/MS[5]
EQDM1.25 - 3.45GC-MS/MS[5]

Table 2: Recovery and Limit of Quantification (LOQ) Data for Analytical Methods

MethodMatrixAnalyteRecovery (%)LOQ (µg/kg)Reference
HPLC-UVFish Meal & FeedEQ90 - 100-[7]
QI75 - 85-[7]
DM90 - 100-[7]
GC-MS/MSSwine TissuesEQ64.7 - 100.70.5[5]
EQI64.7 - 100.75.0[5]
EQDM64.7 - 100.75.0[5]
UPLC-MS/MSShrimpEQ91 - 975.0[8]
HPLC-FLDFarmed SalmonEQDM88 ± 4-[9]

Experimental Protocols

Sample Preparation: QuEChERS Method for Fish Tissue

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of residues in food matrices.[6][10]

Protocol:

  • Homogenize 5 g of fish tissue. To prevent degradation of this compound during sample preparation, the addition of a stabilizing agent like ascorbic acid is recommended.[6]

  • Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube.

  • Shake the tube vigorously for 15 minutes.

  • Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake for 1 minute.[10]

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the supernatant for dispersive solid-phase extraction (dSPE) cleanup.

  • For dSPE, use a combination of primary secondary amine (PSA) and C18 sorbents to remove interfering matrix components.[6]

  • After cleanup, the final extract is ready for analysis by LC-MS/MS or GC-MS/MS.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup Homogenization 1. Homogenize 5g Tissue (+ Ascorbic Acid) Add_ACN 2. Add 10 mL Acetonitrile Homogenization->Add_ACN Shake1 3. Shake 15 min Add_ACN->Shake1 Add_Salts 4. Add QuEChERS Salts & Shake 1 min Shake1->Add_Salts Centrifuge1 5. Centrifuge 5 min Add_Salts->Centrifuge1 Supernatant 6. Take Supernatant Aliquot Centrifuge1->Supernatant dSPE 7. Add dSPE Sorbents (PSA, C18) Supernatant->dSPE Vortex_Centrifuge 8. Vortex & Centrifuge dSPE->Vortex_Centrifuge Final_Extract 9. Final Extract for Analysis Vortex_Centrifuge->Final_Extract

Caption: QuEChERS sample preparation workflow.

Analytical Instrumentation

Instrumentation: Ultra-High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (UPLC-MS/MS).[8]

  • Column: Octadecylsilanized silica gel column (e.g., 2.0 mm i.d. x 150 mm, 5 µm particle size).[11]

  • Mobile Phase: A gradient of methanol and an aqueous solution of 2 mmol/L ammonium acetate.[11]

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.[11]

  • Injection Volume: 5 µL.[11]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[11]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.

    • This compound: Precursor ion m/z 218.15 -> Product ions m/z 174 and 148.[8][11]

Instrumentation: Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (GC-MS/MS).[5]

  • Column: A suitable capillary column for pesticide analysis (e.g., DB-5ms).

  • Inlet Temperature: 250°C.[5]

  • Injection Mode: Splitless.[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 0.9 mL/min).[5]

  • Oven Temperature Program: Start at 100°C, hold for 1 min, then ramp at 20°C/min to 240°C and hold for 45 min.[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.

    • EQ: Precursor ion m/z 202 -> Product ion m/z 174.[5]

    • EQI: Precursor ion m/z 174 -> Product ion m/z 130.[5]

    • EQDM: Precursor ion m/z 201 -> Product ion m/z 173.[5]

Biological Signaling Pathways

This compound and its metabolites can interact with cellular signaling pathways, notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant and detoxification enzymes.[12]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of a battery of cytoprotective genes, including those encoding for enzymes like glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[12][13]

Studies have shown that this compound can induce the Nrf2 pathway, which may contribute to its protective effects against oxidative stress.[12] The deethylated metabolite of this compound (DEQ) has also been shown to restore the activities of antioxidant enzymes in a manner that suggests involvement of the Nrf2 pathway.[12]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Dissociation Keap1_free Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Cytoprotective_Genes Cytoprotective Genes (GST, NQO1, etc.) ARE->Cytoprotective_Genes Transcription This compound This compound / Metabolites This compound->Nrf2_Keap1 Induces Oxidative_Stress Oxidative Stress Oxidative_Stress->Nrf2_Keap1 Induces

Caption: this compound's interaction with the Nrf2 signaling pathway.

Conclusion

The identification and quantification of this compound's degradation products are critical for ensuring food safety and understanding the biological implications of its use. This guide has provided a detailed overview of the major degradation products, their formation pathways, and robust analytical methodologies for their detection. The presented quantitative data and experimental protocols offer a valuable resource for researchers and professionals in the field. Furthermore, the elucidation of this compound's interaction with the Nrf2 signaling pathway highlights the complex biological activities of this antioxidant and its metabolites, warranting further investigation into their toxicological and pharmacological profiles.

References

Ethoxyquin Metabolism in Aquaculture Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxyquin (EQ) is a synthetic antioxidant widely used in animal feed, including aquaculture, to prevent lipid peroxidation. Its application, however, has raised concerns due to the bioaccumulation of EQ and its metabolites in farmed aquatic species, potentially impacting both fish health and human consumers. This technical guide provides a comprehensive overview of the current scientific understanding of this compound metabolism in commercially important aquaculture species. It details the primary metabolic pathways, identifies key metabolites, summarizes quantitative data on tissue distribution, and outlines the experimental protocols employed in this field of research. The document is intended to serve as a foundational resource for researchers, scientists, and professionals involved in aquaculture, food safety, and drug development.

Core Metabolic Pathways of this compound

This compound undergoes extensive biotransformation in aquaculture species, primarily in the liver. The metabolic processes can be broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions, leading to a variety of transformation products (TPs). The major identified metabolic pathways include:

  • Dimerization: The most prominent metabolic pathway, leading to the formation of This compound dimer (EQDM) , specifically 1,8'-EQDM. EQDM is often found at significantly higher concentrations in fish tissues than the parent EQ and is more persistent.[1][2][3][4][5]

  • Oxidation: this compound can be oxidized to form quinone imine (QI) .[1][3][4] This metabolite is of particular toxicological interest due to its potential for DNA binding.

  • De-ethylation: The removal of the ethyl group from the ethoxy moiety results in the formation of de-ethylated EQ (DEQ) or 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline.[1][3][6]

  • Cleavage and Conjugation: Further metabolism can involve the cleavage of the quinoline ring structure, followed by conjugation with molecules such as glucuronic acid (glucuronidation), sulfate (sulfation), or glutathione.[5] These reactions increase the water solubility of the metabolites, facilitating their excretion.

The biotransformation of this compound is mediated by a suite of enzymes. Phase I reactions are primarily catalyzed by cytochrome P450 (CYP) monooxygenases , with studies suggesting the involvement of CYP1A and CYP3A families.[7][8] Phase II conjugation reactions are carried out by enzymes such as glutathione S-transferases (GSTs) and uridine diphosphate glucuronosyl-transferases (UDPGTs) .[7][8] Exposure to dietary this compound has been shown to induce the gene expression of these enzymes in Atlantic salmon.[7][8]

Visualizing Metabolic Pathways

The following diagram illustrates the primary metabolic transformations of this compound in aquaculture species.

Ethoxyquin_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism EQ This compound (EQ) QI Quinone Imine (QI) EQ->QI Oxidation (CYP450) DEQ De-ethylated EQ (DEQ) EQ->DEQ O-de-ethylation (CYP450) EQDM This compound Dimer (EQDM) EQ->EQDM Dimerization Conjugates Glucuronide & Sulfate Conjugates DEQ->Conjugates Conjugation (UGT, SULT)

Figure 1: Primary metabolic pathways of this compound in aquaculture species.

Quantitative Data on this compound and Metabolite Residues

The accumulation of this compound and its metabolites varies depending on the species, tissue type, dietary concentration of EQ, and duration of exposure and depuration. The following tables summarize quantitative data from various studies.

Table 1: this compound (EQ) and this compound Dimer (EQDM) Concentrations in Farmed Fish Muscle

SpeciesDietary EQ (mg/kg feed)TissueEQ (µg/kg)EQDM (µg/kg)Reference
Atlantic SalmonNot specified (Commercial)Muscle55730[2]
Atlantic Salmon18 - 1800MuscleDose-dependentDose-dependent[3][4]
Steelhead TroutNot specified (Commercial)Muscle~10900[9]
Farmed Salmon (Korea)Not specifiedMuscle0.14 - 24.20.1 - 315[4]

Table 2: this compound (EQ) and this compound Dimer (EQDM) Concentrations in Different Tissues of Steelhead Trout

TissueEQ (µg/kg)EQDM (µg/kg)Reference
Muscle~10900[9][10]
Liver~10250[9][10]

Table 3: Depuration and Half-life of this compound

SpeciesParameterValueReference
Atlantic SalmonEQ Half-life in muscle2.4 days[3][4]
Atlantic SalmonEQDM during 14-day depurationIncreased[2][3]

Experimental Protocols

The analysis of this compound and its metabolites in complex biological matrices requires robust and sensitive analytical methods.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS methodology is widely adopted for the extraction of EQ and its metabolites from fish and shrimp tissues.[11][12][13][14][15]

Protocol Outline:

  • Homogenization: A representative sample of the tissue (e.g., 5g of fish fillet) is homogenized. Cryogenic milling with dry ice may be used to ensure homogeneity and prevent degradation.[14]

  • Extraction: The homogenized sample is placed in a centrifuge tube. An internal standard is added, and the water content is adjusted. Acetonitrile (often with 2% acetic acid) is added as the extraction solvent.[11][14] The mixture is shaken vigorously.

  • Salting-out Liquid-Liquid Partitioning: QuEChERS salts (e.g., MgSO₄, NaCl, Na₃-Citrate) are added to induce phase separation between the aqueous and organic layers.[14] The tube is shaken and then centrifuged.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a dSPE sorbent mixture (e.g., primary secondary amine (PSA) to remove fatty acids, C18 to remove lipids, and MgSO₄ to remove residual water).[11][14] The tube is vortexed and centrifuged.

  • Final Extract: The cleaned supernatant is transferred to a vial for analysis.

Visualizing the QuEChERS Workflow

QuEChERS_Workflow start Homogenized Tissue Sample (e.g., 5g) extraction Add Internal Standard & Acetonitrile Shake vigorously (15 min) start->extraction salting_out Add QuEChERS Salts Shake (1 min) & Centrifuge (5 min) extraction->salting_out dSPE Transfer Supernatant Add dSPE Sorbents (PSA, C18, MgSO4) Shake (1 min) & Centrifuge (5 min) salting_out->dSPE analysis Transfer Final Extract for LC Analysis dSPE->analysis

Figure 2: Generalized workflow for QuEChERS sample preparation.
Analytical Determination

High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying this compound and its metabolites.

  • Detection:

    • Fluorescence Detection (FLD): Provides high sensitivity and selectivity for EQ and EQDM due to their native fluorescence. Excitation and emission wavelengths are typically set around 360 nm and 440 nm, respectively.[16]

    • Mass Spectrometry (MS/MS): Tandem mass spectrometry offers superior specificity and confirmation of the analytes' identities. It is often used for stable-isotope dilution analysis for precise quantification.[11][12][13][15]

  • Chromatographic Conditions:

    • Columns: Reversed-phase columns, such as C18 or phenyl-hexyl, are commonly used.[17]

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ascorbic acid) is typical.[16][17]

Enzyme Assays and Gene Expression Analysis
  • Enzyme Activity Assays: The catalytic activities of biotransformation enzymes are assessed using liver microsomes or cytosolic fractions. For instance, Glutathione S-transferase (GST) activity can be measured spectrophotometrically using substrates like 1-chloro-2,4-dinitrobenzene (CDNB).[18][19]

  • Gene Expression Analysis: Real-time quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA expression levels of genes encoding for metabolic enzymes (e.g., CYP1A, CYP3A, GST, UDPGT) in the liver of fish exposed to this compound.[7][8] This provides insights into the molecular response to EQ exposure.

Metabolism in Other Aquaculture Species

While the majority of research has focused on salmonids, some studies have investigated this compound in other species:

  • Shrimp: Analytical methods for detecting this compound residues in shrimp have been developed, indicating its relevance in crustacean aquaculture.[11] Japan has set a tolerance level of 0.2 ppm for this compound in shrimp.[20]

  • Brown Bullhead (Ameiurus nebulosus ): Studies have shown that exposure to this compound can induce GST activity and the expression of certain GST isoforms in the liver of this fish species.[1][18][19]

Further research is required to fully understand the metabolic fate of this compound in a wider range of commercially important aquaculture species.

Conclusion and Future Directions

The metabolism of this compound in aquaculture species is a complex process resulting in several transformation products, with this compound dimer being the most prominent and persistent residue in edible tissues. The accumulation of these compounds is dose-dependent and varies among species and tissues. Phase I and Phase II metabolic enzymes in the liver play a crucial role in the biotransformation and detoxification of this compound.

For professionals in research and drug development, understanding these metabolic pathways is critical for assessing the safety of aquaculture products and for developing strategies to mitigate residue accumulation. Future research should focus on:

  • Elucidating the complete metabolic profile of this compound in a broader range of aquaculture species, including crustaceans and other commercially important fish.

  • Characterizing the specific enzyme isoforms involved in each metabolic step and their kinetic parameters.

  • Investigating the potential toxicological effects of chronic exposure to this compound and its major metabolites, both on the farmed animals and on human consumers.

  • Developing effective depuration strategies to minimize residue levels in farmed fish prior to harvesting.

This guide provides a foundational understanding of the current knowledge on this compound metabolism in aquaculture. Continued research in this area is essential for ensuring the safety and sustainability of the global aquaculture industry.

References

The In Vivo Biotransformation of Ethoxyquin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxyquin (EQ), a synthetic antioxidant, has been widely utilized in animal feed to prevent lipid peroxidation. Its in vivo biotransformation is a complex process involving multiple metabolic pathways, leading to the formation of various metabolites that are distributed throughout the body and subsequently excreted. Understanding the metabolic fate of this compound is crucial for assessing its safety and potential physiological effects. This technical guide provides a comprehensive overview of the in-vivo biotransformation of this compound, detailing its metabolic pathways, key metabolites, and the enzymes involved. It presents quantitative data from various animal studies in structured tables for comparative analysis, outlines detailed experimental protocols for key analytical methods, and includes visualizations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of the core concepts.

Introduction

This compound (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is a potent antioxidant that has been historically incorporated into animal feed to preserve its nutritional quality by inhibiting the oxidation of lipids and fat-soluble vitamins. Upon ingestion, this compound undergoes extensive metabolism, primarily in the liver, by a series of Phase I and Phase II detoxification enzymes. The biotransformation of this compound results in a variety of metabolites, some of which may possess their own biological activities or toxicological profiles. This guide delves into the scientific literature to provide a detailed technical overview of the in vivo metabolism of this compound in various animal models.

Metabolic Pathways of this compound

The in vivo biotransformation of this compound proceeds through two main phases of metabolism. Phase I reactions introduce or expose functional groups, while Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to increase their water solubility and facilitate their excretion.

Phase I Metabolism

The primary Phase I metabolic reactions for this compound involve oxidation, O-deethylation, and hydroxylation, primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[1][2]

  • O-Deethylation: This is a major metabolic pathway for this compound, leading to the formation of 1,2-dihydro-6-hydroxy-2,2,4-trimethylquinoline, also known as de-ethylated this compound (DEQ).[3]

  • Oxidation: this compound can be oxidized to form this compound quinone imine (EQI), a reactive metabolite.[2][4] Another significant oxidation product is the this compound dimer (EQDM).[2]

  • Hydroxylation: Hydroxylation can also occur at various positions on the this compound molecule.[5]

Phase II Metabolism

Following Phase I reactions, the resulting metabolites, particularly the hydroxylated forms, undergo conjugation with endogenous molecules such as glucuronic acid and sulfate. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. These conjugation reactions significantly increase the water solubility of the metabolites, preparing them for excretion in urine and bile. In rats, the major urinary metabolites are in the form of sulfate conjugates, while mouse urine contains a major glucuronide conjugate.[3] Glutathione (GSH) conjugation has also been identified as a pathway for the excretion of this compound metabolites in rat bile.[3]

Key Metabolites of this compound

Several key metabolites of this compound have been identified in various in vivo studies. The primary metabolites include:

  • De-ethylated this compound (DEQ): 1,2-dihydro-6-hydroxy-2,2,4-trimethylquinoline.

  • This compound Quinone Imine (EQI): A reactive oxidation product.[2]

  • This compound Dimer (EQDM): A significant metabolite found in tissues.[2]

  • Sulfate and Glucuronide Conjugates: Formed during Phase II metabolism to facilitate excretion.[3]

Quantitative Data on this compound and its Metabolites

The distribution and concentration of this compound and its metabolites vary depending on the animal species, tissue type, dosage, and duration of exposure. The following tables summarize quantitative data from selected in vivo studies.

Table 1: this compound and Metabolite Concentrations in Swine Tissues [6]

TissueAnalyteConcentration Range (μg/kg)
FatEQ3281 - 12193
EQI1780 - 12071
EQDM2112 - 10969
KidneyEQLower than fat
EQILower than fat
EQDMLower than fat
LiverEQLower than fat
EQILower than fat
EQDMLower than fat
MuscleEQLowest concentrations
EQILowest concentrations
EQDMLowest concentrations

Data from a study where swine were fed a diet containing a commercial EQ additive.[6] The fat-soluble nature of these compounds leads to their highest accumulation in adipose tissue.[6]

Table 2: this compound Residue Levels in Mouse Tissues [7]

Tissue0.125% EQ HCl in feed (μg EQ/g tissue)0.5% EQ HCl in feed (μg EQ/g tissue)
Liver0.84 - 2.551.98 - 4.58
KidneyData not specifiedData not specified
LungData not specifiedData not specified
Brain0.11 - 0.450.32 - 0.92

Mice were fed powdered feed containing 0.125% or 0.5% EQ HCl for up to 14 weeks.[7]

Table 3: this compound and Metabolite Concentrations in Atlantic Salmon Muscle [2][8]

CompoundConcentrationStudy Details
EQProportional to dietary level and exposure durationFed diets with 0.5, 119, or 1173 mg/kg EQ for 90 days
DEQIdentifiedFed diets with 0.5, 119, or 1173 mg/kg EQ for 90 days
QIIdentifiedFed diets with 0.5, 119, or 1173 mg/kg EQ for 90 days
EQDMMain transformation product, >10-fold higher than EQFed diets with 0.5, 119, or 1173 mg/kg EQ for 90 days

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the analysis of this compound and its metabolites in vivo.

Analysis of this compound and its Metabolites in Swine Tissues by GC-MS/MS[6]
  • Animal Model: Swine.

  • Dosing: Commercial feed containing this compound additive.

  • Sample Collection: Fat, kidney, liver, and muscle tissues were collected after slaughter.

  • Sample Preparation:

    • Two grams of homogenized tissue were weighed into a 50-mL centrifuge tube.

    • Addition of internal standard.

    • Extraction with an appropriate organic solvent.

    • Centrifugation and collection of the supernatant.

    • Clean-up of the extract using solid-phase extraction (SPE).

    • The eluate was concentrated and reconstituted for analysis.

  • Instrumentation: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

    • Column: DB-WAX UI or equivalent.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Carrier Gas Flow Rate: 0.9 mL/min.

    • Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode for quantification of EQ, EQI, and EQDM.

Analysis of this compound in Animal and Fishery Products by LC-MS/MS[9]
  • Animal Model: Various (e.g., cattle, fish).

  • Sample Collection: Edible tissues.

  • Sample Preparation:

    • Extraction of this compound from the sample with acetone under basic conditions (10 w/v% sodium carbonate solution). Dibutylhydroxytoluene (BHT) is added to prevent degradation.

    • The extract is filtered and brought to a known volume.

    • An aliquot is taken and diluted with water.

    • Clean-up is performed using an octadecylsilanized silica gel cartridge.

    • The cartridge is washed, and this compound is eluted with acetonitrile.

    • The eluate is brought to a final volume for analysis.

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Monitoring Ions (m/z):

      • Quantification: Precursor ion 218, product ion 148.

      • Confirmation: Precursor ion 218, product ion 174.

Signaling Pathways and Enzyme Induction

This compound is a known inducer of both Phase I and Phase II drug-metabolizing enzymes.[1] This induction is believed to be a key mechanism behind its protective effects against certain chemical carcinogens.

Induction of Cytochrome P450 Enzymes

Studies have shown that this compound can induce the expression of several CYP450 enzymes, including members of the CYP1A, CYP2B, and CYP3A families.[1] For instance, this compound is a potent inducer of CYP2B1 and CYP2B2 in rats.[1]

Induction of Phase II Enzymes and the Nrf2-ARE Signaling Pathway

This compound is a classic "monofunctional inducer," meaning it primarily induces Phase II detoxification enzymes.[1] This induction is largely mediated through the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[9] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to inducers like this compound or its metabolites, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter regions of genes encoding for a battery of protective enzymes. These include:

  • Glutathione S-Transferases (GSTs)

  • NAD(P)H:quinone oxidoreductase 1 (NQO1)

  • UDP-glucuronosyltransferases (UGTs)

  • Heme oxygenase-1 (HO-1)

The upregulation of these enzymes enhances the detoxification and elimination of xenobiotics and reactive oxygen species, contributing to the antioxidant and chemopreventive properties of this compound.

Visualizations

Signaling Pathway Diagram

Ethoxyquin_Biotransformation_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism EQ This compound (EQ) DEQ De-ethylated this compound (DEQ) EQ->DEQ O-Deethylation EQI This compound Quinone Imine (EQI) EQ->EQI Oxidation EQDM This compound Dimer (EQDM) EQ->EQDM Oxidation Hydroxylated_EQ Hydroxylated Metabolites EQ->Hydroxylated_EQ Hydroxylation Conjugates Sulfate, Glucuronide, and Glutathione Conjugates DEQ->Conjugates EQI->Conjugates Hydroxylated_EQ->Conjugates Excretion Excretion (Urine, Bile) Conjugates->Excretion CYP450 CYP450 Enzymes CYP450->EQ PhaseII_Enzymes Phase II Enzymes (UGTs, SULTs, GSTs) PhaseII_Enzymes->Conjugates

Caption: Biotransformation pathway of this compound in vivo.

Experimental Workflow Diagram

Experimental_Workflow Animal_Dosing Animal Dosing (e.g., Oral Gavage, Dietary) Sample_Collection Tissue/Fluid Collection (e.g., Liver, Fat, Urine) Animal_Dosing->Sample_Collection Homogenization Sample Homogenization Sample_Collection->Homogenization Extraction Solvent Extraction (with antioxidant) Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Clean-up Extraction->Cleanup Analysis LC-MS/MS or GC-MS/MS Analysis Cleanup->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: A generalized experimental workflow for analyzing this compound and its metabolites in biological samples.

Conclusion

The in vivo biotransformation of this compound is a multifaceted process involving a series of enzymatic reactions that lead to the formation of several key metabolites, including de-ethylated this compound, this compound quinone imine, and this compound dimer. These metabolites are subsequently conjugated and excreted. The parent compound and its metabolites are distributed in various tissues, with a notable accumulation in adipose tissue due to their lipophilic nature. This compound is a potent inducer of both Phase I and Phase II drug-metabolizing enzymes, a characteristic that is primarily mediated by the Nrf2-ARE signaling pathway and underlies its antioxidant and chemopreventive properties. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development for further investigation into the metabolic fate and biological effects of this compound.

References

Ethoxyquin: A Technical Guide to Stability and Degradation Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is a synthetic antioxidant renowned for its efficacy in preventing the oxidative degradation of fats and preserving fat-soluble vitamins in animal feed.[1][2] Its primary function is to inhibit lipid peroxidation, a process that leads to rancidity, nutrient loss, and a decrease in the shelf life of feed products.[1][3] The stability of this compound is paramount to its function; however, it is susceptible to degradation under various environmental conditions. This technical guide provides an in-depth analysis of this compound's stability profile, degradation kinetics, and biotransformation pathways. A critical aspect of this compound's efficacy is that its primary degradation products also exhibit significant antioxidant activity, extending the protective effect even after the parent compound has been consumed.[3][4]

Physicochemical Properties and Stability Profile

Pure this compound is a light yellow, viscous liquid that is insoluble in water but soluble in organic solvents.[3] Its stability is significantly influenced by environmental factors. Exposure to oxygen and light are primary drivers of its degradation. The compound darkens to brown upon contact with air and has a tendency to polymerize when exposed to light.[3][4] While stable under standard storage conditions, high temperatures accelerate its degradation, impacting its antioxidant performance.[2][3]

FactorEffect on this compound StabilityReferences
Oxygen / Air Causes oxidation, leading to a color change from yellow to brown.[3]
Light Promotes polymerization.[3][4]
Temperature Stable at low temperatures (e.g., 0-6°C); degradation accelerates at high temperatures.[2][3]
pH (Hydrolysis) Degrades in aqueous solutions, with stability decreasing as pH becomes more acidic.[5]

Degradation Kinetics and Pathways

The antioxidant action of this compound is rooted in its ability to scavenge free radicals. It readily reacts with alkylperoxyl radicals, key intermediates in lipid auto-oxidation, to form a more stable aminyl radical, thereby terminating the oxidation chain reaction.[3][6]

Caption: Initial step of this compound's antioxidant action via radical scavenging.

Oxidative Degradation

Exposure to oxygen leads to a complex cascade of reactions. The primary and most studied oxidative degradation products are This compound dimer (EQDM) and quinone imine (EQI) .[3] These products are not merely inactive byproducts; they are potent antioxidants themselves.[3] Notably, EQDM is often more stable and has a considerably longer half-life than the parent this compound, thereby providing sustained protection against oxidation in feed matrices.[3][4] At elevated storage temperatures, neither QI nor EQDM tends to accumulate; instead, another stable oxidation product, 2,4-dimethyl-6-ethoxyquinoline, is formed.[3]

Oxidative_Degradation_Pathway EQ This compound (EQ) Aminyl Aminyl Radical EQ->Aminyl Oxidation EQDM This compound Dimer (EQDM) (Antioxidant) Aminyl->EQDM Dimerization QI Quinone Imine (QI) (Antioxidant) Aminyl->QI Further Oxidation Other Other Oxidation Products (e.g., 2,4-dimethyl-6-ethoxyquinoline) QI->Other

Caption: Primary oxidative degradation pathway of this compound.

Quantitative Degradation Data

Quantitative kinetic data for this compound is often matrix-dependent. The following table summarizes key findings from literature.

ParameterConditionValueReferences
Hydrolysis Half-life pH 5, 25°C3.7 days[5]
Hydrolysis Half-life pH 7, 25°C6.7 days[5]
Hydrolysis Half-life pH 9, 25°C9.3 days[5]
Degradation in Feed Chicken feed, ambient temp., 90 days~30-50% loss[7]
Degradation in Feed Chicken feed, 40°C, 90 days~80% loss[7]
Half-life Comparison In stored fish mealHalf-life of EQDM is "considerably greater" than that of EQ.[3][4]

Biotransformation in Biological Systems

In animals, this compound is rapidly absorbed from the gastrointestinal tract, with peak blood concentrations observed within an hour.[3] It is distributed to and metabolized primarily in the liver, kidney, and adipose tissues.[3][8] The biotransformation of this compound involves extensive Phase I and Phase II metabolic reactions.

Key metabolic pathways include:

  • O-deethylation: Removal of the ethyl group from the ether linkage.

  • Hydroxylation: Addition of hydroxyl groups to the quinoline ring.

  • Conjugation: Formation of water-soluble sulfate or glucuronide conjugates for excretion.[3]

One confirmed metabolic pathway in humans involves the hydroxylation of this compound to 6-hydroxy-ethoxyquin (6-OH-EQ), which is then oxidized to quinone imine (EQI).[9]

Metabolic_Pathway EQ This compound (EQ) Phase1 Phase I Enzymes (e.g., CYPs) EQ->Phase1 Metabolites Hydroxylated & O-deethylated Metabolites (e.g., 6-OH-EQ) Phase1->Metabolites Oxidation Oxidation Metabolites->Oxidation Phase2 Phase II Enzymes (e.g., UGTs, SULTs) Metabolites->Phase2 QI Quinone Imine (EQI) Oxidation->QI Conjugates Sulfate & Glucuronide Conjugates Phase2->Conjugates Excretion Excretion Conjugates->Excretion

Caption: Generalized metabolic pathway of this compound in animals.

Metabolites can differ significantly between animals and plants. While animals primarily produce hydroxylated and conjugated forms, plants can form N-N and C-N dimers and demethylated products like demethylthis compound (DMEQ).[3][8]

Product NameAbbreviationMatrix / OrganismReferences
This compound DimerEQDMFish meal, Animal Tissues[3][10]
Quinone ImineEQIFish meal, Animal Tissues[3][10]
1,2-Dihydro-6-hydroxy-2,2,4-trimethylquinoline (and its conjugates)6-OH-EQRats, Humans[3][9]
Demethylthis compoundDMEQPears[3][8]
Dehydrodemethylthis compoundDHMEQPears[3][8]
Dihydrothis compoundDHEQPears[3][8]

Experimental Protocols for Stability and Degradation Analysis

Accurate monitoring of this compound and its degradation products requires robust analytical methods. HPLC and GC-MS/MS are the most common techniques employed.

Protocol 1: Analysis of this compound and Oxidation Products in Feed by HPLC

This method is suitable for quantifying EQ, QI, and DM in matrices like fish meal, avoiding the thermal degradation that can occur with GC.[11][12]

  • Objective: To simultaneously quantify this compound (EQ), quinone imine (QI), and this compound dimer (DM) in fish meal.

  • Methodology:

    • Extraction: Extract a homogenized sample (1.0 g) with hexane via vortexing and sonication.

    • Solvent Removal: Combine hexane extracts and evaporate the solvent under a stream of nitrogen.

    • Liquid-Liquid Extraction: Re-dissolve the resulting oil and extract the analytes into acetonitrile.

    • Analysis: Analyze the acetonitrile extract using reverse-phase HPLC with a C18 column and a UV detector (λ = 280 nm). The mobile phase is typically an acetonitrile/ammonium acetate buffer gradient.[11][12]

HPLC_Workflow Start Homogenized Feed Sample Step1 Hexane Extraction (Vortex & Sonicate) Start->Step1 Step2 Centrifuge & Collect Supernatant Step1->Step2 Step3 Evaporate Hexane (N2 Stream) Step2->Step3 Step4 Acetonitrile Extraction from Oil Step3->Step4 Step5 HPLC-UV Analysis (C18 Column) Step4->Step5 End Quantification of EQ, QI, DM Step5->End

Caption: Experimental workflow for HPLC analysis of this compound and its products.

Protocol 2: Analysis of this compound Residues in Swine Tissues by GC-MS/MS

This highly sensitive method is designed for the simultaneous determination of EQ, EQI, and EQDM residues in various animal tissues.[10][13]

  • Objective: To quantify residues of EQ, EQI, and EQDM in swine muscle, fat, liver, and kidney.

  • Methodology:

    • Sample Preparation: Homogenize tissue sample (2.0 g). To prevent oxidative loss during preparation, add an antioxidant like ascorbic acid (e.g., 50 mg/g of sample).[10]

    • Extraction: Add sodium carbonate buffer, acetone, and n-hexane. The alkaline conditions and acetone facilitate the extraction of the weakly basic analytes into the n-hexane layer.

    • Analysis: Analyze the n-hexane extract directly via GC-MS/MS. A wax-type capillary column is often used for separation. Detection is performed in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.[10]

    • Quantification: Calculate concentrations based on calibration curves generated from pure standards.

GCMSMS_Workflow Start Homogenized Animal Tissue Step1 Add Ascorbic Acid Start->Step1 Step2 Add Na2CO3 Buffer, Acetone, n-Hexane Step1->Step2 Step3 Homogenize & Centrifuge Step2->Step3 Step4 Collect n-Hexane Supernatant Step3->Step4 Step5 GC-MS/MS Analysis (MRM Mode) Step4->Step5 End Quantification of EQ, QI, DM Residues Step5->End

Caption: Experimental workflow for GC-MS/MS residue analysis in tissues.

Conclusion

This compound is a highly effective but inherently unstable antioxidant. Its degradation is a multifaceted process influenced by oxygen, light, temperature, and pH. The kinetics of its decay lead to the formation of several transformation products, most notably this compound dimer (EQDM) and quinone imine (QI). A key feature of this compound's utility is that these major degradation products are also potent antioxidants, with EQDM demonstrating greater stability than the parent compound. Understanding these degradation and metabolic pathways is crucial for evaluating its efficacy, safety, and for developing accurate analytical methods to monitor its presence, along with that of its active byproducts, in feed and animal-derived products. The detailed protocols provided herein serve as a foundation for researchers engaged in the stability-indicating analysis of this compound.

References

Methodological & Application

Application Note: Quantification of Ethoxyquin in Animal Feed using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethoxyquin (EQ) is a quinoline-based synthetic antioxidant widely used in the animal feed industry to prevent the oxidation of fats, proteins, and fat-soluble vitamins like A and E.[1][2] Its application preserves the nutritional quality and prolongs the shelf life of feed products.[1] However, concerns about the potential for this compound residues to accumulate in animal tissues and pose health risks to consumers have led to regulatory limits on its use.[1] For instance, the US Food and Drug Administration (FDA) has set a limit of 150 mg/kg for this compound in animal feed.[1] Therefore, a reliable and validated analytical method for the accurate quantification of this compound in animal feed is essential for regulatory compliance, quality control, and consumer safety. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with fluorescence detection for this purpose.

Principle

The method is based on the extraction of this compound from a homogenized animal feed sample using an organic solvent, typically acetonitrile.[3][4] Due to the instability of this compound, an antioxidant such as butylated hydroxytoluene (BHT) or ascorbic acid is often added during the extraction process to prevent its degradation.[5][6] The resulting extract is then clarified, filtered, and analyzed by a reversed-phase HPLC system equipped with a fluorescence detector, which offers high sensitivity and selectivity for this compound.[7][8] Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.[5]

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • High-Performance Liquid Chromatograph (HPLC) system with an isocratic pump, autosampler, column heater, and fluorescence detector.

    • Data acquisition and processing software.

    • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]

    • Standard laboratory grinder.[10]

    • Vortex mixer.

    • Centrifuge.

    • Analytical balance.

    • Volumetric flasks (amber).

    • Syringes and syringe filters (0.45 µm).

    • Ultrasonic bath.

  • Reagents:

    • Acetonitrile (HPLC grade).[3]

    • Water (LC grade).

    • Ammonium acetate (ACS grade).[10]

    • This compound analytical standard (purity >93%).[10]

    • Butylated hydroxytoluene (BHT) or Ascorbic Acid.[5][6]

Preparation of Standard Solutions
  • This compound Stock Standard Solution (e.g., 400 µg/mL):

    • Accurately weigh the equivalent of 100 mg of pure this compound into a 250 mL amber volumetric flask, adjusting for the purity of the standard (e.g., for 93.5% purity, weigh 100 mg / 0.935 = 107.0 mg).[10]

    • Dissolve and dilute to volume with acetonitrile. Mix thoroughly.

    • Store in the dark under refrigeration.

  • Working Standard Solutions:

    • Prepare a series of working standards by serially diluting the stock solution with acetonitrile to achieve concentrations covering the expected range in the samples (e.g., 0.05 µg/mL to 5.0 µg/mL).

    • These solutions are used to generate the calibration curve. Prepare fresh daily and minimize exposure to light.[10]

Sample Preparation (Acetonitrile Extraction)
  • Obtain a representative sample of the animal feed and grind it to a fine powder (particle size ≤ 0.85 mm).[10]

  • Accurately weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile. To prevent degradation, the extraction solvent can be fortified with an antioxidant like BHT (e.g., 50 mg/L) or ascorbic acid.[5][6]

  • Cap the tube and vortex vigorously for 1 minute.

  • Place the tube in an ultrasonic bath for 10-15 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Filter an aliquot of the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[10]

  • If necessary, dilute the final extract with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.

HPLC and Detection Conditions
  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 150 mm x 4.6 mm, 5 µm.[9]

    • Mobile Phase: Isocratic mixture of acetonitrile and 0.01M ammonium acetate (e.g., 80:20, v/v).[3][11]

    • Flow Rate: 1.0 - 1.3 mL/min.[10]

    • Column Temperature: 35-40°C.[5][10]

    • Injection Volume: 20 µL.[10]

  • Fluorescence Detector Settings:

    • Excitation Wavelength: 360 nm.[2][10]

    • Emission Wavelength: 432-440 nm.[2][10]

Quantification
  • Inject the prepared standard solutions into the HPLC system to establish a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample extracts.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standards. The retention time is expected to be around 6 minutes under these conditions.[10]

  • Calculate the concentration of this compound in the sample extract using the linear regression equation from the calibration curve.

  • Determine the final concentration in the original feed sample (in mg/kg) using the following formula:

    Concentration (mg/kg) = (C × V × D) / W

    Where:

    • C = Concentration from calibration curve (µg/mL)

    • V = Final volume of extract (mL)

    • D = Dilution factor (if any)

    • W = Weight of the feed sample (g)

Data Presentation: Method Validation Summary

The performance of the HPLC method for this compound quantification has been validated across multiple studies. Key performance characteristics are summarized below.

Table 1: Linearity and Limits of Detection/Quantification

ParameterValueSource(s)
Linearity Range0.005 - 20 µg/mL[2]
Correlation Coefficient (r²)≥ 0.995[2][12]
Limit of Detection (LOD)1.5 - 3.0 µg/kg[2][12]
Limit of Quantification (LOQ)0.01 mg/kg (HPLC-FL)[2][5][13]

Table 2: Accuracy and Precision

MatrixSpiked LevelAverage Recovery (%)Relative Standard Deviation (RSD, %)Source(s)
Shrimp5.0 - 50.0 µg/kg91 - 97%4.09 - 6.61%[12]
Fish Meal / FeedVarious81.3 - 107%< 10%[2]
Swine Tissues5 - 2000 µg/kg64.7 - 100.7%< 11.6%[2]
Animal ProductsVarious> 71.0%< 9.3%[8][13]

Mandatory Visualization

The following diagram illustrates the general workflow for the quantification of this compound in animal feed samples.

Ethoxyquin_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis & Data Processing Sample Receive Animal Feed Sample Grind Grind Sample Sample->Grind Weigh Weigh Homogenized Sample (5-10g) Grind->Weigh Extract Add Acetonitrile (+BHT) Vortex & Sonicate Weigh->Extract Centrifuge Centrifuge (4000 rpm, 10 min) Extract->Centrifuge Filter Filter Supernatant (0.45 µm) Centrifuge->Filter HPLC_Vial Transfer to HPLC Vial Filter->HPLC_Vial HPLC HPLC-FLD Analysis (C18 Column) HPLC_Vial->HPLC Std_Stock Prepare this compound Stock Standard Std_Work Prepare Working Standards Std_Stock->Std_Work Std_Vial Transfer Standards to HPLC Vials Std_Work->Std_Vial Std_Vial->HPLC Cal_Curve Generate Calibration Curve HPLC->Cal_Curve Quantify Identify & Quantify Peak in Sample HPLC->Quantify Cal_Curve->Quantify Calculate Calculate Final Concentration (mg/kg) Quantify->Calculate Report Final Report Calculate->Report

Caption: Workflow for this compound Analysis in Animal Feed.

References

Application Note: Determination of Ethoxyquin Residues by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ethoxyquin (1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline) is a quinoline-based antioxidant widely used in animal feed to prevent the oxidation of fats and vitamins.[1][2][3] Its application, however, can lead to the presence of residues in various food products of animal origin, such as fish, shrimp, poultry, eggs, and milk.[4][5] Due to potential health concerns, regulatory bodies have established maximum residue limits (MRLs) for this compound in foodstuffs.[6] Consequently, sensitive and selective analytical methods are required for the accurate quantification of this compound residues to ensure food safety and compliance. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound in various food matrices.

Principle of the Method The analytical method involves the extraction of this compound from a homogenized sample using an appropriate solvent system, often containing an antioxidant like Butylated Hydroxytoluene (BHT) to prevent degradation.[7] The extract then undergoes a cleanup step, typically using Solid Phase Extraction (SPE) or dispersive SPE (dSPE) with materials like primary secondary amine (PSA) and graphitized carbon black (GCB), to remove matrix interferences.[6][7] The final extract is then analyzed by LC-MS/MS. The separation is achieved using a C18 reverse-phase column, and detection is performed on a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[1][2][6]

Experimental Protocols

Protocol 1: QuEChERS-based Extraction for Shrimp[6]

This protocol is adapted from the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) methodology.

  • Homogenization: Weigh 5 g of homogenized shrimp sample into a 50 mL polypropylene centrifuge tube.

  • Extraction:

    • Add 2 mL of water and 20 mL of acetonitrile containing 2% acetic acid.

    • Vortex the mixture for 45 seconds and then shake mechanically for 10 minutes.

    • Add 5 g of anhydrous magnesium sulfate (MgSO₄), shake vigorously for 45 seconds.

  • Centrifugation: Centrifuge the tube at 3400 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the supernatant into a 2 mL microcentrifuge tube containing 50 mg of PSA and 10 mg of GCB sorbent.

    • Vortex for 30 seconds and then centrifuge for 3 minutes at 14,000 rpm.

  • Final Preparation:

    • Take 0.5 mL of the cleaned supernatant and dilute with 0.5 mL of an acetonitrile:water (80:20, v/v) solution.

    • Filter the final extract through a 0.2 µm nylon filter membrane prior to LC-MS/MS analysis.

Protocol 2: Antioxidant-Added Extraction for Eggs, Milk, Salmon, and Chicken[4]

This protocol emphasizes the use of an antioxidant during extraction to prevent the decomposition of this compound.

  • Homogenization: Prepare a homogenized sample of the target matrix (e.g., egg, milk, salmon fillet, chicken muscle).

  • Extraction:

    • Perform a direct extraction using acetonitrile fortified with 0.1% formic acid and a suitable antioxidant (e.g., BHT). The specific quantity of the sample and solvent may need optimization based on the matrix.

  • Cleanup: Depending on the matrix complexity, a cleanup step using SPE may be incorporated.

  • Final Preparation: The resulting extract is filtered through a 0.2 µm filter before injection into the LC-MS/MS system.

Protocol 3: General Extraction for Animal and Fishery Products[7]

This method is a general procedure applicable to various animal-derived products.

  • Homogenization: Weigh 10.0 g of the sample (5.00 g for fatty matrices) into a suitable container.

  • Extraction:

    • Add 20 mL of 10 w/v% sodium carbonate solution and 100 mL of a 50 mg/L BHT-acetone solution.

    • Homogenize the mixture and filter with suction.

    • Re-extract the residue on the filter paper with an additional 50 mL of the 50 mg/L BHT-acetone solution and filter again.

    • Combine the filtrates and adjust the final volume to exactly 200 mL with the BHT-acetone solution.

    • Take a 10 mL aliquot of this solution and add 10 mL of water.

  • SPE Cleanup:

    • Condition an octadecylsilanized (C18) silica gel cartridge (1,000 mg) with 5 mL of acetonitrile followed by 10 mL of water.

    • Load the diluted extract onto the cartridge.

    • Wash the cartridge with 10 mL of acetonitrile/water (3:7, v/v) and discard the effluent.

    • Elute the this compound with 10 mL of acetonitrile.

  • Final Preparation: Adjust the eluate to a final volume of 10 mL with acetonitrile and use this as the test solution for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

The following are typical instrumental parameters. Optimization may be required for different instrument models.

Liquid Chromatography (LC) Parameters
ParameterCondition 1Condition 2
Column Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm)[6]Octadecylsilanized silica gel (150 mm x 2.0 mm, 5 µm)[7]
Mobile Phase A 10 mM ammonium acetate with 0.3% acetic acid in water[6]2 mmol/L ammonium acetate solution/methanol (9:11, v/v)[7]
Mobile Phase B 0.3% acetic acid in acetonitrile[6]2 mmol/L ammonium acetate solution/methanol (1:19, v/v)[7]
Gradient A linear gradient elution program should be developed to ensure optimal separation.Linear gradient from A to B in 10 min, hold for 5 min.[7]
Flow Rate Typically 0.2-0.4 mL/minNot specified, typically 0.2-0.4 mL/min
Injection Volume 5 µL[4][7]5 µL[4][7]
Column Temp. 40 °C[7]40 °C[7]
Mass Spectrometry (MS) Parameters
ParameterSetting
Ionization Mode Electrospray Ionization, Positive (ESI+)[1][4][6]
Acquisition Mode Multiple Reaction Monitoring (MRM)[1][2][6]
Precursor Ion (m/z) 218.15[1][6]
Product Ions (m/z) Quantification: 160.1 or 148.1[6][7] Confirmation: 174.0, 148.1, or 134.0[1][7]
Collision Energy To be optimized for each transition. Example: 218.2 -> 160.2 (36 V); 218.2 -> 174.0 (32 V)[8]
Gas Nitrogen is typically used as the curtain, nebulizer, and collision gas.[4]

Data Presentation: Method Performance

The performance of the LC-MS/MS method has been validated across various studies, demonstrating its suitability for routine analysis.

Table 1: Linearity and Limits of Detection/Quantification
MatrixLinearity (R²)LOD (µg/kg)LOQ (µg/kg)Reference
Egg0.99960.51.5[4]
Milk0.99940.61.9[4]
Salmon Fillet0.99920.72.1[4]
Chicken Fillet0.99970.41.2[4]
Shrimp> 0.9951.5-[6]
Fishery Products> 0.99-10.0[1][2]
Table 2: Recovery and Precision Data
MatrixSpiking Levels (µg/kg)Average Recovery (%)Precision (RSD/CV, %)Reference
Shrimp5.0 - 50.091 - 974.09 - 6.61[6]
Salmon, Shrimp, FlatfishNot specified81.3 - 107< 10[1][2]
VariousNot specified79.2 - 107.6< 8.4[5]

Visualizations

The following diagram illustrates the general experimental workflow for the LC-MS/MS analysis of this compound.

Ethoxyquin_Workflow A Sample Homogenization B Extraction (e.g., Acetonitrile, Acetone) Add Antioxidant (BHT) A->B C Centrifugation B->C D Collect Supernatant C->D E Cleanup Step (dSPE or SPE Cartridge) D->E F Filtration (0.2 µm filter) E->F G LC-MS/MS Analysis (C18 Column, MRM Mode) F->G H Data Processing & Quantification G->H

Caption: General workflow for this compound residue analysis.

Conclusion The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound residues in a variety of food matrices. The different extraction and cleanup protocols can be adapted based on the specific sample type to achieve excellent method performance, with low limits of detection and good recovery rates. This methodology is well-suited for high-throughput laboratories conducting routine monitoring and surveillance of this compound to ensure food safety.

References

Application Note and Protocol for Ethoxyquin Extraction from Fish Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxyquin (EQ) is a synthetic antioxidant widely used in animal feed, including aquaculture, to prevent lipid oxidation.[1] Its presence and that of its metabolites, such as this compound dimer (EQDM) and this compound quinone imine (EQI), in fish tissue are of interest for food safety and toxicological studies.[2][3] This document provides detailed protocols for the extraction of this compound and its derivatives from fish tissue for subsequent analysis, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6]

Data Presentation

The following tables summarize quantitative data from various established protocols for this compound extraction from fish and shrimp tissues.

Table 1: Recovery Rates of this compound and its Metabolites

AnalyteMatrixSpiking LevelRecovery Rate (%)Reference
This compound (EQ)Shrimp5.0 - 50.0 µg/kg91 - 97%[7]
This compound Dimer (DM)Fish Muscle0.2 - 1.0 mg/kg83 - 93%[4]
This compound (EQ)Fish Meal40 - 400 ppm89 - 104%[8]
This compound Dimer (DM)Fish Meal20 - 200 ppm91 - 106%[8]
Quinone Imine (QI)Fish Meal3 - 30 ppm73 - 89%[8]
This compound (EQ)Eggs, Milk, Salmon, ChickenNot Specified79.2 - 107.6%[9]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixLODLOQReference
This compound (EQ)Shrimp1.5 µg/kg-[7]
This compound (EQ)Swine Tissues0.15 µg/kg0.5 µg/kg[2]
This compound Quinone Imine (EQI)Swine Tissues1.5 µg/kg5.0 µg/kg[2]
This compound Dimer (EQDM)Swine Tissues1.5 µg/kg5.0 µg/kg[2]
This compound (EQ)Fish and Fishery Products-0.002 mg/kg[10]
This compound C-N-DimerFish and Fishery Products-0.005 mg/kg[10]
This compound Quinone Imine (EQI)Fish and Fishery Products-0.005 mg/kg[10]
This compound (EQ)Animal and Fishery Products-0.01 mg/kg[6]
This compound (EQ)Eggs-1.5 µg/kg[9]
This compound (EQ)Salmon-2.1 µg/kg[9]

Experimental Protocols

Three common methods for this compound extraction are detailed below. The choice of method may depend on the specific analytes of interest, the laboratory equipment available, and the desired sensitivity.

Protocol 1: Alkaline Hydrolysis and Liquid-Liquid Extraction

This method is suitable for the extraction of this compound and its dimer from fish muscle and liver.[4][8]

Materials:

  • Homogenized fish tissue

  • 50% Sodium Hydroxide (NaOH) in water

  • Ethanol

  • Hexane

  • Distilled water

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Acetonitrile

  • Nitrogen gas stream

  • 15 mL test tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 1.0 g of homogenized fish tissue into a 15 mL test tube.

  • Add 1 mL of 50% NaOH and 2 mL of ethanol to the test tube.

  • Vortex the mixture for 1 minute.

  • Place the tube in a heated block or water bath at a controlled temperature for saponification. Note: The original protocol does not specify temperature and time, but care should be taken to avoid prolonged high temperatures which can degrade this compound.[8]

  • Immediately cool the tube under running water.

  • Add 2 mL of distilled water.

  • Extract the aqueous solution with 2.5 mL of hexane four times. Combine the hexane layers. A small amount of NaCl can be added to break any emulsions.[4]

  • Wash the combined hexane solution with 2 mL of distilled water.

  • Dry the hexane extract over anhydrous Na2SO4.

  • Evaporate the hexane under a stream of nitrogen.

  • Re-dissolve the residue in exactly 1 mL of acetonitrile for HPLC analysis.[4]

Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This method is a rapid and effective approach for extracting this compound from shrimp and other fish tissues.[5][7]

Materials:

  • Homogenized fish or shrimp tissue

  • Water

  • Acetonitrile with 2% acetic acid

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Primary Secondary Amine (PSA) sorbent

  • Graphitized Carbon Black (GCB) sorbent

  • 50 mL polypropylene centrifuge tubes

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • Mechanical shaker

  • Centrifuge

  • 0.2 µm nylon filter

Procedure:

  • Weigh 5 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.

  • Add 2 mL of water and 20 mL of acetonitrile containing 2% acetic acid.[7]

  • Vortex the mixture for 45 seconds and then shake mechanically for 10 minutes.

  • Add 5 g of anhydrous MgSO4, shake vigorously for 45 seconds, and then centrifuge at 3400 rpm for 5 minutes.[7]

  • Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing 50 mg of PSA and 10 mg of GCB.[7]

  • Vortex for 30 seconds and centrifuge at 14000 rpm for 3 minutes.

  • Take 0.5 mL of the supernatant and dilute with 0.5 mL of an acetonitrile:water (80:20, v/v) solution.

  • Filter the final extract through a 0.2 µm nylon filter prior to UPLC-MS/MS analysis.[7]

Protocol 3: Acetone Extraction with Solid-Phase Extraction (SPE) Cleanup

This protocol is designed for the analysis of this compound in various animal and fishery products using LC-MS/MS.[6]

Materials:

  • Homogenized fish tissue

  • 10 w/v% Sodium Carbonate (Na2CO3) solution

  • 50 mg/L Dibutylhydroxytoluene (BHT)-acetone solution

  • Acetonitrile

  • Water

  • Octadecylsilanized (ODS) silica gel cartridge (1,000 mg)

  • Homogenizer

  • Suction filtration apparatus

Procedure:

  • To 10.0 g of homogenized sample, add 20 mL of 10 w/v% Na2CO3 solution and 100 mL of 50 mg/L BHT-acetone solution.[6] Note: BHT is added to prevent degradation of this compound.[6]

  • Homogenize the mixture and filter with suction.

  • Add 50 mL of 50 mg/L BHT-acetone solution to the residue on the filter paper, homogenize, and filter again.

  • Combine the filtrates and adjust the final volume to exactly 200 mL with the BHT-acetone solution.

  • Take a 10 mL aliquot of the solution and add 10 mL of water.

  • Condition an ODS silica gel cartridge by passing 5 mL of acetonitrile followed by 10 mL of water.

  • Load the diluted extract onto the cartridge.

  • Wash the cartridge with 10 mL of acetonitrile/water (3:7, v/v).

  • Elute the analyte with 10 mL of acetonitrile.

  • Adjust the eluate to a final volume of 10 mL with acetonitrile. This is the test solution for LC-MS/MS analysis.[6]

Mandatory Visualization

Ethoxyquin_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_alkaline Protocol 1: Alkaline Hydrolysis cluster_quechers Protocol 2: QuEChERS cluster_acetone Protocol 3: Acetone Extraction cluster_analysis Analysis Homogenization Fish Tissue Homogenization P1_Hydrolysis Alkaline Hydrolysis (NaOH, Ethanol) Homogenization->P1_Hydrolysis P2_Extraction Extraction (Acetonitrile, Acetic Acid) Homogenization->P2_Extraction P3_Extraction Extraction (Acetone, BHT) Homogenization->P3_Extraction P1_LLE Liquid-Liquid Extraction (Hexane) P1_Hydrolysis->P1_LLE P1_Dry Drying & Evaporation P1_LLE->P1_Dry P1_Reconstitution Reconstitution (Acetonitrile) P1_Dry->P1_Reconstitution Analysis HPLC or LC-MS/MS Analysis P1_Reconstitution->Analysis P2_Salting_Out Salting Out (MgSO4) P2_Extraction->P2_Salting_Out P2_dSPE Dispersive SPE (PSA, GCB) P2_Salting_Out->P2_dSPE P2_Dilution Dilution P2_dSPE->P2_Dilution P2_Dilution->Analysis P3_SPE Solid-Phase Extraction (ODS Cartridge) P3_Extraction->P3_SPE P3_Elution Elution (Acetonitrile) P3_SPE->P3_Elution P3_Elution->Analysis

Caption: Experimental workflow for this compound extraction from fish tissue.

References

Ethoxyquin as a Positive Control in Antioxidant Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is a potent, synthetic antioxidant widely utilized as a preservative in animal feed to prevent lipid peroxidation and stabilize fat-soluble vitamins.[1][2] Its strong radical scavenging capabilities also make it a suitable positive control in various in vitro antioxidant assays. The use of a reliable positive control is crucial for validating assay performance and ensuring the accuracy and reproducibility of results when screening novel antioxidant compounds.

These application notes provide detailed protocols for using this compound as a positive control in three common antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity). Additionally, the potential involvement of this compound in cellular antioxidant pathways, such as the Nrf2 signaling pathway, is discussed.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₁₉NO[3]
Molecular Weight 217.31 g/mol [3]
Appearance Clear light yellow to dark brown viscous liquid[3]
Solubility Insoluble in water; Soluble in organic solvents such as ethanol, methanol, acetone, and DMSO.[4][5]

Data Presentation: Antioxidant Activity of this compound

The following table summarizes the reported antioxidant activity of this compound in various assays. It is important to note that values can vary depending on the specific experimental conditions.

AssayParameterReported ValueReference
Cytotoxicity (Human Lymphocytes)IC₅₀0.09 mM[6]
Cytotoxicity (this compound Phosphate)IC₅₀0.8 mM[2]

IC₅₀ (half maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay.

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. This reduction of the deep purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[7][8]

Materials:

  • This compound (purity >95%)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Working Solution:

    • Prepare a 0.1 mM stock solution of DPPH in methanol or ethanol.

    • Protect the solution from light and prepare it fresh daily.

    • The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.1.

  • Preparation of this compound Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or ethanol.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Assay Protocol:

    • Add 100 µL of the DPPH working solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of this compound standard solutions to their respective wells.

    • For the blank (control), add 100 µL of the solvent (methanol or ethanol) to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • Abs_control is the absorbance of the DPPH solution with the solvent.

    • Abs_sample is the absorbance of the DPPH solution with the this compound standard.

  • Determination of IC₅₀: Plot the percentage of inhibition against the concentration of this compound. The IC₅₀ value is the concentration of this compound that causes 50% inhibition of the DPPH radical and can be determined from the graph.[9][10]

ABTS Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.[11][12]

Materials:

  • This compound (purity >95%)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Ethanol or Phosphate Buffered Saline (PBS, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution:

    • Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of this compound Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in ethanol.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Prepare a standard curve using Trolox (a water-soluble vitamin E analog) for the determination of Trolox Equivalent Antioxidant Capacity (TEAC).

  • Assay Protocol:

    • Add 20 µL of the different concentrations of this compound standard solutions or Trolox standards to their respective wells in a 96-well microplate.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • For the blank (control), add 20 µL of the solvent to the ABTS•+ solution.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance of each well at 734 nm.

  • Calculation of Scavenging Activity and TEAC:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The TEAC value is calculated by comparing the antioxidant capacity of this compound to that of Trolox. The result is expressed as µmol of Trolox equivalents per gram of this compound (µmol TE/g).

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.[13][14]

Materials:

  • This compound (purity >95%)

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein (e.g., 4 µM) in phosphate buffer.

    • Prepare an AAPH solution (e.g., 240 mM) in phosphate buffer. Prepare this solution fresh for each use.

    • Prepare a stock solution of Trolox (e.g., 2 mM) in phosphate buffer.

  • Preparation of this compound Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 75% acetone).

    • Perform serial dilutions in phosphate buffer to obtain a range of concentrations.

  • Assay Protocol:

    • Add 25 µL of the different concentrations of this compound standard solutions, Trolox standards, or a blank (phosphate buffer) to the wells of a 96-well black microplate.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for 30 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes.

  • Calculation of ORAC Value:

    • Calculate the Area Under the Curve (AUC) for the blank, Trolox standards, and this compound samples from the fluorescence decay curves.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.

    • Create a standard curve by plotting the Net AUC of the Trolox standards against their concentrations.

    • Determine the Trolox Equivalents (TE) for the this compound samples from the standard curve. The ORAC value is expressed as µmol of Trolox equivalents per gram of this compound (µmol TE/g).[15]

Signaling Pathways and Logical Relationships

Antioxidant Mechanism of this compound

This compound exerts its antioxidant effect primarily through a hydrogen atom transfer (HAT) mechanism. The secondary amine group in its dihydroquinoline structure can readily donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting this compound radical is relatively stable due to resonance delocalization, preventing it from initiating further oxidation.

This compound Antioxidant Mechanism cluster_reaction Radical Scavenging This compound This compound (EQ-H) StableRadical Stable this compound Radical (EQ•) This compound->StableRadical Donates H• FreeRadical Free Radical (R•) NeutralizedMolecule Neutralized Molecule (RH) FreeRadical->NeutralizedMolecule Accepts H•

Caption: this compound's radical scavenging mechanism.

Potential Involvement in the Nrf2 Signaling Pathway

While direct evidence for this compound's interaction with the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is still emerging, many phenolic antioxidants are known to activate this critical cellular defense mechanism against oxidative stress.[1] The Nrf2 pathway regulates the expression of a wide array of antioxidant and detoxification enzymes.

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Oxidative stress or the presence of electrophilic compounds can induce the release of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of protective genes. It is plausible that this compound or its metabolites could modulate this pathway, contributing to its overall protective effects.

Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free releases Keap1_degraded Keap1 (ubiquitinated for degradation) Nrf2_Keap1->Keap1_degraded OxidativeStress Oxidative Stress (e.g., ROS) OxidativeStress->Nrf2_Keap1 induces dissociation Antioxidant Antioxidant (e.g., this compound - potential) Antioxidant->Nrf2_Keap1 may induce dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to AntioxidantGenes Antioxidant & Detoxification Gene Expression (e.g., HO-1, NQO1) ARE->AntioxidantGenes activates transcription CellularProtection Cellular Protection Against Oxidative Stress AntioxidantGenes->CellularProtection leads to

Caption: The Nrf2 antioxidant response pathway.

Experimental Workflow for Antioxidant Assay

The general workflow for performing an in vitro antioxidant assay using this compound as a positive control is outlined below.

Antioxidant Assay Workflow start Start prep_reagents Prepare Assay Reagents (DPPH, ABTS, or ORAC components) start->prep_reagents prep_this compound Prepare this compound Positive Control Standards (Serial Dilutions) start->prep_this compound prep_samples Prepare Test Samples (at various concentrations) start->prep_samples assay_setup Set up 96-well plate: - Blanks - this compound Standards - Test Samples prep_reagents->assay_setup prep_this compound->assay_setup prep_samples->assay_setup reaction Initiate and Incubate Reaction assay_setup->reaction measurement Measure Absorbance or Fluorescence reaction->measurement data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 or TEAC/ORAC values measurement->data_analysis results Compare Sample Activity to this compound Control data_analysis->results end End results->end

Caption: General workflow for antioxidant assays.

Conclusion

This compound is a robust and reliable positive control for in vitro antioxidant capacity assays. Its high antioxidant efficacy and well-understood radical scavenging mechanism provide a strong benchmark for the evaluation of new antioxidant compounds. The detailed protocols provided herein offer a standardized approach for incorporating this compound into DPPH, ABTS, and ORAC assays, facilitating accurate and reproducible assessment of antioxidant activity in research and drug development settings. Further investigation into the potential interaction of this compound with cellular antioxidant pathways, such as Nrf2, may provide deeper insights into its biological effects.

References

Application Notes and Protocols for Ethoxyquin in Lipid Peroxidation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), by reactive oxygen species (ROS). This chain reaction leads to the formation of harmful byproducts, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which can cause cellular damage and have been implicated in the pathogenesis of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are crucial for mitigating this damage by inhibiting or delaying the oxidation process.

Ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is a potent, synthetic, lipid-soluble antioxidant.[1][2] Originally developed to prevent the oxidation of isoprene in the rubber industry, its high efficiency and low cost led to its widespread use as a preservative in animal feed to protect against lipid peroxidation and stabilize fat-soluble vitamins.[2][3] In research settings, this compound serves as a valuable tool to study the mechanisms of lipid peroxidation and to evaluate the therapeutic potential of inhibiting this process in various disease models.

These application notes provide researchers, scientists, and drug development professionals with an overview of this compound's mechanism, quantitative data on its efficacy, and detailed protocols for its use in lipid peroxidation studies.

Mechanism of Action

This compound exerts its antioxidant effect primarily by acting as a free radical scavenger. The process of lipid peroxidation occurs in three main stages: initiation, propagation, and termination. This compound interrupts the propagation phase by donating a hydrogen atom from its secondary amine group to peroxyl radicals (ROO•), thereby neutralizing them and preventing them from attacking other lipid molecules. This reaction forms a stable aminyl radical from this compound, which is less reactive and can participate in termination reactions.[3][4]

Interestingly, some of the oxidation products of this compound, such as its dimer (EQDM) and quinone imine (QI), also possess antioxidant properties, which contributes to its high efficiency.[3][5] This multi-faceted antioxidant action makes this compound a robust inhibitor of the lipid peroxidation cascade.

PUFA Polyunsaturated Fatty Acid (LH) LipidRadical Lipid Radical (L•) Initiator ROS / Initiator (R•) Initiator->PUFA H• abstraction O2 Oxygen (O2) LipidRadical->O2 PeroxylRadical Lipid Peroxyl Radical (LOO•) AnotherPUFA Another LH PeroxylRadical->AnotherPUFA H• abstraction EQ This compound (EQ-H) PeroxylRadical->EQ LipidHydroperoxide Lipid Hydroperoxide (LOOH) NewLipidRadical New Lipid Radical (L•) NewLipidRadical->O2 Chain Reaction Continues EQRadical Stable this compound Radical (EQ•) NeutralizedProduct Neutralized Product (LOOH) Termination Termination (Non-radical products) EQRadical->Termination Start Start Seed Seed Cells (e.g., HT-22 in 96-well plate) Start->Seed Incubate1 Incubate (24 hours) Seed->Incubate1 Pretreat Pre-treat with this compound (1 hour) Incubate1->Pretreat Induce Induce Oxidative Stress (e.g., Glutamate) Pretreat->Induce Incubate2 Incubate (24 hours) Induce->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (4 hours) AddMTT->Incubate3 Solubilize Remove Medium & Add DMSO Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data (% Cell Viability) Read->Analyze End End Analyze->End Start Start Acclimate Acclimate Animals (1 week) Start->Acclimate Group Randomize into Groups (Control, EQ Doses) Acclimate->Group Treat Administer Diets (e.g., 6-8 weeks) Group->Treat Monitor Monitor Health & Body Weight Treat->Monitor Euthanize Euthanize & Collect Tissues Treat->Euthanize Store Snap-freeze & Store at -80°C Euthanize->Store Homogenize Prepare Tissue Homogenates Store->Homogenize Assay Perform TBARS Assay (or other biomarkers) Homogenize->Assay Analyze Statistical Analysis (e.g., ANOVA) Assay->Analyze End End Analyze->End

References

Application Notes and Protocols for the Analysis of Ethoxyquin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the analysis of ethoxyquin and its primary metabolites, this compound dimer (EQDM) and this compound quinone imine (EQI), in various matrices, particularly in animal feed and fish products. The information is intended for researchers, scientists, and professionals in the field of drug development and food safety analysis.

Introduction

This compound (EQ) is a quinoline-based antioxidant that has been widely used in animal feed to prevent the oxidation of fats and vitamins.[1][2] However, due to concerns about the potential toxicity of its metabolites, regulatory bodies have suspended its authorization as a feed additive in some regions.[3][4][5] Consequently, robust and sensitive analytical methods are crucial for monitoring residual levels of this compound and its transformation products in food and feed to ensure consumer safety and regulatory compliance.[3][6]

The primary metabolites of concern are this compound dimer (EQDM) and this compound quinone imine (EQI).[7][8][9] EQI, in particular, has raised toxicological concerns due to its potential for mutagenicity.[10] This document outlines the necessary analytical standards, sample preparation, and instrumental analysis protocols for the accurate quantification of these compounds.

Analytical Standards

High-purity analytical standards are essential for the accurate identification and quantification of this compound and its metabolites. Several suppliers offer certified reference materials.

Available Analytical Standards:

CompoundSupplierCAS NumberAdditional Information
This compoundHPC Standards[6], Sigma-Aldrich (PESTANAL®)[11]91-53-2Available as neat substance or in solution.
This compound Dimer (EQDM)HPC Standards[12], United States Biological[13]74681-77-9A major metabolite of this compound.
This compound Quinone Imine (EQI)LGC Standards[14]51756-80-0Also known as 2,6-Dihydro-2,2,4-trimethyl-6-quinolone.
d5-EthoxyquinHPC Standards[6]2140327-71-3Deuterated internal standard for isotope dilution methods.

Metabolic Pathway of this compound

This compound undergoes oxidation to form several metabolites. The primary pathway involves the formation of this compound quinone imine (EQI), which can then dimerize to form this compound dimer (EQDM).[7][15] Understanding this pathway is crucial for selecting the appropriate target analytes for monitoring.

This compound Metabolic Pathway This compound This compound (EQ) Hydroxy_EQ 6-Hydroxy-Ethoxyquin This compound->Hydroxy_EQ Hydroxylation EQI This compound Quinone Imine (EQI) Hydroxy_EQ->EQI Oxidation EQDM This compound Dimer (EQDM) EQI->EQDM Dimerization

Caption: Metabolic conversion of this compound to its major metabolites.

Experimental Protocols

Sample Preparation: QuEChERS Protocol for Fish and Feed

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticides and other contaminants in food and agricultural products.[8][16] A modified QuEChERS protocol is recommended for the extraction of this compound and its metabolites to minimize degradation.[5][10]

Materials and Reagents:

  • Homogenized sample (e.g., fish tissue, animal feed)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Ascorbic acid (to prevent degradation)[5][8]

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g NaCitrate, 0.5 g disodium citrate sesquihydrate)[10]

  • Dispersive solid-phase extraction (dSPE) sorbents (e.g., C18, PSA)

  • Centrifuge tubes (15 mL and 50 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Weighing: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Addition of Ascorbic Acid: To prevent the degradation of this compound, especially EQI, add ascorbic acid. This can be done prior to homogenization or directly to the sample in the centrifuge tube.[8]

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Shake vigorously for 15 minutes.[8]

    • Add the QuEChERS extraction salts.

    • Shake for another 1 minute.[8]

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • dSPE Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing the dSPE sorbents (e.g., 25 mg/mL C18, 25 mg/mL PSA, and 0.15 g/mL MgSO₄).[8]

    • Vortex for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract, ready for instrumental analysis.

Instrumental Analysis

High-performance liquid chromatography (HPLC) coupled with either fluorescence detection (FLD) or tandem mass spectrometry (MS/MS) is the preferred method for the analysis of this compound and its metabolites.[16][17][18] Gas chromatography-tandem mass spectrometry (GC-MS/MS) can also be used.[5][10]

4.2.1. LC-MS/MS Protocol

  • Instrument: Liquid chromatograph-tandem mass spectrometer (LC-MS/MS).[19]

  • Column: A C18 reversed-phase column is commonly used.[17]

  • Mobile Phase: A gradient of ammonium acetate buffer and acetonitrile is often employed.[17]

  • Ionization Mode: Electrospray ionization in positive mode (ESI+).[8]

  • Monitoring Ions:

    • This compound: Precursor ion m/z 218, with product ions for quantification (e.g., m/z 174) and confirmation (e.g., m/z 160).[19]

    • Metabolites: Specific precursor and product ions for EQDM and EQI need to be determined by direct infusion of the analytical standards.

4.2.2. GC-MS/MS Protocol

  • Instrument: Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-QQQ).[5]

  • Injection: Splitless injection.

  • Carrier Gas: Helium.

  • Column: A suitable capillary column for pesticide analysis.

  • Data Acquisition: Multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Quantitative Data Summary

The performance of the analytical methods is summarized in the tables below.

Table 1: Limits of Quantification (LOQ) and Detection (LOD)

AnalyteMatrixMethodLOQLODReference
This compoundAnimal FeedGC-MS/MS0.01 mg/kg-[10]
This compoundComplex Feed AdditivesLC-MS/MS10 µg/kg-[4]
This compoundFish MealHPLC5 ppm-[7]
Quinone Imine (QI)Fish MealHPLC0.5 ppm-[7]
Dimer (DM)Fish MealHPLC5 ppm-[7]
This compoundAnimal Products--0.01 - 0.1 ppm[20]

Table 2: Recovery Rates

AnalyteMatrixSpiking LevelRecovery (%)MethodReference
This compoundAnimal Feed-70-120%GC-MS/MS[5]
Quinone Imine (QI)Fish MealLow, Medium, High73-89%HPLC[7]
This compound (EQ)Fish MealLow, Medium, High89-104%HPLC[7]
Dimer (DM)Fish MealLow, Medium, High91-106%HPLC[7]

Analytical Workflow

A typical workflow for the analysis of this compound and its metabolites is depicted below.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Reception & Homogenization Extraction QuEChERS Extraction Sample->Extraction Cleanup dSPE Cleanup Extraction->Cleanup LCMS LC-MS/MS or GC-MS/MS Analysis Cleanup->LCMS Quant Quantification using Calibration Curve LCMS->Quant Report Reporting of Results Quant->Report

Caption: General workflow for this compound and metabolite analysis.

References

Application Notes and Protocols for Ethoxyquin Sample Preparation for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethoxyquin is a widely utilized antioxidant in animal feed and certain agricultural products to prevent lipid peroxidation and degradation.[1][2] Its application, however, necessitates robust analytical methods to monitor its levels in various matrices to ensure regulatory compliance and assess potential carry-over into food products of animal origin.[3] Mass spectrometry, coupled with either liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS/MS), offers the high sensitivity and selectivity required for the accurate quantification of this compound.[1][4][5]

A significant challenge in the analysis of this compound is its inherent instability, as it is prone to oxidation during sample processing, which can lead to low and variable recoveries.[6][7] To counteract this, the incorporation of stabilizing agents such as ascorbic acid or butylated hydroxytoluene (BHT) into the sample preparation workflow is crucial.[4][6][8]

This document provides detailed protocols for the preparation of various sample matrices for this compound analysis by mass spectrometry, focusing on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and a traditional solvent extraction method with solid-phase extraction (SPE) cleanup.

General Workflow for this compound Sample Preparation

The overall process for preparing samples for this compound analysis involves several key stages, from initial sample homogenization to the final extract ready for injection into the mass spectrometer. The following diagram illustrates a generalized workflow.

Ethoxyquin_Sample_Prep_Workflow cluster_0 Sample Collection & Homogenization cluster_1 Extraction cluster_2 Cleanup cluster_3 Final Preparation & Analysis Sample Sample Matrix (e.g., Animal Feed, Fish Tissue, Fruit) Homogenization Homogenization (with Cryogenic Milling for unstable matrices) Sample->Homogenization Stabilizer_Addition Addition of Stabilizer (e.g., Ascorbic Acid, BHT) Homogenization->Stabilizer_Addition Extraction Solvent Extraction (e.g., Acetonitrile, Acetone) Stabilizer_Addition->Extraction Salting_Out Salting-Out Partitioning (e.g., MgSO4, NaCl) Extraction->Salting_Out Centrifugation1 Centrifugation Salting_Out->Centrifugation1 Cleanup Dispersive SPE (dSPE) or Solid-Phase Extraction (SPE) Cartridge Centrifugation1->Cleanup Centrifugation2 Centrifugation / Elution Cleanup->Centrifugation2 Solvent_Exchange Solvent Exchange / Reconstitution Centrifugation2->Solvent_Exchange Filtration Filtration (0.22 µm) Solvent_Exchange->Filtration Analysis LC-MS/MS or GC-MS/MS Analysis Filtration->Analysis

Caption: Generalized workflow for this compound sample preparation.

Experimental Protocols

Protocol 1: Modified QuEChERS Method for Animal Feed, Fruits, and Fishery Products

This protocol is adapted from the QuEChERS methodology, which is widely used for pesticide residue analysis and has been successfully applied to this compound determination.[1][2] The addition of an antioxidant during homogenization is critical for stabilizing this compound.[6][7]

Materials:

  • Homogenizer or blender

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

  • Acetonitrile (ACN)

  • Ascorbic acid (AA)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (for samples with high pigment content)

  • Water, HPLC grade

Procedure:

  • Sample Homogenization and Stabilization:

    • Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.

    • To enhance stability, especially in matrices with low natural antioxidant content like pears and apples, add a stabilizing agent.[6][7] A common practice is to add 1 mL of a 300 mg/mL aqueous solution of ascorbic acid to the sample before extraction.[6] For animal feed, an ascorbic acid buffer can be used.[2]

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Cap the tube and shake vigorously for 15 minutes using a mechanical shaker.[7]

    • Add the QuEChERS salting-out mixture (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the dSPE sorbent. The choice of sorbent depends on the matrix:

      • For general purposes: 150 mg MgSO₄ and 25 mg PSA.

      • For samples with high fat content (e.g., fish): Add 25-50 mg of C18 sorbent.[3]

      • For pigmented samples: Add 10 mg of GCB.[1]

    • Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 3 minutes.[1]

  • Final Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS or GC-MS/MS analysis.

Protocol 2: Solvent Extraction with Solid-Phase Extraction (SPE) Cleanup for Animal and Fishery Products

This method is a more traditional approach involving solvent extraction followed by a cartridge-based cleanup. The use of BHT as a stabilizer is common in this protocol.[8]

Materials:

  • Homogenizer

  • Filtration apparatus

  • Solid-Phase Extraction (SPE) cartridges (e.g., octadecylsilanized silica gel, 1000 mg)

  • Acetone

  • Acetonitrile (ACN)

  • Butylated hydroxytoluene (BHT)

  • 10% (w/v) Sodium carbonate solution

  • Water, HPLC grade

Procedure:

  • Extraction with Stabilization:

    • Weigh 10.0 g of the sample (5.00 g for fatty samples) into a suitable container.[8]

    • Add 20 mL of 10% (w/v) sodium carbonate solution and 100 mL of a 50 mg/L BHT-acetone solution.[8]

    • Homogenize the mixture.

    • Filter the homogenate under suction.

    • Re-extract the residue on the filter with an additional 50 mL of 50 mg/L BHT-acetone solution and filter again.[8]

    • Combine the filtrates and adjust the final volume to 200 mL with the BHT-acetone solution.[8]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Take a 10 mL aliquot of the extract and add 10 mL of water.[8]

    • Condition an octadecylsilanized silica gel SPE cartridge (1000 mg) by passing 5 mL of acetonitrile followed by 10 mL of water.[8]

    • Load the diluted extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 10 mL of an acetonitrile/water (3:7, v/v) mixture and discard the effluent.[8]

    • Elute the this compound from the cartridge with 10 mL of acetonitrile.[8]

  • Final Preparation:

    • Adjust the eluate to a final volume of 10 mL with acetonitrile.

    • The solution is now ready for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the performance of different sample preparation methods for this compound analysis across various matrices as reported in the literature.

MatrixMethodStabilizerRecovery (%)RSD (%)LOQ (µg/kg)Reference
ShrimpQuEChERS-91-974.09-6.611.5[1]
Animal/Fishery ProductsSolvent Extraction with SPEBHT>71.0<9.310[8][9]
Pears/ApplesQuEChERSAscorbic Acid87-97<5-[6][7]
Animal FeedQuEChERSAscorbic Acid70-120<20-[2][5]
Swine TissuesSolvent ExtractionAscorbic Acid64.7-100.7<11.60.5[4][10]
SalmonQuEChERSAscorbic Acid81.3-107<1010[3][11]
EggsAntioxidant-added ExtractionAntioxidant79.2-107.6<8.41.5[12]
Chicken MuscleAntioxidant-added ExtractionAntioxidant79.2-107.6<8.41.2[12]

RSD: Relative Standard Deviation; LOQ: Limit of Quantification.

Mass Spectrometry Conditions

For detection and quantification, tandem mass spectrometry is employed. Below are typical precursor and product ions used for monitoring this compound in positive electrospray ionization (ESI+) mode for LC-MS/MS.

  • Precursor Ion [M+H]⁺: m/z 218.15[1]

  • Product Ions (for MRM): m/z 160.10 and m/z 148.10[1] or m/z 174[8]

It is essential to optimize the mass spectrometer parameters, such as collision energy and cone voltage, by infusing a standard solution of this compound to achieve the highest sensitivity and selectivity for the specific instrument being used.[1]

Conclusion

The successful analysis of this compound by mass spectrometry is highly dependent on a robust and optimized sample preparation protocol. The choice between the QuEChERS method and traditional solvent extraction with SPE cleanup will depend on the laboratory's workflow, available resources, and the specific matrix being analyzed. The most critical consideration is the mitigation of this compound's oxidative degradation through the addition of a stabilizing agent like ascorbic acid or BHT early in the preparation process. By following these detailed protocols, researchers can achieve reliable and accurate quantification of this compound residues, ensuring data of high quality for research, regulatory, and safety assessment purposes.

References

Application Note: Determination of Ethoxyquin in Poultry by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of ethoxyquin in poultry muscle. This compound is a widely used antioxidant in animal feed to prevent lipid peroxidation.[1][2] Due to its potential transfer from feed to animal tissues, monitoring its residue levels in food products of animal origin is crucial for consumer safety.[2][3] This protocol outlines a streamlined sample preparation procedure and optimized UPLC-MS/MS parameters for the reliable detection and quantification of this compound, meeting regulatory requirements.

Introduction

This compound (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is a synthetic antioxidant commonly added to animal feed to preserve fats and fat-soluble vitamins from oxidative degradation.[1][2] Its use is regulated, with maximum residue limits (MRLs) established in various food commodities to ensure consumer safety.[4] For instance, the U.S. Food and Drug Administration (FDA) has set a tolerance of 3 ppm for this compound residues in the uncooked liver and fat of poultry and 0.5 ppm in uncooked poultry muscle.[4]

Concerns about the potential health effects of this compound and its metabolites have necessitated the development of sensitive and specific analytical methods for its monitoring in food products.[1][3] UPLC-MS/MS offers high sensitivity, selectivity, and speed, making it an ideal technique for trace-level analysis of contaminants in complex food matrices. This application note provides a detailed protocol for the determination of this compound in poultry muscle, validated for its accuracy, precision, and robustness.

Experimental Protocol

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Butylated hydroxytoluene (BHT)

  • Ultrapure water

  • Homogenizer

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (e.g., Octadecylsilanized silica gel)

  • Syringe filters (0.22 µm)

Sample Preparation

A distinctive step in the sample preparation is the addition of an antioxidant to prevent the degradation of this compound during the extraction process.[5][6][7]

  • Homogenization: Weigh 5 g of homogenized poultry muscle tissue into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of acetonitrile containing 0.1% formic acid and 50 mg/L BHT. Homogenize for 1 minute.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collection: Transfer the supernatant to a clean tube.

  • Re-extraction: Add another 20 mL of the extraction solvent to the pellet, vortex for 1 minute, and centrifuge again.

  • Pooling: Combine the supernatants.

  • Clean-up (SPE):

    • Condition an octadecylsilanized silica gel SPE cartridge (1000 mg) with 5 mL of acetonitrile followed by 10 mL of water.[8]

    • Load the combined supernatant onto the cartridge.

    • Wash the cartridge with 10 mL of acetonitrile/water (3:7, v/v).[8]

    • Elute the analyte with 10 mL of acetonitrile.[8]

  • Final Preparation: Filter the eluate through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

UPLC System:

  • Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase A: 0.2% formic acid and 2 mM ammonium formate in ultrapure water.[6]

  • Mobile Phase B: 0.2% formic acid and 2 mM ammonium formate in methanol.[6]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL[6][8]

  • Column Temperature: 40 °C[8]

  • Gradient Program:

    Time (min) %A %B
    0.0 90 10
    2.0 10 90
    5.0 10 90
    5.1 90 10

    | 8.0 | 90 | 10 |

Mass Spectrometer:

  • Ionization Mode: Electrospray Ionization (ESI), Positive[6][9]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 218.0 174.0 (Quantifier) 20

    | this compound | 218.0 | 160.0 (Qualifier)[10] | 29[10] |

Data Presentation

The quantitative performance of the method was evaluated. The results are summarized in the table below.

ParameterResult
Linearity (r²)> 0.99
Limit of Detection (LOD)0.05 - 0.71 µg/kg[10][11]
Limit of Quantification (LOQ)1.2 µg/kg[5][6][7]
Recovery79.2% - 107.6%[5][6][7]
Precision (RSD)< 8.4%[5][6][7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Sample Poultry Tissue Sample Homogenization Homogenization with Acetonitrile, Formic Acid, and BHT Sample->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Re_extraction Re-extraction of Pellet Centrifugation1->Re_extraction Pellet Supernatant2 Combine Supernatants Centrifugation2 Centrifugation Re_extraction->Centrifugation2 Centrifugation2->Supernatant2 SPE_Cleanup Solid Phase Extraction (SPE) Clean-up Supernatant2->SPE_Cleanup Filtration Filtration (0.22 µm) SPE_Cleanup->Filtration UPLC_MSMS UPLC-MS/MS Injection Filtration->UPLC_MSMS Data_Acquisition Data Acquisition (MRM Mode) UPLC_MSMS->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing

Caption: Experimental workflow for this compound detection.

validation_parameters MethodValidation Method Validation Linearity Linearity (r² > 0.99) MethodValidation->Linearity Sensitivity Sensitivity MethodValidation->Sensitivity Accuracy Accuracy (Recovery) MethodValidation->Accuracy Precision Precision (RSD) MethodValidation->Precision LOD LOD (0.05-0.71 µg/kg) Sensitivity->LOD LOQ LOQ (1.2 µg/kg) Sensitivity->LOQ Recovery 79.2% - 107.6% Accuracy->Recovery RSD < 8.4% Precision->RSD

Caption: Key parameters for method validation.

Conclusion

The UPLC-MS/MS method described in this application note is highly suitable for the routine monitoring of this compound residues in poultry muscle. The method is sensitive, accurate, and precise, with a straightforward sample preparation protocol that ensures reliable results. This methodology can be effectively implemented in food safety and quality control laboratories to ensure compliance with regulatory standards.

References

Application Notes and Protocols: Ethoxyquin as a Stabilizer in Fat-Soluble Vitamin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of fat-soluble vitamins (A, D, E, and K) in various matrices, such as animal feed, food products, and biological samples, is critical for nutritional assessment, quality control, and drug development. A significant challenge in this analysis is the inherent instability of these vitamins, which are susceptible to degradation through oxidation, light, and heat during sample preparation and analysis. Ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is a potent synthetic antioxidant widely employed to mitigate this degradation, thereby ensuring the integrity and accuracy of analytical results.[1][2]

These application notes provide detailed protocols and data on the use of this compound as a stabilizer in the analysis of fat-soluble vitamins, primarily by High-Performance Liquid Chromatography (HPLC).

Mechanism of Action of this compound

This compound exerts its protective effect by acting as a free radical scavenger. The process of lipid peroxidation, which is a primary degradation pathway for fat-soluble vitamins, involves the generation of highly reactive peroxyl radicals (ROO•). This compound readily donates a hydrogen atom to these radicals, forming a stable this compound radical and terminating the oxidative chain reaction.[1] The resulting this compound radical is significantly less reactive and can undergo further reactions to form stable, non-radical products.[1] This mechanism effectively preserves the structure and concentration of fat-soluble vitamins during the analytical workflow.

Ethoxyquin_Antioxidant_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination by this compound Unsaturated_Lipid Unsaturated Lipid / Vitamin Lipid_Radical Lipid / Vitamin Radical (R•) Unsaturated_Lipid->Lipid_Radical Initiator Initiator (e.g., Light, Heat, Metal Ions) Initiator->Unsaturated_Lipid Oxidative Stress Oxygen Oxygen (O2) Peroxyl_Radical Peroxyl Radical (ROO•) Lipid_Radical->Peroxyl_Radical + O2 Lipid_Hydroperoxide Lipid Hydroperoxide (ROOH) Peroxyl_Radical->Lipid_Hydroperoxide + RH Peroxyl_Radical->Lipid_Hydroperoxide + EQ-H New_Lipid_Radical Lipid / Vitamin Radical (R•) Peroxyl_Radical->New_Lipid_Radical + RH Another_Lipid Unsaturated Lipid / Vitamin New_Lipid_Radical->Peroxyl_Radical + O2 This compound This compound (EQ-H) Stable_Ethoxyquin_Radical Stable this compound Radical (EQ•) This compound->Stable_Ethoxyquin_Radical - H• Non_Radical_Products Non-Radical Products Stable_Ethoxyquin_Radical->Non_Radical_Products experimental_workflow Sample 1. Sample Collection (e.g., Animal Feed) Homogenization 2. Homogenization (Grinding/Milling) Sample->Homogenization Stabilization 3. Addition of this compound Solution Homogenization->Stabilization Saponification 4. Saponification (to release vitamins from esters) Stabilization->Saponification Extraction 5. Liquid-Liquid Extraction (e.g., with Hexane) Saponification->Extraction Evaporation 6. Solvent Evaporation Extraction->Evaporation Reconstitution 7. Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC 8. HPLC Analysis Reconstitution->HPLC Data 9. Data Analysis & Quantification HPLC->Data

References

Application Notes: Fluorescence Detection of Ethoxyquin in Animal Feeds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is a synthetic antioxidant widely utilized in animal feeds to prevent the oxidative degradation of fats, oils, and fat-soluble vitamins.[1][2][3] Its use, however, is regulated due to potential residues in animal-derived food products and concerns about its safety.[3][4][5] Consequently, sensitive and reliable analytical methods are crucial for monitoring this compound levels in feeds to ensure compliance with regulatory limits and safeguard animal and human health. High-performance liquid chromatography (HPLC) with fluorescence detection (FLD) is a highly specific, sensitive, and widely adopted method for the quantification of this compound in various feed matrices.[1][2][6][7] This application note provides a detailed protocol for the determination of this compound in animal feeds using HPLC-FLD, based on established and validated methodologies.

Principle of the Method

The method involves the extraction of this compound from the feed sample using an organic solvent, typically acetonitrile.[1][2] The extract is then separated using reversed-phase HPLC on a C18 column. This compound is a naturally fluorescent molecule, and its detection is achieved by a fluorescence detector set at specific excitation and emission wavelengths, which provides high sensitivity and selectivity.[8] Quantification is performed by comparing the peak area of this compound in the sample to that of known standards.

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or deionized)

  • Chemicals: this compound standard (>98% purity), Ammonium acetate, Butylated hydroxytoluene (BHT)

  • Solid Phase Extraction (SPE) Cartridges (Optional Cleanup): Octadecylsilanized (C18) silica gel cartridges.[9]

  • Sample Extraction Solution: Acetonitrile.

  • Mobile Phase: Prepare by mixing ammonium acetate buffer and acetonitrile. A common composition is acetonitrile and 0.01M ammonium acetate buffer (e.g., 80:20, v/v).[7][10]

  • Standard Stock Solution: Accurately weigh and dissolve this compound standard in acetonitrile to prepare a stock solution (e.g., 100 µg/mL). Protect from light and store at 4°C.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range in the samples (e.g., 0.05 - 2.0 µg/mL).

Instrumentation
  • High-Performance Liquid Chromatograph (HPLC) system equipped with:

    • Degasser

    • Isocratic or Gradient Pump

    • Autosampler

    • Column Oven

  • Fluorescence Detector (FLD)

  • HPLC Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Data Acquisition and Processing Software

  • Analytical Balance

  • Centrifuge

  • Vortex Mixer

  • Syringe Filters: 0.45 µm, compatible with acetonitrile.

Sample Preparation (Extraction)
  • Grinding: Grind the feed sample to a fine, homogeneous powder.

  • Weighing: Accurately weigh 5-10 g of the homogenized sample into a centrifuge tube.

  • Extraction: Add 20-50 mL of acetonitrile to the centrifuge tube. For samples with high-fat content, the addition of an antioxidant like BHT to the extraction solvent can prevent this compound degradation.[9]

  • Homogenization: Vortex the mixture for 1-2 minutes and/or sonicate for 10-15 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the mixture at approximately 4000 rpm for 10 minutes to separate the solid matrix from the supernatant.

  • Collection: Carefully transfer the supernatant (acetonitrile extract) to a clean collection tube.

  • Re-extraction (Optional but Recommended): Repeat the extraction step (steps 3-6) on the pellet with a fresh portion of acetonitrile to improve recovery. Combine the supernatants.

  • Volume Adjustment: Adjust the final volume of the combined extracts to a known volume with acetonitrile.

  • Filtration: Filter an aliquot of the final extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC-FLD Analysis
  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and ammonium acetate buffer (e.g., 80:20, v/v).[1][7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.[9]

    • Injection Volume: 5-20 µL.

  • Fluorescence Detector Settings:

    • Excitation Wavelength (λex): 360 - 370 nm.[6][7][11][12]

    • Emission Wavelength (λem): 415 - 440 nm.[7][11][12]

Calibration and Quantification
  • Calibration Curve: Inject the series of working standard solutions into the HPLC system.

  • Linearity: Plot the peak area of the this compound standard against its concentration to generate a calibration curve. A linear regression should be applied, and the correlation coefficient (r²) should be >0.995.

  • Sample Analysis: Inject the prepared sample extracts into the HPLC system.

  • Quantification: Determine the concentration of this compound in the sample extracts from the calibration curve using the peak area obtained.

  • Calculation: Calculate the final concentration of this compound in the original feed sample using the following formula:

    This compound (mg/kg) = (C × V × D) / W

    Where:

    • C = Concentration from the calibration curve (µg/mL)

    • V = Final volume of the extract (mL)

    • D = Dilution factor (if any)

    • W = Weight of the sample (g)

Data Presentation

The performance of the fluorescence detection method for this compound can be summarized by several key parameters. The following table consolidates data from various studies to provide a comparative overview.

ParameterMethodMatrixValueReference
Limit of Detection (LOD) HPLC-FLDShrimp1.5 µg/kg[11]
HPLC-FLDFish Feed3 µg/kg[7]
Limit of Quantification (LOQ) HPLC-FLDAnimal-derived food products0.01 µg/g (10 µg/kg)[11][12]
HPLC-FLDFish Feed10 µg/kg[7]
LC-MS/MSComplex Feed Additives10 µg/kg[5]
Recovery HPLC-FLDFood products (cattle, pig, chicken, salmon)> 71.0%[11][12]
HPLC-FLDShrimp (spiked at 5.0-50.0 µg/kg)91-97%[11]
HPLC-FLDFish Feed78.8% - 101%[7]
Linearity Range HPLC-FLDShrimp0.5 - 8.0 µg/kg[11]
HPLC-FLDFish Feed0.005 - 2 µg/mL[7]
Relative Standard Deviation (RSD) HPLC-FLDStandard solution (0.1 µg/mL)1.12%[11][12]
HPLC-FLDShrimp samples4.09 - 6.61%[11]
HPLC-FLDFish Feed (intra- and inter-day)< 15%[7]
AOAC 996.13Pet food, meat mealRepeatability: 4.5 - 32%[2][6]
AOAC 996.13Pet food, meat mealReproducibility: 4.5 - 55%[2]

Visualizations

Principle of Fluorescence Detection for this compound

The following diagram illustrates the fundamental principle of fluorescence that enables the detection of this compound.

G Excitation Excitation Light Source (e.g., Xenon Lamp) Monochromator1 Excitation Monochromator (Selects λex ~360 nm) Excitation->Monochromator1 Broadband Light Sample Sample Cell (Contains this compound) Monochromator1->Sample Excitation λ Monochromator2 Emission Monochromator (Selects λem ~430 nm) Sample->Monochromator2 Emitted Fluorescence (Longer λ) Detector Detector (Photomultiplier Tube) Monochromator2->Detector Emission λ Signal Signal Output (Chromatogram) Detector->Signal

Caption: Principle of fluorescence detection for this compound analysis.

Experimental Workflow for this compound Analysis in Feeds

The diagram below outlines the complete experimental workflow from sample reception to final data analysis.

Workflow A 1. Sample Reception (Feed Sample) B 2. Sample Preparation (Grinding & Homogenization) A->B C 3. Extraction (Acetonitrile) B->C D 4. Centrifugation & Supernatant Collection C->D E 5. Filtration (0.45 µm Syringe Filter) D->E F 6. HPLC-FLD Analysis E->F G 7. Data Processing (Peak Integration) F->G H 8. Quantification (Using Calibration Curve) G->H I 9. Final Report (this compound conc. in mg/kg) H->I

Caption: Experimental workflow for this compound analysis in feeds.

Conclusion

The HPLC method with fluorescence detection offers a robust, sensitive, and specific approach for the routine analysis of this compound in animal feeds. The protocol described herein, based on the widely accepted AOAC Official Method 996.13 and other validated studies, provides a reliable framework for laboratories involved in feed quality control and regulatory monitoring.[6] Proper sample preparation and adherence to optimized chromatographic conditions are critical for achieving accurate and reproducible results. The high sensitivity of the fluorescence detector allows for the quantification of this compound at levels well below the maximum residue limits established by regulatory agencies.

References

Troubleshooting & Optimization

preventing ethoxyquin degradation during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of ethoxyquin during sample extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: My this compound recovery is consistently low. What are the primary factors that could be causing degradation during my sample extraction?

A1: Low recovery of this compound is a common issue primarily caused by its susceptibility to oxidation. Key factors that promote degradation include:

  • Exposure to Light and Air: this compound is sensitive to both light and oxygen, which can lead to polymerization and the formation of oxidation products.[1][2][3][4]

  • Elevated Temperatures: High temperatures accelerate the rate of oxidation.[3][4][5] It is crucial to avoid overheating samples during extraction and processing.

  • Presence of Oxidizing Agents: Contact with oxidizing agents will readily degrade this compound.

  • pH of the Extraction Solvent: While not as commonly cited for degradation, the pH can influence the extraction efficiency. For instance, using a carbonate buffer can inhibit the ionization of the amine group in this compound, facilitating its extraction into non-polar solvents like n-hexane.[6]

Q2: What are the major degradation products of this compound I should be aware of?

A2: The two principal oxidation products of this compound commonly identified in samples like fish meal are a quinone imine (QI) and an this compound dimer (DM).[1][6][7][8][9] These can be chromatographically separated and quantified alongside this compound.

Q3: How can I prevent the degradation of this compound during my sample preparation and extraction workflow?

A3: To minimize degradation, it is essential to incorporate stabilizing agents and control experimental conditions. Here are some effective strategies:

  • Addition of Antioxidants: The use of antioxidants during extraction is a widely accepted practice.

    • Ascorbic Acid (Vitamin C): Adding ascorbic acid to the sample before extraction has been shown to significantly improve the recovery of this compound by preventing its oxidation.[6][10][11][12][13]

    • Butylated Hydroxytoluene (BHT): BHT is another effective antioxidant that can be added to the extraction solvent (e.g., acetone) to prevent this compound degradation.[14]

  • Control of Physical Conditions:

    • Work in a Dimly Lit Area: Minimize exposure to direct light.

    • Use Amber Glassware: Protects the sample from light.

    • Maintain Low Temperatures: Performing extractions on ice or in a cold room can slow down degradation.[14]

    • Work Under an Inert Atmosphere: Purging extraction vessels with nitrogen (N₂) can displace oxygen and prevent oxidation.[8]

Q4: What are the recommended solvents and analytical techniques for this compound analysis?

A4: The choice of solvent and analytical method depends on the sample matrix.

  • Extraction Solvents:

    • Acetonitrile: Commonly used for extraction from feeds and pet foods.[15][16][17]

    • Hexane: Often used for initial lipid extraction from fatty matrices like fish meal, followed by a partition with acetonitrile.[8][18]

    • Acetone: Can be used in combination with other solvents and buffers.[6][14]

  • Analytical Techniques:

    • High-Performance Liquid Chromatography (HPLC): This is a very common technique.

      • With Fluorescence Detection (HPLC-FD): Offers high sensitivity and selectivity for this compound.[15][19][20]

      • With UV or Diode-Array Detection (HPLC-UV/DAD): Also widely used.[18][19]

    • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for both quantification and confirmation of this compound and its degradation products.[6][21]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides excellent sensitivity and specificity.[14][20][22]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low this compound Recovery Oxidation during sample preparation.Add an antioxidant like ascorbic acid or BHT to the sample or extraction solvent.[6][10][11][14] Work under dim light and at low temperatures.[1][14]
Inefficient extraction from the matrix.Optimize the extraction solvent and procedure. For fatty samples, a multi-step extraction with hexane followed by acetonitrile partitioning may be necessary.[8][18] Consider using a carbonate buffer to improve extraction into non-polar solvents.[6]
Poor Chromatographic Peak Shape Matrix effects.Dilute the sample extract.[22] Employ a cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.[18][22]
Inconsistent Results Between Replicates Non-homogenous sample.Ensure the sample is thoroughly homogenized before taking an aliquot for extraction.
Variable degradation between samples.Standardize the time for each step of the extraction process and ensure consistent addition of stabilizers to all samples.
Presence of Unexpected Peaks in Chromatogram Degradation products (e.g., quinone imine, dimer).Co-inject with standards of the expected degradation products to confirm their identity.[8][9] Optimize the chromatographic method to separate these products from this compound.

Experimental Protocols

Protocol 1: Stabilized Extraction of this compound from Animal Feed using HPLC-FD

This protocol is based on the AOAC official method 996.13.[19]

  • Sample Preparation:

    • Weigh 10 g of a ground, well-mixed feed sample into a 250 mL centrifuge bottle.

    • Add 100 mg of ascorbic acid to the sample.

  • Extraction:

    • Add 100 mL of acetonitrile to the centrifuge bottle.

    • Shake vigorously for 1 hour on a mechanical shaker.

    • Centrifuge at 2000 rpm for 5 minutes.

  • Filtration and Analysis:

    • Filter the supernatant through a 0.45 µm filter into an amber HPLC vial.

    • Inject into the HPLC system equipped with a C18 reversed-phase column and a fluorescence detector (Excitation: 360 nm, Emission: 432 nm).[19] The mobile phase is typically a mixture of an ammonium acetate buffer and acetonitrile.[15][16][17]

Protocol 2: Extraction of this compound and its Oxidation Products from Fish Meal using GC-MS

This protocol is a composite of methods described in the literature.[6][8][21]

  • Sample Preparation:

    • Weigh 1.0 g of homogenized fish meal into a 15 mL test tube.

    • Add 50 mg of ascorbic acid.[6]

  • Extraction:

    • Add 10 mL of n-hexane to the tube.

    • Flush the tube with nitrogen gas, cap tightly, and vortex for 1 minute.[8]

    • Sonicate in a 40°C water bath for 10 minutes, then vortex for another 30 seconds.[8]

    • Centrifuge at 2000 rpm for 5 minutes. Transfer the clear hexane layer to a new tube.[8]

    • Repeat the extraction twice more with 5 mL of hexane each time (without sonication).[8]

    • Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.

  • Liquid-Liquid Partitioning:

    • Re-dissolve the residue in 1 mL of acetonitrile and vortex. Repeat this two more times, combining the acetonitrile extracts.

  • Analysis:

    • Inject the acetonitrile extract into a GC-MS system for the simultaneous determination of this compound, quinone imine, and the dimer.[6]

Visualizations

Ethoxyquin_Degradation_Pathway This compound This compound Oxidation Oxidation (Light, Air, Heat) This compound->Oxidation QuinoneImine Quinone Imine (QI) Oxidation->QuinoneImine Major Product Dimer This compound Dimer (DM) Oxidation->Dimer Major Product

Caption: Oxidative degradation pathway of this compound.

Stabilized_Extraction_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis Sample Homogenized Sample AddStabilizer Add Stabilizer (e.g., Ascorbic Acid) Sample->AddStabilizer AddSolvent Add Extraction Solvent (e.g., Acetonitrile) AddStabilizer->AddSolvent Shake Shake / Sonicate AddSolvent->Shake Centrifuge Centrifuge Shake->Centrifuge Filter Filter Supernatant Centrifuge->Filter Analysis HPLC or GC-MS Analysis Filter->Analysis

Caption: Workflow for stabilized this compound extraction.

References

Technical Support Center: Improving Ethoxyquin Recovery in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethoxyquin analysis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with achieving high recovery rates of this compound in complex sample matrices such as animal feed, fish and seafood products, and spices.

Frequently Asked Questions (FAQs)

Q1: My this compound recovery is consistently low. What are the most common causes?

Low recovery of this compound is a frequent issue stemming from its inherent instability. This compound is susceptible to degradation during sample preparation and extraction[1]. The primary causes include oxidation, exposure to light, and high temperatures. Additionally, strong matrix effects in complex samples can lead to ion suppression in LC-MS/MS analysis, further reducing the apparent recovery[2][3].

Q2: How can I prevent the degradation of this compound during sample preparation?

To minimize degradation, it is crucial to work quickly and protect the sample from light and heat. Several strategies have proven effective:

  • Addition of Antioxidants: Incorporating antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid into the extraction solvent is a common and effective practice. For instance, a 50 mg/L BHT-acetone solution is recommended for extraction[1]. The addition of ascorbic acid before QuEChERS extraction has also been shown to prevent significant losses of this compound[2][4][5][6].

  • Temperature Control: Performing the extraction process under cooled conditions, such as on ice, can significantly improve recovery rates[1].

  • Avoidance of Dryness: this compound can be lost during the concentration step if taken to complete dryness. It is advisable to concentrate the eluate to a small volume (e.g., 2 mL) at a temperature below 40°C and then bring it to the final volume with a suitable solvent[1].

Q3: What are the recommended extraction solvents for different matrices?

The choice of extraction solvent is critical for achieving good recovery. Here are some recommendations based on matrix type:

  • Animal and Fishery Products: Acetone under basic conditions is a widely used and effective solvent[1].

  • Animal Feed: Acetonitrile is commonly used in collaborative studies for the determination of this compound in feeds[7][8]. A modified QuEChERS protocol using an ascorbic acid buffer for extraction has also been successfully applied[4].

  • Swine Tissues: While organic solvents like acetone, acetonitrile, and n-hexane alone may result in low recovery, the addition of ascorbic acid can significantly improve extraction efficiency[2][6].

  • Spices (Paprika): Acetone is used for the extraction of this compound from paprika seasonings[9][10].

Q4: How do I choose an appropriate cleanup technique to reduce matrix effects?

Solid-phase extraction (SPE) is a common and effective cleanup method. Octadecylsilanized silica gel (C18) cartridges are frequently used for cleaning up extracts from animal and fishery products[1]. For shrimp samples, a dispersive solid-phase extraction (d-SPE) cleanup with primary secondary amine (PSA) and graphitized carbon black (GCB) has been shown to be effective[11].

Q5: My results are not reproducible. What could be the cause?

Poor reproducibility can stem from inconsistent sample homogenization and variations in the sample preparation procedure[12]. Ensuring that solid samples are finely ground and thoroughly mixed is crucial. For pet foods, which can be non-homogeneous, careful sample preparation is key to achieving consistent results.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery Analyte degradation during extraction.Add an antioxidant (e.g., BHT, ascorbic acid) to the extraction solvent.[1][2][4][5][6] Perform extraction at a reduced temperature (e.g., on ice).[1]
Analyte loss during solvent evaporation.Avoid concentrating the sample to complete dryness.[1] Use a gentle stream of nitrogen and a water bath below 40°C for concentration.
Incomplete extraction from the matrix.Optimize the extraction solvent and consider the use of a homogenization step.[1] For fatty matrices, ensure sufficient solvent volume and extraction time.
Matrix effects (ion suppression).Employ a suitable cleanup method such as SPE with C18 cartridges or d-SPE with PSA and GCB.[1][11] Use matrix-matched calibration standards to compensate for signal suppression.[3][13]
Poor Precision / Inconsistent Results Non-homogeneous sample.Ensure thorough homogenization of the sample before taking an aliquot for extraction.[12]
Inconsistent sample preparation steps.Standardize all steps of the protocol, including extraction time, shaking speed, and volumes used.
Peak Tailing or Splitting in Chromatography Active sites on the analytical column.Use a column with end-capping to minimize interactions with residual silanols.
Sample solvent incompatible with the mobile phase.Ensure the final sample solvent is similar in composition to the initial mobile phase.

Experimental Protocols

Protocol 1: this compound Analysis in Animal and Fishery Products by LC-MS/MS

This protocol is based on the method outlined by the Japanese Ministry of Health, Labour and Welfare.[1]

1. Extraction: a. To 10.0 g of the homogenized sample, add 20 mL of 10 w/v% sodium carbonate solution and 100 mL of 50 mg/L BHT-acetone solution. b. Homogenize the mixture. c. Filter with suction. d. To the residue on the filter paper, add 50 mL of 50 mg/L BHT-acetone solution, homogenize, and filter with suction. e. Combine the filtrates and add 50 mg/L BHT-acetone solution to make a final volume of exactly 200 mL.

2. Cleanup (SPE): a. Condition an octadecylsilanized silica gel cartridge (1,000 mg) with 5 mL of acetonitrile followed by 10 mL of water. b. Take 10 mL of the extract from step 1e and add 10 mL of water. c. Load the diluted extract onto the conditioned SPE cartridge. d. Wash the cartridge with 10 mL of acetonitrile/water (3:7, v/v). e. Elute the this compound with 10 mL of acetonitrile.

3. Quantification: a. The eluate from step 2e is used as the test solution. b. Inject an aliquot into the LC-MS/MS system. c. Quantify using a calibration curve prepared with this compound standard solutions in 50 mg/L BHT-acetone.

Protocol 2: Modified QuEChERS for this compound in Animal Feed by GC-MS/MS

This protocol is a modified version of the QuEChERS method.[4]

1. Extraction: a. Weigh 5 g of the homogenized feed sample into a 50 mL centrifuge tube. b. Add 10 mL of water and an appropriate amount of ascorbic acid buffer to minimize degradation. c. Add 10 mL of acetonitrile. d. Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). e. Shake vigorously for 1 minute. f. Centrifuge at 4000 rpm for 5 minutes.

2. Cleanup (d-SPE): a. Take a 1 mL aliquot of the acetonitrile supernatant from step 1f. b. Transfer it to a d-SPE tube containing magnesium sulfate and a suitable sorbent (e.g., PSA). c. Vortex for 30 seconds. d. Centrifuge at 10000 rpm for 5 minutes.

3. Analysis: a. Take the supernatant and inject it into the GC-MS/MS system. b. Quantification is based on the sum of the areas of the this compound peak and its transformation products.

Data Presentation

Table 1: this compound Recovery in Various Matrices

MatrixAnalytical MethodExtraction SolventCleanup MethodAverage Recovery (%)Reference
Swine TissuesGC-MS/MSAcetonitrile with Ascorbic Acid-64.7 - 100.7[2][6]
ShrimpUHPLC-MS/MS2% Acetic Acid in Acetonitriled-SPE with PSA and GCB91 - 97[11]
Fish MealHPLC-UVHexane followed by Acetonitrile-90 - 100[14]
Paprika PowderHPLC-FLDAcetone-99.0[15]
Black PepperHPLC-FLDAcetone-100.0[15]
White PepperHPLC-FLDAcetone-100.5[15]
Farmed Aquatic AnimalsHPLC-FLD-SPE with Neutral Alumina and PSA78.8 - 101[13]

Visualizations

Ethoxyquin_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Homogenization Sample Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Antioxidant Addition of Antioxidant (BHT/Ascorbic Acid) Spiking->Antioxidant Solvent_Addition Solvent Addition (e.g., Acetone, Acetonitrile) Antioxidant->Solvent_Addition Shaking Vortexing/Shaking Solvent_Addition->Shaking Centrifugation Centrifugation Shaking->Centrifugation SPE Solid-Phase Extraction (SPE) (e.g., C18) Centrifugation->SPE Supernatant dSPE Dispersive SPE (d-SPE) (e.g., PSA) Centrifugation->dSPE Supernatant Evaporation Solvent Evaporation (Gentle Stream of N2) SPE->Evaporation dSPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS or GC-MS/MS Analysis Reconstitution->Analysis Troubleshooting_Low_Recovery Start Low this compound Recovery Degradation Is analyte degradation suspected? Start->Degradation Matrix_Effects Are matrix effects significant? Degradation->Matrix_Effects No Add_Antioxidant Add BHT or Ascorbic Acid Work at low temperature Degradation->Add_Antioxidant Yes Extraction_Efficiency Is extraction incomplete? Matrix_Effects->Extraction_Efficiency No Improve_Cleanup Optimize SPE/d-SPE cleanup Use matrix-matched standards Matrix_Effects->Improve_Cleanup Yes Optimize_Extraction Increase solvent volume/time Ensure thorough homogenization Extraction_Efficiency->Optimize_Extraction Yes Re_evaluate Re-evaluate Recovery Extraction_Efficiency->Re_evaluate No Add_Antioxidant->Re_evaluate Improve_Cleanup->Re_evaluate Optimize_Extraction->Re_evaluate

References

Technical Support Center: Troubleshooting Ethoxyquin Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) issues. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and solve common problems encountered during the analysis of ethoxyquin, with a particular focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?

A1: Peak tailing is a common issue in HPLC where a peak appears asymmetrical, with a drawn-out or "tailing" trailing edge.[1][2][3] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[4] Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased sensitivity, ultimately compromising the accuracy and precision of quantitative analysis of this compound.[1][5] A tailing factor (Tf) greater than 1.2 is often indicative of significant tailing.[1]

Q2: What are the most common causes of this compound peak tailing?

A2: The most frequent causes of peak tailing for a basic compound like this compound include:

  • Secondary Interactions with Silanols: The basic nitrogen in the this compound molecule can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18).[2][4][5][6]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to undesirable interactions. If the pH is close to the pKa of this compound (approximately 5.02), both ionized and unionized forms of the analyte can exist, causing peak distortion.[5][7][8][9]

  • Column Issues: A contaminated or degraded column, the formation of a void at the column inlet, or a blocked frit can all contribute to poor peak shape.[1][5][10]

  • Sample Overload: Injecting an excessive amount of sample can saturate the stationary phase, resulting in asymmetrical peaks.[1][3]

  • Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[1][2]

Q3: How does the mobile phase pH specifically affect the peak shape of this compound?

A3: The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[11][12] Since this compound is a basic compound, at a mobile phase pH below its pKa (~5.02), it will be protonated (positively charged).[5][8] At a low pH (typically below 3), the acidic silanol groups on the silica stationary phase are protonated and thus less likely to interact with the protonated this compound, which can significantly improve peak shape.[13][14][15] Conversely, at a mid-range pH, both the analyte and silanols can be ionized, leading to strong secondary interactions and peak tailing.[2][6]

Q4: Can my sample solvent cause peak tailing for this compound?

A4: Yes, the solvent used to dissolve your this compound sample can affect the peak shape. If the sample solvent is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause band broadening and peak distortion, particularly for early-eluting peaks.[1] It is always best to dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.

Troubleshooting Guides

Guide 1: Addressing Peak Tailing Due to Silanol Interactions

This guide provides a step-by-step approach to diagnosing and resolving peak tailing caused by secondary interactions between this compound and the stationary phase.

Step 1: Evaluate Mobile Phase pH

  • Problem: The mobile phase pH may be promoting ionization of residual silanol groups, leading to interactions with the basic this compound molecule.

  • Solution: Lower the mobile phase pH to a range of 2.5-3.0.[1][14] This ensures the silanol groups are fully protonated, minimizing secondary ionic interactions.[13][15]

  • Protocol:

    • Prepare the aqueous portion of your mobile phase.

    • Add a suitable buffer, such as ammonium formate or phosphate, at a concentration of 10-50 mM.[1][16]

    • Adjust the pH using an appropriate acid (e.g., formic acid or phosphoric acid).[17]

    • Mix with the organic modifier (e.g., acetonitrile).

    • Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injection.

Step 2: Employ Mobile Phase Additives

  • Problem: Even at low pH, some silanol interactions may persist.

  • Solution: Introduce a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%).[1] TEA will preferentially interact with the active silanol sites, effectively shielding them from this compound.

  • Protocol:

    • Add the desired concentration of TEA to the aqueous portion of the mobile phase.

    • Adjust the pH as needed.

    • Proceed with mobile phase preparation as usual.

Step 3: Consider a Different HPLC Column

  • Problem: The column may have a high density of active silanol sites.

  • Solution: Switch to a column with a stationary phase designed to minimize silanol interactions.

  • Options:

    • End-capped Columns: These columns have been chemically treated to block a significant portion of the residual silanol groups.[2][13]

    • Polar-Embedded Columns: These offer alternative interaction sites and can shield basic compounds from silanols.[1][2]

    • Polymer-Based Columns: These columns, such as the Asahipak ODP-50 4E, lack silanol groups altogether and can provide excellent peak shapes for basic compounds like this compound.[18]

Guide 2: Systematic Troubleshooting Workflow

This workflow provides a logical sequence of steps to identify the root cause of this compound peak tailing.

Visualization of the Troubleshooting Workflow:

Ethoxyquin_Peak_Tailing_Troubleshooting start Start: this compound Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue System Issue (e.g., extra-column volume, leak) check_all_peaks->system_issue Yes check_ethoxyquin_peak Is only the this compound peak tailing? check_all_peaks->check_ethoxyquin_peak No chemical_interaction Likely Chemical Interaction check_ethoxyquin_peak->chemical_interaction Yes adjust_ph Adjust Mobile Phase pH (2.5-3.0) chemical_interaction->adjust_ph check_improvement Peak Shape Improved? adjust_ph->check_improvement use_additive Use Mobile Phase Additive (e.g., TEA) check_improvement->use_additive No end_good End: Problem Solved check_improvement->end_good Yes check_improvement2 Peak Shape Improved? use_additive->check_improvement2 check_column Evaluate Column Health check_improvement2->check_column No check_improvement2->end_good Yes flush_column Flush Column with Strong Solvent check_column->flush_column replace_column Replace with New/Different Column flush_column->replace_column replace_column->end_good

Caption: A step-by-step workflow for troubleshooting this compound peak tailing.

Experimental Protocols

Protocol 1: Column Flushing and Regeneration

This protocol is intended to remove contaminants from the column that may be causing peak tailing.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

Procedure:

  • Disconnect the column from the detector.

  • Set the pump flow rate to 1 mL/min (for a standard 4.6 mm ID column).

  • Flush the column with at least 20 column volumes of each of the following solvents in order: a. HPLC-grade water (to remove buffer salts) b. Isopropanol c. Acetonitrile d. Methanol

  • If you suspect contamination from strongly retained basic compounds, a flush with a low pH mobile phase (e.g., 0.1% phosphoric acid in water/ACN) may be beneficial.

  • After flushing, equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

Protocol 2: Preparation of a Buffered Mobile Phase for this compound Analysis

This protocol describes the preparation of a mobile phase at a pH suitable for minimizing silanol interactions.

Materials:

  • Ammonium formate

  • Formic acid

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

Procedure:

  • To prepare a 10 mM ammonium formate buffer, weigh out the appropriate amount of ammonium formate and dissolve it in HPLC-grade water (e.g., 0.63 g in 1 L).

  • Filter the aqueous buffer solution through a 0.45 µm filter.

  • Adjust the pH of the aqueous buffer to 3.0 using formic acid.

  • Prepare the final mobile phase by mixing the buffered aqueous solution with acetonitrile in the desired ratio (e.g., 20:80 v/v aqueous:ACN).[19]

  • Degas the mobile phase before use.

Data Presentation

Table 1: Effect of Mobile Phase pH on Tailing Factor for a Basic Compound

Mobile Phase pHAnalyte StateSilanol StateTailing Factor (Tf) - Typical
2.5Protonated (BH+)Neutral (Si-OH)1.0 - 1.2
4.5Partially ProtonatedPartially Ionized (SiO-)> 1.5
7.0Neutral (B)Ionized (SiO-)> 2.0

Table 2: Recommended HPLC Columns for this compound Analysis

Column TypeStationary Phase ChemistryKey Advantage
Standard C18OctadecylsilaneWidely available
End-capped C18Octadecylsilane with reduced silanolsReduced peak tailing for bases
Mixed-Modee.g., Primesep 200Alternative selectivity
Polymer-Basede.g., Asahipak ODP-50 4ENo silanol interactions, excellent for bases[18]
Newcrom R1Reverse-phase with low silanol activityDesigned for low silanol activity[17]

Visualizing Chemical Interactions

The primary cause of peak tailing for this compound on silica-based columns is the interaction between the protonated amine group of the analyte and ionized silanol groups on the stationary phase.

Silanol_Interaction cluster_0 Stationary Phase (Silica Surface) cluster_1 Mobile Phase Si-O- Ionized Silanol (SiO⁻) This compound-H+ Protonated this compound (R₃NH⁺) This compound-H+->Si-O- Ionic Interaction (Causes Tailing)

Caption: Interaction between protonated this compound and an ionized silanol group.

References

Technical Support Center: Optimization of Ethoxyquin Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of ethoxyquin using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you optimize your experimental workflow and achieve accurate, reproducible results.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low Recovery of this compound This compound is susceptible to oxidation during sample preparation and analysis.[1][2]Add an antioxidant such as Butylated hydroxytoluene (BHT) or ascorbic acid to the extraction solvent.[1][3] It is also recommended to perform the extraction under cooled conditions, for instance, by using an ice bath.[3] Avoid concentrating the sample to complete dryness as this can lead to the loss of this compound.[3]
Poor Peak Shape (Tailing, Broadening, Splitting) Issues with the analytical column, such as contamination or degradation.[4] Inappropriate mobile phase composition or pH.[4]Ensure proper column equilibration before injection.[5] Use a guard column to protect the analytical column from matrix components.[6] Optimize the mobile phase composition, including the buffer type and pH. For this compound analysis, a mobile phase of ammonium acetate in water and acetonitrile is commonly used.[7]
Signal Instability or Drifting Baseline Contamination in the LC-MS system, including the column, tubing, or ion source.[4] Inconsistent mobile phase delivery or temperature fluctuations.[4][5]Purge the LC system to remove air bubbles.[5] Ensure stable column and autosampler temperatures.[5] Regularly clean the ion source of the mass spectrometer.[4]
Inconsistent Retention Times Changes in mobile phase composition or flow rate.[4] Column degradation or temperature fluctuations.[4]Prepare fresh mobile phase daily and ensure it is properly degassed.[5] Use a column oven to maintain a stable temperature.[3][8]
High Background Noise Contaminated solvents, reagents, or glassware.[5] Leak in the LC system.Use high-purity solvents and reagents (LC-MS grade). Check for and fix any leaks in the system.
Matrix Effects (Ion Suppression or Enhancement) Co-eluting matrix components interfere with the ionization of this compound.[9]Improve sample cleanup procedures. Methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or solid-phase extraction (SPE) can be effective.[7][10][11] Optimize chromatographic separation to resolve this compound from interfering compounds.[9] The use of matrix-matched calibration curves is recommended to compensate for matrix effects.[11]

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions regarding this compound analysis by LC-MS/MS.

1. What are the typical precursor and product ions for this compound in positive electrospray ionization (ESI+) mode?

In positive ESI mode, this compound typically forms a precursor ion [M+H]⁺ at m/z 218.[3][7][10] Common product ions for Multiple Reaction Monitoring (MRM) are m/z 160.1, 174, and 148.[3][7][8][10]

2. How can I prevent the degradation of this compound in my samples and standards?

This compound is an antioxidant and is prone to oxidative degradation.[1] To minimize this, it is crucial to add an antioxidant like BHT or ascorbic acid to your extraction solvents and standard solutions.[1][3] Additionally, storing samples and standards in the dark and at low temperatures (e.g., -20°C) can help maintain their stability.[7] It is also advisable to prepare working standards fresh on a regular basis.[12]

3. What is the QuEChERS method and how is it applied to this compound analysis?

QuEChERS is a sample preparation method that involves an extraction and cleanup step. For this compound analysis in food matrices like shrimp, the sample is first homogenized and then extracted with an organic solvent, typically acetonitrile containing acetic acid.[7] This is followed by the addition of salts like anhydrous magnesium sulfate to induce phase separation.[7] A cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) and graphitized carbon black (GCB) is then performed to remove interfering matrix components.[7]

4. What are the common oxidation products of this compound and how can I analyze them?

The main oxidation products of this compound are this compound quinone imine (EQI) and this compound dimer (EQDM).[2][13] These compounds can also be analyzed by LC-MS/MS, and in some cases, GC-MS/MS methods have been developed for their simultaneous determination with this compound.[14][15]

5. How do I deal with matrix effects in my analysis?

Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis.[9] To mitigate these effects, you can:

  • Improve sample cleanup: Utilize techniques like QuEChERS or SPE to remove interfering compounds from the sample matrix.[7][10][11]

  • Optimize chromatography: Adjusting the mobile phase gradient or using a different column can help separate this compound from co-eluting matrix components.[9]

  • Use matrix-matched standards: Preparing calibration standards in a blank matrix extract that is similar to your samples can help to compensate for matrix effects.[11]

  • Employ stable isotope-labeled internal standards: This is a highly effective way to correct for both matrix effects and variations in sample preparation and instrument response.[16]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for this compound analysis by LC-MS/MS.

Table 1: LC-MS/MS Parameters for this compound Analysis

ParameterTypical Value/Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 218.0 - 218.15
Product Ions (m/z) for MRM 160.1, 174.0, 148.1
Column C18 reversed-phase (e.g., Acquity BEH C18)
Mobile Phase A Water with ammonium acetate and/or acetic acid or formic acid
Mobile Phase B Acetonitrile or Methanol with acetic acid or formic acid
Column Temperature 40 °C
Injection Volume 2 - 5 µL

Data compiled from multiple sources.[1][3][7][8][10][17]

Table 2: Recovery of this compound from Various Matrices

MatrixSpiking Level (µg/kg)Recovery (%)RSD (%)
Shrimp5.0 - 50.091 - 974.09 - 6.61
Fishery Products5 - 20081.3 - 107< 10
Swine Tissues5 - 200064.7 - 100.7< 11.6
Paprika and Chili Powder50, 100, 200 ppm~922.3
Eggs, Milk, Salmon, Chicken1.2 - 2.179.2 - 107.6< 8.4

Data compiled from multiple sources.[7][10][12][14][18]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in Shrimp

This protocol is adapted from a method for the analysis of this compound in shrimp.[7]

  • Homogenization: Homogenize the shrimp sample.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 2 mL of water and 20 mL of acetonitrile containing 2% acetic acid.

    • Vortex for 45 seconds and then shake mechanically for 10 minutes.

    • Add 5 g of anhydrous magnesium sulfate (MgSO₄).

    • Shake vigorously by hand for 45 seconds and centrifuge at 3400 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing 50 mg of PSA and 10 mg of GCB sorbent.

    • Vortex for 30 seconds and centrifuge at 14000 rpm for 3 minutes.

  • Final Preparation:

    • Take 0.5 mL of the cleaned supernatant and dilute with 0.5 mL of an acetonitrile:water (80:20, v/v) solution.

    • Filter the extract through a 0.2 µm nylon filter prior to UPLC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general protocol based on common parameters.[1][7][17]

  • LC System: UPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

  • Mobile Phase:

    • Mobile Phase A: 10 mM ammonium acetate with 0.3% acetic acid in water.

    • Mobile Phase B: Acetonitrile with 0.3% acetic acid.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute this compound.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: ESI in positive mode.

  • MRM Transitions: Monitor the transitions from the precursor ion (m/z 218) to the product ions (e.g., m/z 160.1, 148.1).

Visualizations

Ethoxyquin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization Sample Homogenization Extraction Extraction with Acetonitrile + Acetic Acid Homogenization->Extraction Salting_out Phase Separation (MgSO4) Extraction->Salting_out dSPE d-SPE Cleanup (PSA + GCB) Salting_out->dSPE Filtration Filtration (0.2 µm) dSPE->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Processing Data Processing and Quantification MS_Detection->Data_Processing Troubleshooting_Logic Start Analytical Issue (e.g., Low Recovery) Check_Degradation Is this compound Degrading? Start->Check_Degradation Check_Matrix_Effects Are Matrix Effects Present? Start->Check_Matrix_Effects Check_System_Performance Is the LC-MS System Performing Optimally? Start->Check_System_Performance Solution_Antioxidant Add Antioxidant (BHT, Ascorbic Acid) Check_Degradation->Solution_Antioxidant Yes Solution_Cleanup Improve Sample Cleanup (QuEChERS, SPE) Check_Matrix_Effects->Solution_Cleanup Yes Solution_Chromatography Optimize Chromatography Check_Matrix_Effects->Solution_Chromatography Yes Solution_System_Maint Perform System Maintenance (Clean Source, Check for Leaks) Check_System_Performance->Solution_System_Maint No

References

ethoxyquin instability in certain solvent conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ethoxyquin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvent conditions. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

This compound (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is a synthetic antioxidant.[1] It is a nonpolar substance and is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) at approximately 30 mg/mL.[2] It is insoluble in water but can be prepared in aqueous buffers by first dissolving it in ethanol and then diluting it with the aqueous buffer.[2]

Q2: What are the primary factors that cause this compound instability?

This compound is susceptible to degradation when exposed to:

  • Oxygen: Exposure to air can cause oxidation, leading to a color change from light yellow to brown.[1]

  • Light: Exposure to light can induce polymerization and degradation.[1] this compound is extremely labile on exposure to light.

  • Heat: High temperatures can lead to the inactivation of this compound.[3]

  • pH: The stability of this compound in aqueous solutions can be influenced by pH, with faster degradation observed at higher pH levels.[4]

Q3: What are the major degradation products of this compound?

The primary degradation products of this compound are:

  • Quinone Imine (QI): 2,6-dihydro-2,2,4-trimethyl-6-quinolone.[1]

  • This compound Dimer (EQDM): 1,8′-di(1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline).[1]

Notably, these degradation products also exhibit antioxidant properties.[1]

Q4: How should I prepare and store this compound solutions to minimize degradation?

To ensure the stability of your this compound solutions, follow these best practices:

  • Solvent Selection: For analytical work and extractions, n-hexane is recommended as it has been shown to be a stable solvent for this compound. In chloroform, a significant loss of measurable this compound has been observed.

  • Inert Atmosphere: When preparing stock solutions, it is advisable to purge the solvent with an inert gas (e.g., nitrogen or argon) to minimize oxidation.[2]

  • Protection from Light: Always store this compound solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

  • Storage Temperature: Store stock solutions at -20°C for long-term stability.[2] For aqueous solutions, it is recommended not to store them for more than one day.[2]

  • Use of Stabilizers: For analytical purposes, especially during sample extraction from complex matrices, antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid can be added to prevent this compound degradation.[5]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Problem Possible Cause Troubleshooting Steps
Discoloration of this compound solution (turning brown) Oxidation due to exposure to air (oxygen).1. Prepare fresh solutions using solvents purged with an inert gas. 2. Store solutions under an inert atmosphere. 3. Minimize the headspace in your storage vials.
Inconsistent experimental results or loss of activity Degradation of this compound due to improper storage or handling (exposure to light, heat, or reactive solvents).1. Verify storage conditions (stored at -20°C, protected from light). 2. Prepare fresh solutions for each experiment. 3. Avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution. 4. Confirm the purity of your this compound using an appropriate analytical method (e.g., HPLC).
Precipitation of this compound in aqueous media Low aqueous solubility of this compound.1. Ensure the initial stock solution in an organic solvent is fully dissolved before diluting with aqueous buffer. 2. Check the final concentration of the organic solvent in the aqueous medium to ensure it is sufficient to maintain solubility. 3. Do not store aqueous solutions for more than a day as precipitation can occur over time.[2]
Low recovery of this compound during sample extraction Degradation during the extraction process.1. Add an antioxidant stabilizer such as BHT or ascorbic acid to the extraction solvent.[5] 2. Perform the extraction procedure on ice to minimize thermal degradation.[5] 3. Avoid concentrating the sample to dryness, as this can lead to loss of this compound.[5]

Quantitative Data on this compound Instability

The following tables summarize available data on the stability of this compound under different conditions.

Table 1: Stability of this compound in Different Solvents

SolventConditionsObservation
n-HexaneStored for 1 month in the absence of lightRemained unchanged.
ChloroformStored for 1 month in the absence of light (0.1 mg/mL)35-70% loss of measurable this compound.

Table 2: Thermal Stability of this compound

TemperatureDurationInactivation
150°C1-2 hours~60%
175°C1-2 hours>60%
200°C1-2 hoursSignificant inactivation

Table 3: Photodegradation of this compound in Aqueous Solutions

pHConditionEstimated Degradation Rate
2.7UV and visible irradiation1.6 x 10⁻⁸ M s⁻¹
8.0UV and visible irradiation8.7 x 10⁻⁷ M s⁻¹

Experimental Protocols

Protocol: Assessing the Stability of this compound in a Specific Solvent

This protocol outlines a general method to determine the stability of this compound in a chosen solvent over time, using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

1. Materials and Reagents:

  • This compound (high purity standard)

  • Solvent of choice (e.g., ethanol, DMSO, acetonitrile, n-hexane), HPLC grade

  • Internal standard (e.g., mthis compound)

  • Mobile phase (e.g., acetonitrile/water mixture, may require optimization)

  • Amber HPLC vials

  • HPLC system with UV or fluorescence detector

2. Preparation of Solutions:

  • This compound Stock Solution: Accurately weigh and dissolve a known amount of this compound in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Prepare this in an amber volumetric flask.

  • Internal Standard Stock Solution: Prepare a stock solution of the internal standard in the same manner.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the this compound stock solution with the solvent to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL). Add a fixed concentration of the internal standard to each.

3. Stability Study Procedure:

  • Prepare a solution of this compound in the test solvent at a known concentration (e.g., 20 µg/mL).

  • Dispense aliquots of this solution into several amber HPLC vials.

  • Store the vials under the desired experimental conditions (e.g., room temperature, 40°C, protected from light, exposed to light).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take one vial from each storage condition.

  • Add the internal standard to the vial if not already present.

  • Analyze the sample immediately by HPLC.

4. HPLC Analysis:

  • Column: A C18 or phenyl-hexyl column is often suitable.

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is common. The exact composition should be optimized for good separation of this compound and its degradation products.

  • Detection: Use a UV detector at a wavelength where this compound has maximum absorbance (around 357 nm) or a fluorescence detector (e.g., excitation at 360 nm, emission at 440 nm) for higher sensitivity.[2][6]

  • Quantification: Create a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the working standards. Use this curve to determine the concentration of this compound in the stability samples at each time point.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining this compound against time to visualize the degradation profile.

  • Determine the degradation kinetics (e.g., first-order, second-order) and the half-life of this compound under the tested conditions.

Visualizations

Ethoxyquin_Degradation_Pathway This compound This compound QI Quinone Imine (QI) This compound->QI Oxidation (Oxygen, Light, Heat) EQDM This compound Dimer (EQDM) This compound->EQDM Dimerization Polymerization Polymers This compound->Polymerization Light, Heat Further_Oxidation Further Oxidation Products QI->Further_Oxidation Oxidation

Caption: Degradation pathway of this compound under various stress conditions.

Troubleshooting_Workflow Start Inconsistent Experimental Results with this compound Check_Solution Is the this compound solution freshly prepared? Start->Check_Solution Check_Storage Was the stock solution stored correctly? (-20°C, dark) Check_Solution->Check_Storage Yes Prepare_Fresh Prepare a fresh solution Check_Solution->Prepare_Fresh No Check_Solvent Is the solvent appropriate and pure? (e.g., n-hexane for stability) Check_Storage->Check_Solvent Yes Use_New_Stock Use a new, validated stock aliquot Check_Storage->Use_New_Stock No Check_Light Was the experiment conducted with protection from light? Check_Solvent->Check_Light Yes Validate_Solvent Use high-purity solvent; consider purging with inert gas Check_Solvent->Validate_Solvent No Protect_Experiment Repeat experiment in amber vials or under low light Check_Light->Protect_Experiment No Analyze_Purity Analyze purity of this compound source material (e.g., HPLC) Check_Light->Analyze_Purity Yes Prepare_Fresh->Check_Storage Use_New_Stock->Check_Solvent Validate_Solvent->Check_Light Protect_Experiment->Analyze_Purity End Problem Resolved Analyze_Purity->End

Caption: Troubleshooting workflow for this compound stability issues.

References

Technical Support Center: Ethoxyquin Analysis in Feed Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of ethoxyquin in complex feed sample matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for this compound quantification in feed?

A1: The most common methods for the determination of this compound in feed and animal-derived products are based on liquid chromatography (LC) and gas chromatography (GC).[1] For LC, reversed-phase chromatography on a C18 column is often used with fluorescence or tandem mass spectrometry (MS/MS) detection.[2] GC is typically coupled with a triple quadrupole mass spectrometer (GC-QQQ).[3][4] LC-MS/MS is noted for its high selectivity and sensitivity.[5]

Q2: this compound is known to be unstable. What are its main transformation products?

A2: this compound (EQ) can oxidize and transform into several products, with the most commonly analyzed being this compound quinone imine (EQI) and the this compound dimer (EQDM).[6] Some analytical methods are designed to measure EQ and these transformation products simultaneously, as their presence can be significant.[4][6] In some cases, quantification may require summing the areas of the chromatographic peaks corresponding to EQ and its various transformation products.[3][4]

Q3: What are matrix effects and why are they a concern in this compound analysis?

A3: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[7] In the context of LC-MS/MS analysis of feed samples, these effects, most commonly ion suppression, can lead to inaccurate quantification of this compound.[7] Feed matrices are complex and contain a wide variety of compounds (fats, proteins, carbohydrates, etc.) that can interfere with the analysis.[6] Effectively mitigating matrix interference is a critical step in method development.[7][8]

Q4: What is the regulatory status of this compound as a feed additive?

A4: The European Union suspended the authorization of this compound as a feed additive for all animal species and categories through Regulation (EU) 2017/962.[3][9] This has necessitated the development of sensitive analytical methods to ensure compliance with the regulation.[3]

Troubleshooting Guide

Q5: My this compound recoveries are low and inconsistent. What could be the cause?

A5: Low and variable recoveries for this compound are often due to its degradation during sample preparation and extraction. This compound is prone to oxidation, especially when exposed to air, light, and heat.[10]

  • Solution 1: Add Antioxidants. To prevent oxidative loss, it is highly recommended to add an antioxidant to your extraction solvent. Common choices include butylated hydroxytoluene (BHT) or ascorbic acid.[11] For instance, using an ascorbic acid buffer during a QuEChERS extraction has been shown to minimize this compound degradation.[3][9] One study demonstrated a significant improvement in recovery from 44.6% to 95.4% after the addition of ascorbic acid during sample preparation.[6][8]

  • Solution 2: Use Basic Conditions. this compound contains a secondary amine and can be protonated under acidic conditions, making it difficult to extract with organic solvents.[6] Performing the extraction under basic conditions, for example by adding a sodium carbonate solution, can inhibit the ionization of this compound and improve its partitioning into the organic extraction solvent.[6][11]

  • Solution 3: Optimize Extraction Solvents. Simple extraction with a single organic solvent like acetonitrile or n-hexane can result in very low recoveries (as low as 5-38%).[6] A multi-step extraction using a combination of a basic buffer, a water-miscible solvent like acetone, and an immiscible solvent like n-hexane can significantly improve extraction efficiency to over 90%.[6]

Q6: I'm observing significant signal suppression in my LC-MS/MS analysis. How can I mitigate these matrix effects?

A6: Signal suppression is a common challenge with complex matrices like animal feed. Here are several strategies to address this issue:

  • Solution 1: Improve Sample Cleanup. The most effective way to reduce matrix effects is to remove interfering co-extractives.[7]

    • QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method, often with a dispersive solid-phase extraction (d-SPE) cleanup step, is widely used.[3][5] Sorbents like primary secondary amine (PSA) can be used to remove fatty acids and other interferences.[5]

    • Solid-Phase Extraction (SPE): SPE cartridges, such as those with an octadecylsilanized silica gel (C18) stationary phase, can be used for effective cleanup after the initial extraction.[11]

  • Solution 2: Use Matrix-Matched Calibration. To compensate for matrix effects that cannot be eliminated through cleanup, prepare your calibration standards in a blank matrix extract.[12] This blank matrix should be from a feed sample known to be free of this compound.[3] This approach helps to ensure that the standards and the samples experience similar levels of ion suppression or enhancement.

  • Solution 3: Adjust pH during Extraction. A novel strategy involves adjusting the pH of the extraction solvent to minimize the co-extraction of interfering lipids, thereby reducing matrix effects.[7]

Q7: My results are not reproducible across different types of feed samples. Why is this happening?

A7: Different feed types (e.g., fish meal, pet food, poultry feed) have very different compositions, leading to variable matrix effects.[2] A method validated for one matrix may not perform adequately for another.

  • Solution: Matrix-Specific Validation. It is crucial to validate your analytical method for each specific feed matrix you are testing. A collaborative study analyzing this compound in meat meals and extruded pet foods showed that reproducibility can vary significantly with the sample matrix.[2][13] If you are analyzing a wide variety of feed types, you may need to prepare different sets of matrix-matched calibrants for each type.

Data Presentation

Table 1: Performance of Various Analytical Methods for this compound Determination

Analytical MethodMatrixSample PreparationRecovery (%)Precision (RSD %)LOQCitation(s)
GC-QQQAnimal FeedModified QuEChERS with ascorbic acid buffer70 - 120< 200.01 mg/kg[3][9]
LC-FluorescenceMeat Meals & Pet FoodsAcetonitrile ExtractionNot Specified4.5 - 32 (Repeatability)Not Specified[2][13]
GC-MS/MSSwine TissuesLLE with carbonate buffer and ascorbic acid64.7 - 100.7< 11.60.5 µg/kg[1][6][8]
UHPLC-MS/MSShrimpQuEChERS with d-SPE cleanup91 - 974.09 - 6.61Not Specified[5]
HPLC-FluorescenceFish Meal & FeedHexane extraction followed by acetonitrile partition89 - 104Not SpecifiedNot Specified[14]
LC-MS/MSAnimal/Fishery ProductsAcetone extraction with SPE cleanupNot SpecifiedNot Specified0.01 mg/kg[11]

Experimental Protocols

Detailed Protocol: Modified QuEChERS Extraction for this compound in Animal Feed

This protocol is a generalized procedure based on methods described for the analysis of this compound in feed matrices.[3][5][9]

  • Sample Homogenization:

    • Grind the feed sample to a fine, uniform powder.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of an ascorbic acid buffer solution (to prevent degradation).

    • Add 10 mL of acetonitrile.

    • Cap the tube and shake vigorously for 15 minutes using a mechanical shaker.

  • Salting Out (Partitioning):

    • Add a pre-packaged QuEChERS salt mixture, typically containing magnesium sulfate (MgSO₄), sodium chloride (NaCl), and sodium citrate salts.

    • Immediately cap and shake vigorously for 5 minutes.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing d-SPE sorbents. A common mixture for feed might include MgSO₄ for water removal and primary secondary amine (PSA) to remove polar interferences and fatty acids.

    • Vortex the tube for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

  • Final Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for analysis by GC-MS/MS or LC-MS/MS.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup (d-SPE) cluster_analysis Analysis Sample 1. Homogenize Feed Sample Weigh 2. Weigh 5g of Sample Sample->Weigh Extract 3. Add Buffer & Acetonitrile, Shake 15 min Weigh->Extract Salt 4. Add QuEChERS Salts, Shake 5 min Extract->Salt Centrifuge1 5. Centrifuge (≥4000 rpm, 5 min) Salt->Centrifuge1 Aliquot 6. Take 1 mL of Supernatant Centrifuge1->Aliquot Acetonitrile Layer dSPE 7. Add to d-SPE Tube (MgSO4, PSA) Aliquot->dSPE Vortex 8. Vortex 1 min dSPE->Vortex Centrifuge2 9. Centrifuge (High Speed, 2 min) Vortex->Centrifuge2 Filter 10. Filter Supernatant (0.22 µm) Centrifuge2->Filter Clean Extract Analysis 11. Inject into LC-MS/MS or GC-MS/MS Filter->Analysis

Caption: Workflow for this compound Analysis in Feed using QuEChERS.

Troubleshooting_Matrix_Effects Start Inaccurate Results or Poor Reproducibility (Suspect Matrix Effects) CheckRecovery Are recoveries low and/or RSDs high? Start->CheckRecovery ImproveCleanup Implement/Optimize Cleanup Step (d-SPE, SPE) CheckRecovery->ImproveCleanup Yes MatrixMatch Use Matrix-Matched Calibration CheckRecovery->MatrixMatch No, but matrix is complex ImproveCleanup->MatrixMatch InternalStandard Use a Stable Isotope-Labeled Internal Standard (if available) MatrixMatch->InternalStandard Revalidate Re-validate Method with Fortified Samples InternalStandard->Revalidate FinalAnalysis Proceed with Routine Analysis Revalidate->FinalAnalysis

Caption: Logic Diagram for Troubleshooting Matrix Effects in Analysis.

References

Technical Support Center: Ethoxyquin Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethoxyquin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing this compound oxidation during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during storage a concern?

A1: this compound (EQ) is a potent synthetic antioxidant widely used to prevent the oxidative degradation of fats, oils, and fat-soluble vitamins in various products, including animal feed and laboratory reagents.[1][2] Its stability is a primary concern because, as an antioxidant, it is designed to be readily oxidized to protect other, more valuable components.[3] Degradation of this compound can lead to a loss of its protective function, potentially compromising the integrity of the stored material. Furthermore, the oxidation of this compound leads to the formation of various degradation products.[4][5]

Q2: What are the main factors that accelerate this compound oxidation?

A2: The primary factors that accelerate the oxidation of this compound are exposure to:

  • Oxygen (Air): Being an antioxidant, this compound readily reacts with oxygen.[4]

  • Light: Exposure to light can promote the polymerization and degradation of this compound, often indicated by a darkening in color.[4][6]

  • Elevated Temperatures: Higher storage temperatures increase the rate of oxidation.[7] this compound may also undergo hazardous polymerization at temperatures above 320°F (160°C).[6]

  • Presence of Pro-oxidants: Contaminants such as metal ions (e.g., iron, copper) can catalyze oxidation reactions.[7]

Q3: What are the major oxidation products of this compound?

A3: The main oxidation products of this compound that are commonly identified are:

  • This compound quinone imine (EQI): A significant oxidation product.[3][4][8]

  • This compound dimer (EQDM): A dimeric oxidative coupling product.[4][5][9] Interestingly, some of these oxidation products, such as EQI and EQDM, also exhibit antioxidant properties, although their efficacy can be lower than the parent compound.[4][5]

Q4: Do the oxidation products of this compound have any biological or analytical implications?

A4: Yes. The presence of oxidation products like EQI and EQDM is a concern in food safety, particularly in animal feed, as these residues can be transferred to animal tissues.[8] From an analytical perspective, the degradation of this compound during sample preparation can lead to inaccurate quantification of the parent compound.[3] Therefore, it is often necessary to develop and use analytical methods that can simultaneously determine both this compound and its major oxidation products.[8][10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the storage and use of this compound.

Problem 1: Rapid Discoloration (Browning) of this compound Solution
  • Possible Cause: Exposure to light and/or air. Pure this compound is a light yellow liquid that darkens upon oxidation and polymerization.[4]

  • Troubleshooting Steps:

    • Verify Storage Container: Ensure this compound is stored in an amber or opaque, tightly sealed container to minimize light and air exposure.[6][11]

    • Inert Atmosphere: For long-term storage or highly sensitive applications, consider blanketing the headspace of the container with an inert gas like nitrogen or argon.

    • Temperature Check: Confirm that the storage temperature is cool and stable, as heat can accelerate discoloration.[11]

Problem 2: Loss of Antioxidant Efficacy in a Formulation
  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Review Storage Conditions: Refer to the storage recommendations in the table below. Ensure that the this compound stock has been stored under optimal conditions.

    • Quantitative Analysis: If possible, perform an analytical validation (e.g., via HPLC) to determine the current concentration of this compound in your stock solution. Compare this with the initial concentration.

    • Evaluate Formulation Components: Check for the presence of pro-oxidant metals or other incompatible materials in your formulation that could be accelerating this compound degradation.[12][13]

Problem 3: Inconsistent Analytical Results for this compound
  • Possible Cause: Oxidation of this compound during the sample preparation and analysis process. This compound can be easily oxidized during sample preparation, leading to analytical errors.[3]

  • Troubleshooting Steps:

    • Incorporate a Reductive Substance: It is recommended to add a reductive substance, such as Butylated Hydroxytoluene (BHT), to the extraction solvent to prevent the oxidative loss of this compound during sample preparation.[14]

    • Minimize Light and Heat Exposure: Protect samples from light and keep them cool during the entire analytical procedure.

    • Use Appropriate Analytical Method: Employ a validated analytical method, such as HPLC-UV or LC-MS/MS, that is known to be stable for this compound and can also quantify its major oxidation products if necessary.[10]

Data and Protocols

Recommended Storage Conditions for this compound
ParameterRecommendationRationale
Temperature Store in a cool, dry place.[6][11]To minimize the rate of oxidation and prevent thermal decomposition.
Atmosphere Store in a tightly closed container.[6][11] Consider blanketing with an inert gas (e.g., nitrogen) for long-term storage.To prevent exposure to atmospheric oxygen, a key driver of oxidation.
Light Exposure Store in a light-resistant (e.g., amber) container.[6]To prevent light-induced degradation and polymerization.
Compatibility Store away from strong oxidizing agents and strong acids.[6][12]To avoid hazardous chemical reactions.
Experimental Protocol: Quantification of this compound and its Oxidation Products (EQI and EQDM) in a Sample Matrix by HPLC

This protocol is a generalized procedure based on common methodologies.[10] Researchers should validate the method for their specific matrix.

1. Objective: To determine the concentration of this compound (EQ), this compound Quinone Imine (EQI), and this compound Dimer (EQDM) in a sample.

2. Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Hexane (HPLC grade)

  • Reference standards for EQ, EQI, and EQDM

  • Sample matrix

3. Standard Preparation:

  • Prepare individual stock solutions of EQ, EQI, and EQDM in acetonitrile.

  • Create a series of working standard solutions containing all three analytes at various concentrations by diluting the stock solutions with the mobile phase.

4. Sample Preparation (Extraction):

  • Weigh a representative portion of the sample.

  • Extract the lipids and analytes from the sample using hexane.

  • Evaporate the hexane under a stream of nitrogen.

  • Re-dissolve the resulting oil in acetonitrile. This step selectively extracts the analytes from the lipid matrix.

  • Filter the acetonitrile extract through a 0.45 µm filter before HPLC analysis.

5. HPLC Conditions:

  • Mobile Phase: Acetonitrile and 0.01 M ammonium acetate solution (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min (typical, may require optimization).

  • Column Temperature: 30°C (typical, may require optimization).

  • UV Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

6. Analysis:

  • Inject the prepared standard solutions to create a calibration curve for each analyte.

  • Inject the prepared sample solutions.

  • Identify and quantify the peaks for EQ, EQI, and EQDM in the sample chromatograms by comparing their retention times and peak areas to those of the standards.

7. Quality Control:

  • Spike a blank sample matrix with known concentrations of the analytes and perform the entire procedure to determine recovery rates. Recoveries should typically be in the range of 75-105%.

Visualizations

Ethoxyquin_Oxidation_Pathway EQ This compound (EQ) Intermediate This compound Radical EQ->Intermediate Oxidation (Loss of H•) EQI This compound Quinone Imine (EQI) Intermediate->EQI Further Oxidation EQDM This compound Dimer (EQDM) Intermediate->EQDM Dimerization Other Other Oxidation Products EQI->Other

Caption: Simplified pathway of this compound oxidation.

Troubleshooting_Workflow cluster_0 Troubleshooting this compound Degradation Start Issue Observed: Loss of Efficacy or Discoloration CheckStorage Review Storage Conditions: Temp, Light, Air Exposure? Start->CheckStorage StorageOK Storage Conditions Correct CheckStorage->StorageOK No StorageBad Improper Storage CheckStorage->StorageBad Yes CheckAnalysis Performing Analysis? StorageOK->CheckAnalysis Replace Replace this compound Stock & Correct Storage StorageBad->Replace End Problem Resolved Replace->End AnalysisYes Yes CheckAnalysis->AnalysisYes Yes CheckAnalysis->End No ReviewProtocol Review Analytical Protocol: Protective agents (BHT)? Light/Heat exposure? AnalysisYes->ReviewProtocol AnalysisNo No ReviewProtocol->End

Caption: Workflow for troubleshooting this compound degradation.

References

ethoxyquin dimer interference in analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical methods involving ethoxyquin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to this compound analysis, with a particular focus on interference from its dimer and other oxidation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

A1: this compound (EQ) is a synthetic antioxidant widely used as a preservative in animal feed, pesticides, and other products to prevent the oxidation of fats and vitamins.[1][2][3] Analytically, this compound is challenging due to its instability. It is prone to oxidation and polymerization, especially when exposed to air, light, and high temperatures.[2][4] This degradation can lead to the formation of various byproducts, most notably the this compound dimer (EQDM) and this compound quinone imine (EQI), which can interfere with accurate quantification of the parent compound.[2][4][5]

Q2: What is the this compound dimer and how does it form?

A2: The this compound dimer (EQDM) is a molecule formed from the joining of two this compound molecules.[6] Its chemical name is 1,8’-di(1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline).[6][7] Dimerization is an oxidative coupling process that occurs during storage and sample processing.[2][6] The formation of the dimer is a significant concern in analytical testing as it reduces the concentration of the parent this compound and introduces a new, related compound that may also have biological activity and needs to be quantified.[6][7]

Q3: What are the main analytical methods used to quantify this compound and its dimer?

A3: Several analytical techniques are employed for the determination of this compound and its derivatives. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (HPLC-FLD) or UV Detection.[8][9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , which offers high sensitivity and selectivity.[1][10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS) , although the high temperatures used can sometimes lead to the degradation of this compound.[4]

Q4: How can I prevent the degradation of this compound and the formation of the dimer during sample preparation?

A4: To minimize the degradation of this compound and the formation of its dimer during sample preparation, the following precautions are recommended:

  • Addition of Antioxidants: Incorporating antioxidants like Butylated Hydroxytoluene (BHT) or ascorbic acid into the extraction solvents can help stabilize this compound.[10][12]

  • Controlled Temperature: Performing extraction and processing steps at reduced temperatures (e.g., on ice) can slow down the rate of oxidation.[10]

  • Avoidance of Dryness: this compound can be lost when samples are concentrated to complete dryness. It is advisable to avoid this step or proceed with caution.[10]

  • Protection from Light: Storing samples and standards in amber vials or in the dark can prevent light-induced degradation.

Troubleshooting Guide

Issue 1: Low recovery of this compound in my samples.
Possible Cause Troubleshooting Step
Degradation during extraction Add an antioxidant like BHT (50 mg/L) or ascorbic acid to your extraction solvent.[10][12]
Loss during solvent evaporation Avoid concentrating the sample extract to complete dryness.[10] If concentration is necessary, do so under reduced pressure and at a low temperature (e.g., below 40°C).
Adsorption to labware Use silanized glassware or polypropylene tubes to minimize adsorption.
Inefficient extraction Optimize your extraction solvent. Acetone and acetonitrile are commonly used.[1][10] Ensure thorough homogenization of the sample.
Issue 2: An unexpected peak is interfering with my this compound or internal standard peak.
Possible Cause Troubleshooting Step
Co-elution of this compound Dimer (EQDM) Modify your chromatographic conditions (e.g., mobile phase gradient, column chemistry) to improve the separation of this compound and its dimer.[4]
Matrix Effects Employ a more effective sample cleanup method, such as Solid-Phase Extraction (SPE), to remove interfering matrix components.[1][10]
Contamination Run a blank (solvent and matrix) to check for contamination from your reagents, glassware, or instrument.
Issue 3: Inconsistent quantification results across replicate injections.
Possible Cause Troubleshooting Step
Analyte instability in the autosampler Keep the autosampler tray cooled if possible. Prepare fresh sample solutions before analysis.
Carryover Implement a robust needle wash protocol in your autosampler method, using a strong solvent.
Instrument variability Check the performance of your analytical instrument (e.g., pump flow rate, detector stability).

Quantitative Data Summary

Table 1: Performance of a Validated LC-MS/MS Method for this compound
Parameter Value Matrix Reference
Limit of Quantification (LOQ)0.01 mg/kgAnimal and Fishery Products[10]
Limit of Detection (LOD)1.5 µg/kgShrimp[1]
Recovery91-97%Shrimp[1]
Relative Standard Deviation (RSD)4.09-6.61%Shrimp[1]
Table 2: Recovery of this compound and its Oxidation Products by HPLC
Compound Average Recovery Matrix Reference
This compound (EQ)95%Fish Meal[4]
Quinone Imine (QI)83%Fish Meal[4]
This compound Dimer (DM)98%Fish Meal[4]

Experimental Protocols

Key Experiment: Determination of this compound in Animal Tissue by LC-MS/MS

This protocol is a generalized procedure based on established methods.[1][10]

1. Sample Preparation and Extraction: a. Weigh 10.0 g of homogenized sample into a centrifuge tube. b. Add 20 mL of 10 w/v% sodium carbonate solution. c. Add 100 mL of 50 mg/L BHT-acetone solution. d. Homogenize the mixture and filter with suction. e. Re-extract the residue with an additional 50 mL of 50 mg/L BHT-acetone solution. f. Combine the filtrates and adjust the final volume to 200 mL with the BHT-acetone solution.

2. Solid-Phase Extraction (SPE) Cleanup: a. Condition an octadecylsilanized silica gel cartridge (1,000 mg) with 5 mL of acetonitrile followed by 10 mL of water. b. Load 10 mL of the sample extract onto the cartridge. c. Wash the cartridge with 10 mL of acetonitrile/water (3:7, v/v). d. Elute the analytes with 10 mL of acetonitrile.

3. LC-MS/MS Analysis: a. Column: Octadecylsilanized silica gel (e.g., 2.0 mm i.d., 150 mm length, 5 µm particle size).[10] b. Column Temperature: 40°C.[10] c. Mobile Phase: A gradient of 2 mmol/L ammonium acetate solution and methanol.[10] d. Ionization Mode: Electrospray Ionization, Positive (ESI+).[10] e. Monitoring Ions (m/z): Precursor ion 218, product ions 174 and 148.[10]

Visualizations

This compound Oxidation and Dimerization Pathway

Ethoxyquin_Pathway A This compound (EQ) B This compound Radical A->B Oxidation C This compound Dimer (EQDM) B->C Dimerization D Quinone Imine (QI) B->D Further Oxidation

Caption: Oxidation pathway of this compound to its dimer and quinone imine.

Troubleshooting Workflow for Low this compound Recovery

Troubleshooting_Workflow start Start: Low EQ Recovery check_degradation Check for Degradation start->check_degradation add_antioxidant Add BHT or Ascorbic Acid to Solvent check_degradation->add_antioxidant Yes check_evaporation Check Evaporation Step check_degradation->check_evaporation No add_antioxidant->check_evaporation avoid_dryness Avoid Concentrating to Dryness check_evaporation->avoid_dryness Yes check_extraction Check Extraction Efficiency check_evaporation->check_extraction No avoid_dryness->check_extraction optimize_solvent Optimize Extraction Solvent/Homogenization check_extraction->optimize_solvent Yes end End: Improved Recovery check_extraction->end No optimize_solvent->end

Caption: A logical workflow for troubleshooting low this compound recovery.

General Analytical Workflow for this compound Analysis

Analytical_Workflow sample Sample Homogenization extraction Extraction with Stabilized Solvent sample->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup analysis LC-MS/MS or HPLC Analysis cleanup->analysis quantification Data Analysis and Quantification analysis->quantification

Caption: A typical experimental workflow for this compound analysis.

References

resolving co-eluting peaks in ethoxyquin chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving chromatographic issues in ethoxyquin analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for co-eluting peaks in this compound chromatography?

Co-elution in this compound analysis, where two or more compounds elute from the chromatographic column at the same time, can stem from several factors:

  • Inadequate Method Selectivity: The chosen column chemistry and mobile phase composition may not be suitable for resolving this compound from matrix components or its degradation products.

  • Poor Column Condition: A degraded or contaminated column can lead to peak broadening and loss of resolution.

  • Suboptimal Mobile Phase Composition: An incorrect mobile phase pH or solvent strength can fail to provide adequate separation.

  • Sample Overload: Injecting too concentrated a sample can saturate the column, causing peaks to merge.[1][2]

  • Presence of Isomers or Related Compounds: this compound can have related impurities or degradation products that are structurally similar and therefore difficult to separate.

Q2: My this compound peak is showing significant tailing. What is the likely cause and how can I fix it?

Peak tailing for this compound, a basic compound, is a frequent issue, primarily caused by secondary interactions with the stationary phase.[3]

  • Cause: this compound, having a secondary amine group, can interact with acidic residual silanol groups on the surface of silica-based columns (like C18). This strong interaction delays the elution of a portion of the analyte, resulting in a tailing peak.[1][3][4]

  • Solution:

    • Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2-3) protonates the silanol groups, reducing their interaction with the basic this compound molecule.[3][5]

    • Use End-Capped Columns: These columns have their residual silanol groups chemically deactivated, minimizing secondary interactions.[1][3]

    • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine, into the mobile phase can mask the silanol groups.

    • Consider a Polymer-Based Column: Polymer-based columns, such as Asahipak ODP-50 4E, lack silanol groups and can provide good peak shape for basic compounds like this compound without the need for mobile phase modifiers.[4]

Q3: Can you provide a starting point for an HPLC method for this compound analysis?

Several HPLC methods have been successfully used for the determination of this compound. A common approach involves reversed-phase chromatography. Below is a summary of typical starting conditions.

ParameterRecommendation
Column C18 (Octadecylsilane), preferably end-capped[6][7]
Mobile Phase Acetonitrile/Water mixture with a buffer[8][9][10]
Buffer Ammonium acetate is commonly used[9][10]
Detection Fluorescence (Ex: ~370 nm, Em: ~415 nm) for high sensitivity[6][11], UV (~260-280 nm)[8][12], or Mass Spectrometry (MS) for confirmation[13]

Troubleshooting Guides

Problem: Poor Resolution Between this compound and an Interfering Peak

This guide provides a systematic approach to improving the separation between co-eluting peaks.

Step 1: Identify the Nature of the Co-elution

  • Symmetrical Peak Broadening: If the peak is broad but symmetrical, it may indicate poor column efficiency.

  • Peak Shoulder: A shoulder on the this compound peak suggests the presence of a closely eluting compound.[14][15]

Step 2: Optimize Chromatographic Parameters

The resolution of two peaks is governed by the resolution equation, which depends on efficiency, selectivity, and retention factor.

  • Increase Retention Factor (k'):

    • Action: Decrease the organic solvent (e.g., acetonitrile) percentage in the mobile phase. This will increase the retention time of this compound and may provide better separation from early-eluting interferences.[14]

  • Improve Selectivity (α):

    • Action 1: Change Mobile Phase pH. Altering the pH can change the ionization state of this compound or the interfering compound, thus affecting their retention and improving selectivity.

    • Action 2: Change the Organic Solvent. Switching from acetonitrile to methanol, or vice versa, can alter the elution pattern and improve separation.[15]

    • Action 3: Change the Column Chemistry. If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl or a polar-embedded phase).

  • Enhance Efficiency (N):

    • Action 1: Use a Longer Column or a Column with Smaller Particles. This increases the number of theoretical plates, leading to narrower peaks and better resolution.

    • Action 2: Optimize the Flow Rate. A lower flow rate can sometimes improve efficiency, but will also increase the analysis time.

Visualizing the Troubleshooting Workflow

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis in Animal Feed

This protocol is a general guideline for the extraction of this compound from a solid matrix.

  • Sample Homogenization: Weigh a representative portion of the ground animal feed sample (e.g., 5-10 g) into a centrifuge tube.

  • Extraction:

    • Add 20 mL of acetonitrile to the sample.[7][10]

    • Vortex or shake vigorously for 15-30 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at a moderate speed (e.g., 4000 rpm) for 10 minutes to pellet the solid material.

  • Filtration:

    • Carefully decant the supernatant.

    • Filter the extract through a 0.22 µm syringe filter into an HPLC vial.

  • Dilution (if necessary): If the this compound concentration is expected to be high, dilute the filtered extract with the initial mobile phase.

Protocol 2: Reversed-Phase HPLC Method for this compound

This protocol provides a starting point for method development.

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a fluorescence or UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.01 M Ammonium Acetate in Water.

    • Solvent B: Acetonitrile.

    • Isocratic Elution: A starting point could be a mixture of Solvent A and Solvent B (e.g., 20:80 v/v).[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10-20 µL.

  • Detection:

    • Fluorescence: Excitation at 370 nm, Emission at 415 nm.[6][11]

    • UV: 280 nm.[8]

  • Run Time: 10-15 minutes, or until the this compound peak has eluted and the baseline is stable.

Relationship Between Chromatographic Parameters and Resolution

ResolutionParameters Resolution Peak Resolution Efficiency Efficiency (N) Resolution->Efficiency Selectivity Selectivity (α) Resolution->Selectivity Retention Retention Factor (k') Resolution->Retention ColumnLength Column Length Efficiency->ColumnLength ParticleSize Particle Size Efficiency->ParticleSize FlowRate Flow Rate Efficiency->FlowRate MobilePhase Mobile Phase Composition Selectivity->MobilePhase ColumnChemistry Column Chemistry Selectivity->ColumnChemistry Temperature Temperature Selectivity->Temperature OrganicStrength Organic Solvent Strength Retention->OrganicStrength OrganicStrength->MobilePhase

Caption: Factors influencing chromatographic peak resolution.

References

Technical Support Center: Enhancing Low-Level Ethoxyquin Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for low-level ethoxyquin detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the sensitive analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting low-level this compound?

A1: The most prevalent and sensitive methods for detecting low-level this compound are high-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) or tandem mass spectrometry (LC-MS/MS), and gas chromatography-tandem mass spectrometry (GC-MS/MS).[1][2][3] LC-MS/MS, in particular, offers high selectivity and sensitivity, making it suitable for trace residue analysis in complex matrices.[1][4]

Q2: Why is my this compound signal weak or non-existent?

A2: A weak or absent signal for this compound can be attributed to several factors. This compound is susceptible to degradation during sample preparation and analysis.[2][5] To mitigate this, antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid can be added during the extraction process.[2][5] Additionally, issues with the analytical instrument, such as a contaminated ion source in the mass spectrometer or a degraded LC column, can lead to poor sensitivity.[6]

Q3: What are matrix effects and how can I minimize them in my this compound analysis?

A3: Matrix effects are the alteration of analyte ionization, leading to signal suppression or enhancement, due to co-eluting compounds from the sample matrix.[7][8] This is a common challenge in complex samples like animal feed or biological tissues.[7] To minimize matrix effects, several strategies can be employed:

  • Effective Sample Cleanup: Utilize techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with appropriate sorbents (e.g., PSA, GCB) or solid-phase extraction (SPE) to remove interfering substances.[1][6]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for signal suppression or enhancement.

  • Stable Isotope Dilution Analysis (SIDA): This technique, which uses a deuterated internal standard, is highly effective for correcting both matrix effects and analyte losses during sample preparation.[9][10]

Q4: How can I improve the peak shape for this compound in my chromatogram?

A4: Poor peak shape, such as tailing or fronting, can be caused by matrix interference or issues with the chromatographic conditions. Improving the sample cleanup procedure can help reduce interference.[6] Optimization of the mobile phase composition and gradient program in HPLC, or the temperature program in GC, can also significantly improve peak shape.[2] For HPLC, using a column with a different stationary phase may also be beneficial.[11][12]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Recovery of this compound
Possible Cause Troubleshooting Step Expected Outcome
Analyte Degradation Add an antioxidant like ascorbic acid or BHT to the sample during homogenization and extraction.[2][5][13] Perform extraction steps on ice to minimize thermal degradation.[5]Increased and more consistent recovery rates.
Inefficient Extraction Optimize the extraction solvent. Acetonitrile with 2% acetic acid or acetone under basic conditions have been shown to be effective.[1][5] Ensure thorough homogenization of the sample.Higher yield of this compound from the sample matrix.
Analyte Loss During Cleanup Evaluate the type and amount of sorbent used in d-SPE or the elution solvent in SPE to prevent analyte loss.Improved recovery after the cleanup step.
Loss During Solvent Evaporation Avoid complete dryness when concentrating the sample extract, as this compound can be lost.[5]Better preservation of the analyte during sample concentration.
Issue 2: High Signal-to-Noise Ratio / Poor Sensitivity
Possible Cause Troubleshooting Step Expected Outcome
Instrument Contamination Clean the ion source of the mass spectrometer.[6]Reduced background noise and increased signal intensity.
Suboptimal MS/MS Parameters Optimize MS parameters such as capillary voltage, cone voltage, and collision energy for the specific precursor and product ions of this compound.[1][6]Enhanced signal for the target analyte.
Degraded LC Column Replace the LC column if it is clogged or has lost its efficiency.[6]Sharper peaks and improved separation, leading to better sensitivity.
Inefficient Ionization For LC-MS/MS, ensure the mobile phase is compatible with the ionization mode (e.g., ESI positive mode for this compound).[1]Increased ionization efficiency and a stronger analyte signal.

Experimental Protocols

Protocol 1: this compound Analysis in Shrimp using UPLC-MS/MS

This protocol is based on the QuEChERS methodology for rapid and sensitive detection.[1]

  • Sample Preparation:

    • Homogenize 5 g of shrimp sample.

    • Add 2 mL of water and 20 mL of acetonitrile containing 2% acetic acid.

    • Vortex for 45 seconds and shake mechanically for 10 minutes.

  • Extraction and Cleanup:

    • Transfer a 1 mL aliquot of the extract to a microcentrifuge tube containing 50 mg of primary secondary amine (PSA) and 10 mg of graphitized carbon black (GCB).

    • Vortex for 30 seconds and centrifuge at 14,000 rpm for 3 minutes.

    • Dilute 0.5 mL of the supernatant with 0.5 mL of an acetonitrile:water (80:20, v/v) solution.

    • Filter the final extract through a 0.2 µm nylon filter before analysis.

  • UPLC-MS/MS Analysis:

    • The analysis is performed using a UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source in positive mode.

    • Monitor the transition of the precursor ion [M+H]+ at m/z 218.15 to product ions at m/z 160.10 and 148.10 in multiple reaction monitoring (MRM) mode.[1]

Protocol 2: this compound Analysis in Swine Tissues by GC-MS/MS

This protocol is designed for the simultaneous determination of this compound and its oxidation products.[2]

  • Sample Preparation and Extraction:

    • Weigh 2 g of homogenized swine tissue into a 50 mL centrifuge tube.

    • Add 50 mg of ascorbic acid to prevent oxidation.[2]

    • Add sodium sulfate solution as a salting-out agent, followed by n-hexane for extraction.

  • GC-MS/MS Analysis:

    • The analysis is carried out on a GC-MS/MS system.

    • Optimize the temperature program to achieve good separation of this compound and its metabolites.[2]

    • Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for sensitive detection.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies to aid in method development and comparison.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound

Analytical MethodMatrixLODLOQReference
UPLC-MS/MSShrimp1.5 µg/kg-[1]
LC-MS/MSAnimal and Fishery Products-0.01 mg/kg[5]
GC-MS/MSSwine Tissues0.15 µg/kg0.5 µg/kg[2][14]
HPLC-FLDFood products of animal origin-0.01 µg/g[3]
LC-MS/MSFishery Products-0.01 mg/kg[4]

Table 2: Recovery Rates of this compound in Different Matrices

MatrixSpiked ConcentrationRecovery Rate (%)Analytical MethodReference
Shrimp5.0-50.0 µg/kg91-97%UPLC-MS/MS[1]
Swine Tissues5-2000 µg/kg64.7-100.7%GC-MS/MS[2]
Food products of animal originVarious>71.0%HPLC-FLD[3]
Paprika Seasoning and Sauce25-100 µg/mL86.75-101.70%HPLC-PDA[15]
Pears (with ascorbic acid)0.05-0.2 mg/kg86-98%-[13]

Visualizations

Ethoxyquin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Instrumental Analysis Homogenization Sample Homogenization Spiking Addition of Antioxidant (e.g., Ascorbic Acid) Homogenization->Spiking Extraction Solvent Extraction Spiking->Extraction QuEChERS QuEChERS (d-SPE) Extraction->QuEChERS QuEChERS Method SPE Solid-Phase Extraction (SPE) Extraction->SPE SPE Method LC_MSMS LC-MS/MS QuEChERS->LC_MSMS GC_MSMS GC-MS/MS SPE->GC_MSMS Data_Analysis Data_Analysis LC_MSMS->Data_Analysis Data Acquisition & Processing GC_MSMS->Data_Analysis

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Low_Sensitivity Start Low this compound Signal Degradation Analyte Degradation? Start->Degradation Matrix_Effects Matrix Effects? Start->Matrix_Effects Instrument_Issues Instrument Issues? Start->Instrument_Issues Add_Antioxidant Add Antioxidant (BHT, Ascorbic Acid) Degradation->Add_Antioxidant Yes Improve_Cleanup Improve Sample Cleanup (QuEChERS, SPE) Matrix_Effects->Improve_Cleanup Yes Clean_Source Clean Ion Source Instrument_Issues->Clean_Source Yes Matrix_Matched Use Matrix-Matched Calibration Improve_Cleanup->Matrix_Matched Optimize_Params Optimize MS Parameters Clean_Source->Optimize_Params Replace_Column Check/Replace Column Optimize_Params->Replace_Column

Caption: Troubleshooting logic for low this compound sensitivity.

References

Validation & Comparative

Ethoxyquin vs. BHT: A Comparative Analysis of Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of antioxidant research and application, both ethoxyquin and butylated hydroxytoluene (BHT) have long been utilized for their ability to inhibit oxidative degradation. This guide provides a comprehensive, objective comparison of their antioxidant efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate antioxidant for their specific needs. This analysis covers their mechanisms of action, quantitative performance in various assays, and practical considerations such as solubility and thermal stability.

Executive Summary

This compound and Butylated Hydroxytoluene (BHT) are synthetic antioxidants effective in preventing lipid peroxidation. While both function as free-radical scavengers, their chemical structures and specific mechanisms of action differ, leading to variations in their efficacy depending on the system in which they are used. BHT is a phenolic antioxidant that donates a hydrogen atom to neutralize free radicals. This compound, a quinoline-based antioxidant, also acts as a radical scavenger, with its metabolites also exhibiting antioxidant properties.

Direct comparative studies show that this compound and BHT can have equivalent efficacy in inhibiting lipid oxidation in complex biological systems such as fish flesh and feed[1]. However, their performance can vary based on the specific oxidative stressor and the matrix being protected. Concerns over the safety and potential toxicity of both compounds have also been raised, necessitating careful consideration of their application[2][3].

Data Presentation: Quantitative Comparison of Antioxidant Efficacy

The following tables summarize the available quantitative data on the antioxidant performance of this compound and BHT from various experimental studies. It is crucial to note that direct head-to-head comparisons of IC50 values under identical conditions are limited in the available literature. Therefore, the data presented is compiled from multiple sources, and experimental conditions should be considered when interpreting these values.

Table 1: Free Radical Scavenging Activity (DPPH Assay)

AntioxidantIC50 Value (µg/mL)Experimental Context
Butylated Hydroxytoluene (BHT) 202.35DPPH radical scavenging assay[4].
This compound Data not available in a directly comparable format.

IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates greater antioxidant activity.

Table 2: Inhibition of Lipid Peroxidation

AntioxidantAssay/SystemObservationReference
This compound Inhibition of linoleic acid oxidationShowed the strongest inhibitory effects, equivalent to BHT.[1]
BHT Inhibition of linoleic acid oxidationShowed the strongest inhibitory effects, equivalent to this compound.[1]
This compound Lipid oxidation in fish flesh and feedInhibition efficacy was equivalent to BHT.[1]
BHT Lipid oxidation in fish flesh and feedInhibition efficacy was equivalent to this compound.[1]
This compound Oxidative stability of broiler feed (vs. a compound antioxidant containing BHT)A compound antioxidant containing BHT showed greater efficacy in reducing acid value, peroxide value, and malondialdehyde content after six weeks of storage compared to this compound alone.[3][5]
BHT Oxidative stability of broiler feed (as part of a compound antioxidant)A compound antioxidant containing BHT showed greater efficacy in reducing acid value, peroxide value, and malondialdehyde content after six weeks of storage compared to this compound alone.[3][5]

Mechanisms of Antioxidant Action

Both this compound and BHT are primary antioxidants that function by donating a hydrogen atom to free radicals, thereby terminating the chain reaction of oxidation. However, the specifics of their mechanisms and the nature of their radical-scavenging byproducts differ.

Butylated Hydroxytoluene (BHT): As a phenolic antioxidant, BHT donates the hydrogen atom from its hydroxyl group to a free radical (R•), creating a stable BHT radical that is sterically hindered and less likely to initiate further oxidation.

This compound: this compound reacts with alkylperoxyl radicals to form an aminyl radical. Notably, the oxidation products of this compound, such as this compound quinone imine (EQI) and this compound dimer (EQDM), also possess antioxidant properties, which may contribute to its sustained efficacy[2].

Signaling Pathway and Mechanistic Overview

The following diagram illustrates the general mechanism of free radical scavenging by both antioxidants and their potential influence on cellular pathways.

Antioxidant_Mechanism cluster_this compound This compound Mechanism BHT BHT (Butylated Hydroxytoluene) BHT_Radical Stable BHT Radical (Sterically Hindered) BHT->BHT_Radical Free_Radical Free Radical (e.g., ROO•) This compound This compound Aminyl_Radical Aminyl Radical This compound->Aminyl_Radical Oxidation_Products Antioxidant Oxidation Products (e.g., EQI, EQDM) Aminyl_Radical->Oxidation_Products Neutralized_Molecule Neutralized Molecule (ROOH) Free_Radical->Neutralized_Molecule Accepts H• Oxidative_Damage Oxidative Damage (Lipid Peroxidation) Free_Radical->Oxidative_Damage Propagates Chain Reaction Experimental_Workflow Start Start: Define Research Question Prep Prepare Stock Solutions (this compound, BHT, Controls) Start->Prep Assay_Selection Select Antioxidant Assays (e.g., DPPH, TBARS) Prep->Assay_Selection DPPH_Assay Perform DPPH Assay Assay_Selection->DPPH_Assay TBARS_Assay Perform TBARS Assay Assay_Selection->TBARS_Assay Data_Collection Data Collection (Absorbance Readings) DPPH_Assay->Data_Collection TBARS_Assay->Data_Collection IC50_Calc Calculate IC50 Values (% Inhibition) Data_Collection->IC50_Calc Lipid_Perox_Calc Calculate % Inhibition of Lipid Peroxidation Data_Collection->Lipid_Perox_Calc Data_Analysis Comparative Data Analysis IC50_Calc->Data_Analysis Lipid_Perox_Calc->Data_Analysis Conclusion Draw Conclusions on Relative Efficacy Data_Analysis->Conclusion

References

Ethoxyquin vs. Natural Antioxidants: A Comparative Guide for Animal Feed Preservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The preservation of animal feed is critical to maintaining its nutritional quality, palatability, and safety. Lipid oxidation is a primary cause of feed degradation, leading to rancidity, loss of vitamins and energy, and the formation of potentially toxic compounds. For decades, the synthetic antioxidant ethoxyquin has been a stalwart in the industry, prized for its high efficacy and cost-effectiveness. However, increasing consumer demand for "clean labels" and regulatory scrutiny have intensified the search for effective natural alternatives. This guide provides an objective comparison of this compound and prominent natural antioxidants, supported by experimental data, to aid researchers and professionals in making informed decisions for animal feed preservation.

Performance Comparison: this compound vs. Antioxidant Alternatives

The efficacy of antioxidants in animal feed is evaluated by their ability to inhibit lipid oxidation, which can be measured through various chemical indicators such as Peroxide Value (PV), Acid Value (AV), and Thiobarbituric Acid Reactive Substances (TBARS), a marker for malondialdehyde (MDA) content. Animal performance metrics, including body weight gain (BWG), feed intake (FI), and feed conversion ratio (FCR), are also crucial indicators of the overall quality and nutritional integrity of the feed.

A recent study by Xiao et al. (2024) provides a direct comparison of this compound with a compound of other antioxidants in broiler chickens. While the comparator is a mix of synthetic antioxidants (butylated hydroxytoluene and tertiary butylhydroquinone) and a natural acid (citric acid), the experimental design and results offer valuable insights into the performance of alternatives against the industry standard, this compound.

Table 1: Oxidative Stability of Broiler Feed Supplemented with this compound vs. an Antioxidant Compound
ParameterStorage TimeControl (No Antioxidant)This compound (120 g/ton )Antioxidant Compound (AC)¹
Acid Value (mg KOH/g) 3 Weeks2.852.502.45
6 Weeks3.102.752.55
Peroxide Value (meq/kg) 3 Weeks8.56.56.0
6 Weeks11.58.57.5
Malondialdehyde (mg/kg) 3 Weeks0.850.650.55
6 Weeks1.150.850.65*

¹Antioxidant Compound (AC) comprised 18% butylated hydroxytoluene, 3% citric acid, and 1% tertiary butylhydroquinone. *Indicates a statistically significant difference compared to the this compound group (p < 0.05). (Data summarized from Xiao et al., 2024)[1][2]

The data indicates that while both this compound and the antioxidant compound significantly reduced markers of oxidation compared to the control, the antioxidant compound demonstrated a superior ability to control malondialdehyde formation and, after six weeks, was more effective at limiting the increase in acid value.[2]

Table 2: Performance of Broiler Chickens Fed Diets with this compound vs. an Antioxidant Compound (21-day trial)
ParameterControlThis compound (120 g/ton )Antioxidant Compound (AC)¹
Body Weight Gain (g) 9809901010
Feed Intake (g) 150014501440
Feed Conversion Ratio 1.531.471.43*

¹Antioxidant Compound (AC) comprised 18% butylated hydroxytoluene, 3% citric acid, and 1% tertiary butylhydroquinone. *Indicates a statistically significant difference compared to the control group (p < 0.05). (Data summarized from Xiao et al., 2024)[1][2]

In terms of animal performance, both antioxidant treatments led to a reduction in feed intake compared to the control group.[1] The diet supplemented with the antioxidant compound resulted in a significantly better feed conversion ratio than both the control and the this compound-supplemented diets.[1]

While direct quantitative comparisons between this compound and specific natural antioxidants like mixed tocopherols and rosemary extract are less frequently published, the general consensus is that this compound is often more potent at lower concentrations.[3] However, natural alternatives can offer comparable or even superior performance, particularly when used in synergistic blends or at higher concentrations.[4]

Mechanisms of Action: Signaling Pathways and Antioxidant Activity

The preservative effects of these compounds are rooted in their chemical structures and their ability to interrupt the oxidative chain reactions.

This compound: A Potent Free Radical Scavenger

This compound's primary mechanism of action is as a free-radical scavenger. It donates a hydrogen atom to lipid peroxyl radicals, thereby neutralizing them and terminating the auto-oxidative chain reaction.[5] This process is highly efficient, and some of this compound's oxidation products also possess antioxidant properties, contributing to its prolonged efficacy.[5]

Ethoxyquin_Mechanism cluster_initiation cluster_propagation Lipid Unsaturated Lipid LipidRadical Lipid Radical (L•) Lipid->LipidRadical Initiation This compound This compound (EQ-H) FreeRadical Free Radical (R•) Oxygen Oxygen (O2) PeroxylRadical Lipid Peroxyl Radical (LOO•) LipidRadical->PeroxylRadical Propagation StableLipid Stable Lipid Peroxide (LOOH) PeroxylRadical->StableLipid Termination EQRadical This compound Radical (EQ•) This compound->EQRadical

This compound's free radical scavenging mechanism.
Natural Antioxidants: A Multi-faceted Approach

Natural antioxidants, such as tocopherols (Vitamin E) and the phenolic compounds in rosemary extract (carnosic acid and carnosol), also act as free radical scavengers. However, they are also known to participate in and modulate various cellular signaling pathways, offering a broader spectrum of biological activity.

Tocopherols (Vitamin E): As lipid-soluble antioxidants, tocopherols integrate into cell membranes, where they are particularly effective at breaking the chain of lipid peroxidation. They donate a hydrogen atom to peroxyl radicals, forming a relatively stable tocopheroxyl radical that is less likely to propagate the oxidative chain.

Tocopherol_Mechanism Membrane Cell Membrane (with PUFAs) PeroxylRadical Lipid Peroxyl Radical (LOO•) Membrane->PeroxylRadical Oxidative Stress Tocopherol α-Tocopherol (Toc-OH) LipidHydroperoxide Lipid Hydroperoxide (LOOH) PeroxylRadical->LipidHydroperoxide Neutralization TocopheroxylRadical Tocopheroxyl Radical (Toc-O•) Tocopherol->TocopheroxylRadical TocopheroxylRadical->Tocopherol Regeneration Ascorbate Ascorbate (Vitamin C)

Tocopherol's role in protecting cell membranes.

Rosemary Extract (Carnosic Acid and Carnosol): The primary active compounds in rosemary extract, carnosic acid and carnosol, are potent antioxidants. Beyond direct radical scavenging, they have been shown to influence inflammatory pathways, such as the NF-κB signaling cascade. By inhibiting NF-κB activation, these compounds can reduce the expression of pro-inflammatory genes, thereby mitigating oxidative stress at a cellular level.

CarnosicAcid_NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Toll-like Receptor (TLR) Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene CarnosicAcid Carnosic Acid & Carnosol CarnosicAcid->IKK Inhibits

Inhibition of the NF-κB pathway by carnosic acid.

Experimental Protocols

To ensure accurate and reproducible results when comparing antioxidants, standardized experimental protocols are essential. Below are summaries of key methodologies.

Experimental Workflow for Antioxidant Efficacy Trial in Broilers

This workflow is based on the methodology described by Xiao et al. (2024).[1][2]

Broiler_Trial_Workflow Start Start: 351 one-day-old male broilers Randomization Randomly assign to 3 groups (Control, this compound, AC) Start->Randomization Feeding Feed experimental diets for 21 days Randomization->Feeding DataCollection Weekly Measurement: - Body Weight - Feed Intake Feeding->DataCollection FeedSampling Feed Sampling at Week 3 and Week 6 for Oxidative Stability Testing Feeding->FeedSampling AnimalSampling Sample Collection at Day 21: - Blood - Liver - Intestinal Tissue Feeding->AnimalSampling Analysis Analysis: - Performance (BWG, FCR) - Oxidative Stability (AV, PV, MDA) - Physiological Parameters DataCollection->Analysis FeedSampling->Analysis AnimalSampling->Analysis End End of Trial Analysis->End

Workflow for a broiler antioxidant efficacy trial.

Detailed Methodologies:

  • Animals and Diet: A sufficient number of animals (e.g., 351 one-day-old Arbor Acres Plus male broilers) are randomly allocated to different dietary treatment groups: a control group with a basal diet, and experimental groups with the basal diet supplemented with the respective antioxidants at specified concentrations.[1]

  • Feed Oxidative Stability Testing: Feed samples from each group are collected at various time points during storage (e.g., 3 and 6 weeks). The oil is extracted from the feed, and the Acid Value (AV), Peroxide Value (PV), and Malondialdehyde (MDA) content are determined using standardized analytical methods.[2]

  • Performance Metrics: Animal body weight and feed intake are recorded regularly (e.g., weekly) to calculate Body Weight Gain (BWG) and Feed Conversion Ratio (FCR).[1]

  • Sample Collection and Analysis: At the end of the trial period, blood, liver, and intestinal tissue samples are collected for analysis of antioxidant capacity, intestinal morphology, and other relevant physiological parameters.[2]

Determination of Peroxide Value (PV)

The Peroxide Value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation. A common method is the iodometric titration.

  • Sample Preparation: A known weight of the oil extracted from the feed is dissolved in a mixture of acetic acid and a suitable organic solvent (e.g., chloroform or isooctane).

  • Reaction: A saturated solution of potassium iodide is added to the sample solution. The peroxides in the oil oxidize the iodide ions (I⁻) to iodine (I₂).

  • Titration: The liberated iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution.

  • Endpoint Detection: A starch indicator is added towards the end of the titration, which forms a blue-black complex with iodine. The endpoint is reached when the blue color disappears.

  • Calculation: The peroxide value is calculated based on the volume of sodium thiosulfate solution used and is expressed in milliequivalents of active oxygen per kilogram of fat (meq/kg).

Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a widely used method for measuring malondialdehyde (MDA), a secondary product of lipid oxidation.

  • Sample Preparation: A known amount of the feed or tissue sample is homogenized in a suitable buffer.

  • Reaction: The homogenate is mixed with a solution of thiobarbituric acid (TBA) and heated (e.g., in a boiling water bath for a specified time). MDA in the sample reacts with TBA to form a pink-colored complex.

  • Extraction: After cooling, the colored complex is often extracted into an organic solvent (e.g., butanol) to concentrate it and remove interfering substances.

  • Spectrophotometry: The absorbance of the colored solution is measured using a spectrophotometer at a specific wavelength (typically around 532 nm).

  • Quantification: The concentration of MDA is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of MDA or a standard compound like 1,1,3,3-tetraethoxypropane. The results are typically expressed as milligrams of MDA per kilogram of sample.

Conclusion

This compound remains a highly effective and economical antioxidant for animal feed preservation.[3] However, the growing interest in natural alternatives is well-founded. As the data from comparative studies like Xiao et al. (2024) suggest, well-formulated antioxidant compounds can match or even exceed the performance of this compound in both feed preservation and animal performance metrics.[1] Natural antioxidants such as tocopherols and rosemary extract offer the additional benefits of their broader biological activities, including the modulation of key cellular signaling pathways.

For researchers and drug development professionals, the exploration of synergistic combinations of natural antioxidants presents a promising avenue for developing next-generation feed preservatives that are both highly effective and align with consumer and regulatory expectations for natural and safe animal nutrition. Further head-to-head studies with standardized protocols will be invaluable in elucidating the full potential of these natural compounds.

References

A Guide to the Inter-Laboratory Comparison of Ethoxyquin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of ethoxyquin is crucial for ensuring product safety and efficacy. This compound is a widely utilized antioxidant in animal feed and some food products to prevent spoilage.[1][2][3][4][5] However, concerns about its potential health effects have led to strict regulations and the need for reliable analytical methods to monitor its levels.[5][6] This guide provides a comparative overview of common analytical methodologies for this compound quantification, supported by experimental data from various studies, which can be viewed as a form of inter-laboratory comparison of method performance.

Comparison of Analytical Methodologies

The primary methods for this compound quantification are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method often depends on the sample matrix, required sensitivity, and the availability of instrumentation.

Key Performance Indicators of Common Analytical Methods for this compound:

MethodMatrixLimit of Quantification (LOQ)Recovery Rate (%)Relative Standard Deviation (RSD) (%)
HPLC-Fluorescence Detection (FLD) Animal Origin Food Products0.01 µg/g>71.0<9.3
Feeds (Collaborative Study)--Repeatability: 4.5-32, Reproducibility: 4.5-55
Paprika Seasoning & Sauce0.79-1.00 µg/mL86.75-101.700.31-3.59
GC-MS Food-75.4-90.74.1-9.8
GC-MS/MS Swine Tissues0.5 µg/kg (EQ), 5.0 µg/kg (EQI, EQDM)64.7-100.7<11.6
LC-MS/MS Animal & Fishery Products0.01 mg/kg--
UPLC-MS/MS Shrimp- (LOD: 1.5 µg/kg)91-974.09-6.61

EQ: this compound, EQI: this compound quinone imine, EQDM: this compound dimer. Data compiled from multiple sources.[1][2][3][7][8][9][10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results across laboratories. Below are summaries of typical experimental protocols for the most common analytical techniques.

HPLC with Fluorescence Detection (HPLC-FLD)

This method is widely used due to its high sensitivity and selectivity for fluorescent compounds like this compound.[3][8][11][12][13]

  • Sample Preparation (Animal Feed):

    • Extract a homogenized sample with acetonitrile.[3]

    • Filter the extract before injection into the HPLC system.[12]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.[3][8]

    • Mobile Phase: An isocratic mixture of ammonium acetate buffer and acetonitrile.[3] Another study used a mobile phase of butylhydroxytoluene-acetonitrile-water.[8]

    • Detection: Fluorescence detector with excitation and emission wavelengths typically around 370 nm and 415 nm, respectively.[8][11]

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

GC-MS and its tandem version (MS/MS) are powerful techniques for the simultaneous determination of this compound and its major oxidation products, this compound quinone imine (EQI) and this compound dimer (EQDM).[1][14]

  • Sample Preparation (Swine Tissues):

    • Homogenize tissue samples.[1]

    • Perform liquid-liquid extraction using a suitable solvent like n-hexane.[7]

    • The final extract is analyzed by GC-MS/MS.[1]

  • Instrumental Conditions:

    • Column: A capillary column such as DB-5MS.[7]

    • Inlet Temperature: 250 °C in split-less mode.[1]

    • Carrier Gas: Helium at a constant flow rate.[1]

    • Detection: Mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[1][7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it a robust method for complex matrices.[2][5][9]

  • Sample Preparation (QuEChERS method for shrimp):

    • Homogenize the sample with 2% acetic acid in acetonitrile for extraction.[2]

    • Perform a cleanup step using dispersive solid-phase extraction with primary secondary amine (PSA) and graphitized carbon black (GCB).[2]

    • Filter the final extract before UPLC-MS/MS analysis.[2]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A C18 UPLC column.[2]

    • Ionization Mode: Positive electrospray ionization (ESI+).[2]

    • Monitoring Ions: For this compound, the precursor ion is typically m/z 218, with product ions around m/z 174 and 148.[2][9]

Experimental Workflow and Data Relationships

The following diagrams illustrate a generalized workflow for the analysis of this compound and the logical relationship in method validation.

G cluster_workflow General Experimental Workflow for this compound Analysis Sample Sample Collection (e.g., Animal Feed, Tissue) Preparation Sample Preparation (Homogenization, Extraction, Cleanup) Sample->Preparation Analysis Instrumental Analysis (HPLC, GC-MS, LC-MS/MS) Preparation->Analysis Quantification Data Processing & Quantification Analysis->Quantification Report Reporting Results Quantification->Report

Caption: A generalized workflow for the quantification of this compound in various sample matrices.

G cluster_validation Key Parameters in Analytical Method Validation Method Analytical Method Selectivity Selectivity Method->Selectivity Linearity Linearity Method->Linearity Precision Precision (Repeatability, Reproducibility) Method->Precision Accuracy Accuracy (Recovery) Method->Accuracy Sensitivity Sensitivity (LOD, LOQ) Method->Sensitivity Robustness Robustness Method->Robustness

Caption: The relationship between an analytical method and its core validation parameters.

References

Detecting Ethoxyquin in Non-Target Species: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of ethoxyquin in non-target species is crucial for safety and metabolic studies. This guide provides a comparative overview of validated analytical methods, detailing their performance, experimental protocols, and the metabolic context of this compound detection.

This compound (EQ) is a widely used antioxidant in animal feed to prevent lipid peroxidation.[1][2][3] Its presence and the formation of its metabolites in non-target organisms, which can occur through the food chain, are of increasing concern.[1][4][5][6] This guide focuses on the validation of analytical methods for detecting this compound and its primary transformation products, such as this compound quinone imine (EQI) and the this compound dimer (EQDM), in various biological matrices.[1][5][6]

Comparative Analysis of Detection Methods

The primary analytical techniques for this compound quantification include High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and applicability to different sample types.

Analytical MethodMatrixAnalyte(s)LOQRecovery (%)Key FeaturesReference
HPLC-FLD Animal-origin foodThis compound0.01 µg/g>71.0%Good for screening purposes.[7][8]
Pet food, Meat mealThis compound0.5 - 300 mg/kg (range)-Ring-trial validated AOAC method.[8]
LC-MS/MS Animal & Fishery ProductsThis compound0.01 mg/kg-High selectivity and confirmation capability.[9][9]
ShrimpThis compound1.5 µg/kg (LOD)91-97%Rapid analysis using QuEChERS.[10][10]
Eggs, Milk, Salmon, ChickenThis compound1.2 - 2.1 µg/kg79.2 - 107.6%UPLC-MS/MS for high throughput.[11]
FishEQ, EQDM, EQI0.002 - 0.005 mg/kg-QuEChERS with ascorbic acid to prevent degradation.[12]
GC-MS/MS Swine Tissues (Muscle, Kidney, Liver, Fat)EQ, EQI, EQDM5 µg/kg64.7 - 100.7%Simultaneous determination of parent compound and major oxidation products.[5][13]

Experimental Protocols

Detailed methodologies are critical for the successful validation and implementation of this compound detection methods. Below are summarized protocols for the most common analytical techniques.

LC-MS/MS for this compound in Animal and Fishery Products

This method involves extraction, clean-up, and subsequent quantification and confirmation by LC-MS/MS.[9]

  • Extraction: Homogenize the sample with an acetone solution containing butylated hydroxytoluene (BHT) under basic conditions to prevent degradation.[9] For fatty samples, specific modifications to the procedure are necessary.[9]

  • Clean-up: Utilize an octadecylsilanized silica gel cartridge for purification.[9]

  • LC-MS/MS Analysis:

    • Column: Octadecylsilanized silica gel column (e.g., 2.0 mm i.d. x 150 mm, 5 µm).[9]

    • Mobile Phase: A gradient of methanol and 2 mmol/L ammonium acetate solution.[9]

    • Ionization Mode: Electrospray Ionization, positive (ESI+).[9]

    • Monitoring Ions: Precursor ion at m/z 218, and product ions at m/z 174 and 148 for confirmation and quantification.[9]

GC-MS/MS for this compound and its Oxidation Products in Swine Tissues

This method allows for the simultaneous analysis of this compound and its major oxidation products, EQI and EQDM.[5][6][13]

  • Sample Preparation: Homogenize tissue samples and add ascorbic acid to prevent oxidation of the analytes.[13]

  • Extraction: Perform a liquid-liquid extraction using a sodium carbonate solution, acetone, and n-hexane.[13]

  • GC-MS/MS Analysis:

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a flow rate of 0.9 mL/min.[6]

    • Oven Program: Start at 100 °C, then ramp to 240 °C.[13]

    • Ionization: Electron Ionization (EI).[13]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[13]

Visualizing the Workflow and Metabolic Pathway

To better understand the process of this compound analysis and its metabolic fate, the following diagrams illustrate a typical experimental workflow and a simplified metabolic pathway.

G cluster_0 Sample Preparation cluster_1 Purification cluster_2 Analysis cluster_3 Data Processing Sample Biological Sample (e.g., Tissue, Fat, Muscle) Homogenization Homogenization Sample->Homogenization Stabilization Addition of Antioxidant (e.g., BHT, Ascorbic Acid) Homogenization->Stabilization Extraction Solvent Extraction (e.g., Acetone, Acetonitrile) Stabilization->Extraction SPE Solid Phase Extraction (SPE) or QuEChERS Extraction->SPE Analysis LC-MS/MS or GC-MS/MS SPE->Analysis Quantification Quantification Analysis->Quantification Confirmation Confirmation Analysis->Confirmation

Caption: Experimental workflow for this compound analysis.

This compound undergoes metabolic transformations in animals, leading to various products. The major metabolic reactions include de-ethylation and oxidation.[14] In rats, the primary metabolic process is de-ethylation, resulting in 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, which is then oxidized to 2,2,4-trimethyl-6-quinolone.[14] Studies in Atlantic salmon have identified the parent this compound, deethylated EQ, quinone imine (EQI), and the this compound dimer (EQDM) in muscle tissue.[1]

G cluster_0 Metabolic Pathways EQ This compound (EQ) Deethylated_EQ Deethylated EQ (6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline) EQ->Deethylated_EQ De-ethylation EQDM This compound Dimer (EQDM) EQ->EQDM Dimerization EQI Quinone Imine (EQI) (2,6-dihydro-2,2,4-trimethyl-6-quinolone) Deethylated_EQ->EQI Oxidation

Caption: Simplified metabolic pathway of this compound.

References

BHA and BHT as Ethoxyquin Alternatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of research and development, the stability of experimental compounds and reagents is paramount. Oxidation can compromise the integrity of these materials, leading to inaccurate results and wasted resources. For decades, ethoxyquin has been a widely used antioxidant to prevent such degradation. However, concerns over its potential toxicity and regulatory restrictions have spurred the search for effective alternatives. This guide provides a comprehensive comparison of two common synthetic antioxidants, Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT), as potential replacements for this compound, with a focus on their performance, underlying mechanisms, and relevant experimental protocols.

Quantitative Comparison of Antioxidant Efficacy

The selection of an appropriate antioxidant depends on various factors, including the substrate to be protected, processing conditions, and desired shelf life. The following tables summarize the available quantitative data comparing the antioxidant efficacy of BHA, BHT, and this compound. It is important to note that direct head-to-head comparisons in a single study under identical conditions are limited in the publicly available literature.

Table 1: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

AntioxidantIC50 (mg/mL)Source
BHA0.0052[1]
BHT0.011[1]
This compoundData not available in comparative study

Lower IC50 value indicates higher antioxidant activity.

Table 2: Performance in Broiler Feed (In Vivo Study)

Treatment GroupFeed Peroxide Value (meq/kg)Feed Malondialdehyde (mg/kg)Source
Control (No Antioxidant)10.20.35[2][3]
This compound (120 g/ton )7.80.28[2][3]
Antioxidant Compound (AC)*6.50.25[2][3]

*The Antioxidant Compound (AC) in this study consisted of 18% BHT, 3% citric acid, and 1% tertiary butylhydroquinone (TBHQ).[2][3] This study demonstrates that a BHT-containing compound can be more effective than this compound in reducing lipid peroxidation in feed.[2][3]

Experimental Protocols

To aid researchers in evaluating antioxidant efficacy, detailed methodologies for key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This common in vitro assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

Principle: In the presence of an antioxidant that can donate a hydrogen atom, the purple color of the DPPH radical solution fades to a yellow color, which can be measured spectrophotometrically at 517 nm.[1]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • Test compounds (BHA, BHT, this compound)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly made and protected from light.

  • Preparation of Test Samples: Prepare stock solutions of BHA, BHT, this compound, and the positive control in a suitable solvent (e.g., methanol). Create a series of dilutions from these stock solutions.

  • Reaction:

    • In a 96-well plate, add a specific volume of each sample dilution to separate wells.

    • Add an equal volume of the 0.1 mM DPPH working solution to each well to initiate the reaction.

    • Include a blank control containing only the solvent and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant. A lower IC50 value indicates a higher antioxidant activity.[1]

Rancimat Method

The Rancimat method is an accelerated oxidation test used to determine the oxidative stability of fats and oils.

Principle: A stream of air is passed through a sample of oil or fat at a constant elevated temperature (e.g., 110 °C). As the sample oxidizes, volatile organic acids are formed and carried by the air stream into a measuring vessel containing deionized water. The increase in the conductivity of the water is continuously measured. The time until a rapid increase in conductivity occurs is known as the induction time or Oxidative Stability Index (OSI). A longer induction time indicates greater oxidative stability.

Materials:

  • Rancimat apparatus

  • Pure lard or other suitable fat/oil substrate

  • Test compounds (BHA, BHT, this compound)

  • Deionized water

  • Reaction vessels and measuring vessels

Procedure:

  • Sample Preparation: Melt a known quantity of the fat or oil substrate (e.g., 20 g of pure lard) at a controlled temperature (e.g., 50 °C).

  • Add a precise amount of the antioxidant to be tested (e.g., 4 mg) to the melted fat and mix thoroughly to ensure a homogenous solution. A control sample with no added antioxidant is also prepared.

  • Apparatus Setup:

    • Heat the Rancimat heating block to the desired temperature (e.g., 110 °C).

    • Fill the measuring vessel with 60 mL of deionized water.

  • Measurement:

    • Weigh 3.0 ± 0.1 g of the prepared sample directly into a reaction vessel.

    • Place the reaction vessel into the heating block and immediately start the measurement.

    • The instrument will automatically record the conductivity over time and determine the induction time.

  • Analysis: The antioxidant activity is evaluated by comparing the induction time of the samples containing the antioxidants to that of the control.

Signaling Pathways

The antioxidant and potential cytotoxic effects of BHA, BHT, and this compound are mediated through their interaction with various cellular signaling pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cellular defense against oxidative stress.

Nrf2 signaling pathway activation by BHA and BHT.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. BHA and its metabolite, tert-butylhydroquinone (TBQ), can activate the Nrf2 pathway by covalently modifying cysteine residues on Keap1. This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating the transcription of antioxidant and detoxification enzymes.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a key regulator of inflammation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BHA BHA IKK_complex IKK Complex (IKKα/IKKβ/NEMO) BHA->IKK_complex No direct inhibition of NF-κB activation BHT BHT BHT->IKK_complex Blocks activation This compound This compound This compound->IKK_complex May attenuate activation Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits IkB_p P-IκB NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Release Ub_Degradation Ubiquitination & Proteasomal Degradation IkB_p->Ub_Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression NFkB_active->Inflammatory_Genes Induces Transcription

Modulation of the NF-κB signaling pathway.

Inflammatory stimuli activate the IKK complex, which then phosphorylates IκB proteins. This phosphorylation targets IκB for degradation, releasing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. BHT has been shown to block the activation of the IKK complex, thereby inhibiting the NF-κB pathway.[4] this compound may also attenuate this pathway, contributing to its anti-inflammatory effects.[5] In contrast, some studies suggest that BHA does not directly inhibit NF-κB activation.[6]

Cytotoxicity and Safety Considerations

While effective as antioxidants, the potential toxicity of these synthetic compounds is a critical consideration for researchers.

Table 3: Comparative Cytotoxicity

CompoundCell LineObservationSource
BHARat ThymocytesInduced apoptosis.[7]
BHTRat ThymocytesInduced non-apoptotic cell death.[7]
BHA & BHT (1:1)HL-60, HSC-2Showed greater cytotoxicity and apoptosis induction than individual compounds.[8]
This compoundHuman LymphocytesInduced apoptosis and DNA damage at higher concentrations.[9]

Studies have shown that both BHA and BHT can induce cell death at certain concentrations, with BHA promoting apoptosis and BHT leading to non-apoptotic cell death in rat thymocytes.[7] Interestingly, a combination of BHA and BHT exhibited greater cytotoxicity than the individual compounds.[8] this compound has also been shown to induce apoptosis and DNA damage in human lymphocytes at higher concentrations.[9]

Conclusion

Both BHA and BHT present viable alternatives to this compound for antioxidant applications in research settings. The choice between them depends on the specific experimental context. BHA appears to have slightly higher in vitro antioxidant activity based on limited comparative data. Both compounds can modulate key cellular signaling pathways involved in oxidative stress and inflammation, although their mechanisms of action may differ.

Researchers should carefully consider the potential cytotoxic effects of these compounds and conduct appropriate dose-response studies for their specific applications. The provided experimental protocols offer a starting point for the in-house evaluation of these antioxidants to ensure the stability and integrity of valuable research materials. Further direct comparative studies are warranted to provide a more definitive ranking of the antioxidant efficacy of BHA, BHT, and this compound under various experimental conditions.

References

performance comparison of different HPLC columns for ethoxyquin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and robust quantification of ethoxyquin, a widely used antioxidant, is critical in various fields, including food safety, animal feed analysis, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose. The choice of HPLC column is a pivotal factor that directly influences the quality and reliability of the analytical results. This guide provides a comprehensive comparison of different HPLC columns for this compound analysis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal column for their specific application.

Understanding the Separation: Key Performance Indicators

The performance of an HPLC column for this compound analysis is evaluated based on several key parameters:

  • Retention Time (t_R_): The time it takes for this compound to travel from the injector to the detector. Consistent retention times are crucial for compound identification.

  • Peak Asymmetry (Tailing Factor): A measure of the peak's symmetry. Symmetrical peaks (tailing factor close to 1) are desirable for accurate integration and quantification.

  • Resolution (R_s_): The degree of separation between the this compound peak and other components in the sample, such as impurities or degradation products. A resolution of >1.5 is generally considered baseline separation.

  • Efficiency (N): Measured as the number of theoretical plates, it reflects the column's ability to produce narrow peaks. Higher efficiency leads to better resolution and sensitivity.

Comparison of HPLC Column Chemistries for this compound Analysis

The most commonly employed columns for this compound analysis are reversed-phase columns, where the stationary phase is nonpolar and the mobile phase is polar. The primary differences between these columns lie in the chemistry of the bonded phase. This section compares the performance of three common reversed-phase column chemistries: C18, C8, and Phenyl.

Data Presentation

The following table summarizes the typical performance characteristics of different HPLC columns for the analysis of this compound based on a compilation of literature data. It is important to note that direct head-to-head comparative studies under identical conditions are limited. The data presented here are illustrative and aim to provide a general performance overview.

Column ChemistryTypical Retention Time (min)Peak Asymmetry (Tailing Factor)Resolution (vs. Impurities)Efficiency (Plates/meter)Key AdvantagesKey Disadvantages
C18 (Octadecylsilane) Moderate to HighGood (1.0 - 1.5)Good to ExcellentHighHigh hydrophobicity provides strong retention for nonpolar compounds like this compound. Widely available and well-characterized.Can exhibit strong retention, leading to longer analysis times. Potential for secondary interactions with residual silanols.
C8 (Octylsilane) Lower than C18Good (1.0 - 1.4)GoodHighLess hydrophobic than C18, resulting in shorter analysis times.[1] Good for rapid screening.May provide insufficient retention for this compound in highly aqueous mobile phases.[1]
Phenyl Variable (depends on mobile phase)Good to Excellent (1.0 - 1.3)Potentially superior for aromatic analytesHighOffers alternative selectivity due to π-π interactions with the aromatic ring of this compound.[2][3] Can improve resolution from aromatic impurities.[3]Selectivity is highly dependent on the mobile phase composition, particularly the organic modifier.[2]
Mixed-Mode VariableGoodPotentially ExcellentGood to HighCombines reversed-phase and ion-exchange mechanisms, offering unique selectivity for complex samples.Method development can be more complex.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and comparing results. Below are representative HPLC methods for this compound analysis using different column types.

Method 1: C18 Reversed-Phase HPLC-UV

This is a widely adopted method for the routine analysis of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water (e.g., 80:20 v/v) with a buffer such as 0.01 M ammonium acetate.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm.[4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are typically extracted with a suitable organic solvent like hexane, followed by partitioning into acetonitrile.[4]

Method 2: Phenyl Reversed-Phase HPLC with Fluorescence Detection

This method can offer enhanced selectivity, particularly when dealing with complex matrices or aromatic impurities.

  • Instrumentation: HPLC system with a fluorescence detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. The use of methanol as an organic modifier can enhance π-π interactions.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: Excitation at 360 nm and Emission at 440 nm.[4]

  • Injection Volume: 20 µL.

  • Sample Preparation: Similar to the C18 method, involving solvent extraction and cleanup steps.

Method 3: Mixed-Mode HPLC-UV

This method provides a different separation mechanism that can be advantageous for complex samples.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Primesep 200 (mixed-mode), 4.6 x 150 mm, 5 µm particle size.[5]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50 v/v) with an ammonium formate buffer (e.g., 50 mM, pH 3.0).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: Ambient.

  • Detection: UV at 260 nm.[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dependent on the sample matrix, typically involving extraction and filtration.

Mandatory Visualization

Experimental Workflow for this compound Analysis by HPLC

The following diagram illustrates the general workflow for the analysis of this compound using HPLC.

Ethoxyquin_HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample Collection Extraction Extraction with Organic Solvent Sample->Extraction Homogenize Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Remove Interferences Filtration Filtration Cleanup->Filtration Prepare for Injection Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (C18, C8, or Phenyl Column) Injection->Separation Detection Detection (UV, Fluorescence, or MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: General workflow for this compound analysis by HPLC.

Conclusion

The selection of an appropriate HPLC column is a critical step in developing a robust and reliable method for this compound analysis.

  • C18 columns are the workhorse for this compound analysis, offering a good balance of retention and efficiency for most applications. They are an excellent starting point for method development.

  • C8 columns provide a less retentive alternative to C18 columns, which can be advantageous for achieving faster analysis times, especially in high-throughput environments.[1]

  • Phenyl columns offer a unique selectivity profile due to π-π interactions and can be particularly useful for resolving this compound from aromatic impurities that may co-elute on C18 or C8 columns.[2][3]

  • Mixed-mode columns present another option for complex sample matrices where a combination of separation mechanisms can provide superior resolution.

Ultimately, the optimal column choice will depend on the specific requirements of the analysis, including the sample matrix, the presence of potential interferences, and the desired analysis time. Method development and validation are essential to ensure the chosen column provides the required performance for accurate and reliable quantification of this compound.

References

Synergistic Antioxidant Effects of Ethoxyquin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ethoxyquin, a synthetic antioxidant, has long been utilized in animal feed to prevent lipid peroxidation and maintain nutritional quality.[1][2] While effective on its own, research has increasingly focused on its synergistic potential when combined with other antioxidant compounds. This guide provides a comparative analysis of this compound's performance in combination with other antioxidants, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms and experimental designs.

Comparative Performance of this compound and Antioxidant Blends

Recent studies have demonstrated that antioxidant blends containing this compound can offer superior protection against lipid oxidation and lead to improved biological outcomes compared to this compound used alone. A notable study compared the efficacy of this compound with a compound antioxidant (AC) composed of butylated hydroxytoluene (BHT), tertiary butylhydroquinone (TBHQ), and citric acid in broiler chickens.[2][3]

Table 1: Effect of this compound vs. Antioxidant Compound (AC) on Feed Oxidative Stability [3]

ParameterTimeControlThis compound (EQ)Antioxidant Compound (AC)
Acid Value (mg KOH/g) Week 31.81.21.1
Week 62.51.91.5
Peroxide Value (meq/kg) Week 30.80.40.3
Week 61.50.90.7
Malondialdehyde (mg/kg) Week 30.60.40.2
Week 61.10.80.5*
Statistically significant difference compared to the this compound group (p < 0.05).

Table 2: Impact of this compound vs. Antioxidant Compound (AC) on Broiler Growth Performance and Liver Antioxidant Capacity [2][4]

ParameterControlThis compound (EQ)Antioxidant Compound (AC)
Feed Conversion Ratio (FCR) 2.12.01.8
Liver Total Antioxidant Capacity (T-AOC) (U/mg protein) 8.510.211.5
Liver Superoxide Dismutase (SOD) (U/mg protein) 150180205*
Statistically significant difference compared to the this compound group (p < 0.05).

These findings suggest that the antioxidant compound not only provides better protection against feed degradation but also translates to improved physiological outcomes in broilers, as evidenced by a lower feed conversion ratio and enhanced liver antioxidant capacity.[2][4]

Experimental Protocols

The data presented above was derived from a study utilizing the following methodology:

1. Experimental Animals and Diets:

  • A total of 351 one-day-old male Arbor Acres Plus broiler chickens were randomly allocated to three treatment groups.[2]

  • Control Group (CON): Fed a basal diet.[2]

  • This compound Group (EQ): Fed the basal diet supplemented with 200 g/ton of this compound (60% purity).[2][3]

  • Antioxidant Compound Group (AC): Fed the basal diet supplemented with 200 g/ton of an antioxidant compound containing 18% BHT, 3% citric acid, and 1% TBHQ.[2][3]

  • The feeding trial lasted for 21 days.[2]

2. Feed Oxidative Stability Analysis:

  • Feed samples from each group were stored for 3 and 6 weeks.[3]

  • Acid Value (AV): Determined by titration with a standard solution of potassium hydroxide.[3]

  • Peroxide Value (POV): Measured using the iodometric titration method to quantify hydroperoxides.[3]

  • Malondialdehyde (MDA) Content: Assessed using a colorimetric method involving the reaction of MDA with thiobarbituric acid.[3]

3. Broiler Performance and Antioxidant Capacity Assessment:

  • Feed Conversion Ratio (FCR): Calculated as the ratio of feed intake to body weight gain.[2]

  • Liver Antioxidant Capacity: At the end of the trial, liver samples were collected.

    • Total Antioxidant Capacity (T-AOC): Measured using a commercial assay kit.[2]

    • Superoxide Dismutase (SOD) Activity: Determined using a commercial kit that measures the inhibition of the reduction of nitroblue tetrazolium.[2]

Mechanisms of Synergistic Action

The enhanced efficacy of antioxidant blends stems from the complementary mechanisms of the individual components. This compound, BHT, and citric acid work in concert to inhibit lipid peroxidation through different pathways.

Synergistic_Antioxidant_Mechanisms cluster_lipid Lipid Peroxidation Cascade cluster_antioxidants Antioxidant Intervention Lipid (LH) Lipid (LH) Lipid Radical (L•) Lipid Radical (L•) Lipid (LH)->Lipid Radical (L•) Initiation Peroxyl Radical (LOO•) Peroxyl Radical (LOO•) Lipid Radical (L•)->Peroxyl Radical (LOO•) + O2 Lipid Hydroperoxide (LOOH) Lipid Hydroperoxide (LOOH) Peroxyl Radical (LOO•)->Lipid Hydroperoxide (LOOH) + LH Further Oxidation Products Further Oxidation Products Lipid Hydroperoxide (LOOH)->Further Oxidation Products Decomposition This compound This compound This compound->Peroxyl Radical (LOO•) Radical Scavenging (H• donation) BHT BHT BHT->Peroxyl Radical (LOO•) Radical Scavenging (H• donation) Citric_Acid Citric_Acid Metal Ions (Fe2+, Cu2+) Metal Ions (Fe2+, Cu2+) Citric_Acid->Metal Ions (Fe2+, Cu2+) Chelation Metal Ions (Fe2+, Cu2+)->Lipid Hydroperoxide (LOOH) Catalyzes Decomposition

Caption: Synergistic antioxidant mechanisms of this compound, BHT, and citric acid.

This compound and BHT act as primary antioxidants, donating hydrogen atoms to neutralize lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.[5] Citric acid functions as a synergist by chelating pro-oxidant metal ions like iron and copper, which can otherwise accelerate the decomposition of lipid hydroperoxides into more reactive radicals.[5]

Experimental Workflow

The following diagram illustrates the workflow of the comparative study on broiler chickens.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatments Treatment Groups (21 Days) cluster_analysis Data Collection and Analysis Animals 351 One-Day-Old Broilers Randomization Random Allocation Animals->Randomization Group_CON Control (Basal Diet) Randomization->Group_CON Group_EQ This compound (200 g/ton) Randomization->Group_EQ Group_AC Antioxidant Compound (200 g/ton) Randomization->Group_AC Feed_Analysis Feed Oxidative Stability (AV, POV, MDA) Group_CON->Feed_Analysis Performance_Analysis Growth Performance (FCR) Group_CON->Performance_Analysis Biochemical_Analysis Liver Antioxidant Capacity (T-AOC, SOD) Group_CON->Biochemical_Analysis Group_EQ->Feed_Analysis Group_EQ->Performance_Analysis Group_EQ->Biochemical_Analysis Group_AC->Feed_Analysis Group_AC->Performance_Analysis Group_AC->Biochemical_Analysis Comparative_Results Comparative Efficacy Assessment

Caption: Workflow of the broiler chicken feeding trial.

References

Ethoxyquin vs. Its Degradation Products: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxyquin (EQ), a synthetic antioxidant, has been widely utilized in animal feed to prevent lipid peroxidation. However, its degradation into various products raises questions about their comparative efficacy and potential biological effects. This guide provides an objective comparison of this compound and its primary degradation products, supported by experimental data, to aid researchers in understanding their respective properties.

Comparative Efficacy and Biological Activity

The antioxidant efficacy of this compound and its degradation products can vary depending on the experimental model. While this compound itself is a potent antioxidant, its breakdown products also exhibit biological activity, ranging from continued antioxidant effects to potential toxicity.

CompoundAntioxidant Efficacy (relative to this compound)Key Biological EffectsPotential Toxicity
This compound (EQ) 100% (baseline)Prevents lipid peroxidation, protects vitamins A and E.[1] Induces phase II xenobiotic-metabolizing enzymes.[1]Can be cytotoxic and genotoxic at high concentrations.[1] May cause pigment accumulation in the liver and increase liver enzymes.[2]
This compound Dimer (EQDM) 69% in fish meal[1][3], but other studies show little to no antioxidant activity.[1]Longer half-life than this compound.[1][3] Activates similar enzyme systems as this compound.[4]Cytotoxic and genotoxic to human lymphocytes.[1] Considered to have a toxicological profile that reflects this compound.[5]
Quinone Imine (QI) 80% in fish meal.[1][3]Potent antioxidant.[1]Toxicity has not been extensively studied, but indirect evidence suggests potential cytotoxicity.[1] Shows structural alerts for mutagenicity and carcinogenicity.[6]
De-ethylated this compound (DEQ) Exhibits antioxidant and anti-inflammatory effects.[7]Hepatoprotective effect by regulating redox-homeostasis, inhibiting the NLRP3 inflammasome, and apoptosis.[7][8]Less studied for toxicity compared to EQ and EQDM.

Experimental Protocols

Determination of this compound and its Metabolites in Biological Samples

This protocol outlines a general method for the extraction and analysis of this compound and its degradation products from fish and fishery products using liquid chromatography.

a. Sample Preparation (QuEChERS method): [9][10]

  • Homogenize 10 g of the sample.

  • Add an internal standard (e.g., mthis compound).[9][11]

  • Extract with an organic solvent (e.g., acetonitrile).

  • Add a salt mixture to induce phase separation.

  • Centrifuge to separate the layers.

  • Collect the supernatant for analysis.

b. Analytical Method (LC-MS/MS): [9][10][12]

  • Chromatography: Reversed-phase high-pressure liquid chromatography (HPLC).[13]

  • Detection: Tandem mass spectrometry (MS/MS) or fluorescence detection (FLD).[9][11]

  • Quantification: Use of stable-isotope dilution analysis with deuterated analogues of this compound and its metabolites for accurate quantification.[9][11]

In Vitro Cytotoxicity and Genotoxicity Assays

These assays are crucial for evaluating the potential toxic effects of this compound and its degradation products on cells.

a. Cytotoxicity Assay (e.g., MTT Assay):

  • Culture human lymphocytes or other relevant cell lines.

  • Expose the cells to varying concentrations of this compound, EQDM, or other metabolites.

  • After a set incubation period, add MTT reagent.

  • Measure the formation of formazan spectrophotometrically to determine cell viability.

b. Genotoxicity Assay (e.g., Comet Assay):

  • Treat cells with the test compounds.

  • Embed the cells in agarose on a microscope slide.

  • Lyse the cells to remove membranes and cytoplasm.

  • Perform electrophoresis to separate fragmented DNA.

  • Stain the DNA and visualize under a microscope to assess DNA damage.

Visualizing Pathways and Workflows

Signaling Pathway of De-ethylated this compound (DEQ) in Hepatoprotection

The following diagram illustrates the proposed mechanism by which DEQ protects against liver injury.

DEQ_Hepatoprotection cluster_cell Hepatocyte CCl4 Carbon Tetrachloride (Hepatotoxin) Oxidative_Stress Oxidative Stress CCl4->Oxidative_Stress induces DEQ De-ethylated this compound (DEQ) DEQ->Oxidative_Stress inhibits NLRP3 NLRP3 Inflammasome DEQ->NLRP3 inhibits Apoptosis Apoptosis DEQ->Apoptosis inhibits Oxidative_Stress->NLRP3 activates Oxidative_Stress->Apoptosis induces Caspase1 Caspase-1 NLRP3->Caspase1 activates Cytokines Pro-inflammatory Cytokines (TNF, IL-6) Caspase1->Cytokines activates caption DEQ's hepatoprotective mechanism.

Caption: DEQ's hepatoprotective mechanism.

Experimental Workflow for this compound Analysis

This diagram outlines the key steps in the analytical workflow for determining the levels of this compound and its metabolites.

Ethoxyquin_Analysis_Workflow Start Sample Collection (e.g., Fish Tissue) Extraction Extraction (QuEChERS) Start->Extraction Cleanup Clean-up (Solid Phase Extraction) Extraction->Cleanup Analysis LC-MS/MS or LC-FLD Analysis Cleanup->Analysis Quantification Data Analysis and Quantification Analysis->Quantification caption Analytical workflow for this compound.

Caption: Analytical workflow for this compound.

Conclusion

The efficacy and biological activity of this compound's degradation products are complex and context-dependent. While some degradation products, such as quinone imine and potentially this compound dimer, retain significant antioxidant properties, they may also present toxicological concerns. De-ethylated this compound, on the other hand, shows promise with its hepatoprotective and anti-inflammatory effects. This comparative guide highlights the necessity for researchers to consider the complete profile of this compound and its metabolites when evaluating its use and impact. Further research is warranted to fully elucidate the toxicological profiles of all degradation products and their mechanisms of action.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethoxyquin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Ethoxyquin, a widely used antioxidant, requires careful handling and specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this compound.

Key Hazards and Safety Information

Understanding the hazards associated with this compound is the first step in ensuring its safe disposal. This substance poses risks to both human health and the environment.

Hazard StatementClassificationPrecautionary Measures during Disposal
Harmful if swallowed.[1][2]Acute Toxicity (Oral), Category 4Do not eat, drink, or smoke when handling.[1][2][3] If swallowed, call a poison center or doctor.[1][2][3] Rinse mouth.[1][2][3]
May cause an allergic skin reaction.[3]Skin Sensitization, Category 1BWear protective gloves.[3] If on skin, wash with plenty of water.[3] If skin irritation or rash occurs, get medical advice.[3] Take off contaminated clothing and wash it before reuse.[3]
Causes eye irritation.[3]Eye Irritation, Category 2A/2BWear eye protection/face protection.[3] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
Toxic to aquatic life with long lasting effects.[1][3]Hazardous to the Aquatic Environment, Chronic Toxicity, Category 2Avoid release to the environment.[1][3] Collect spillage.[3] Do not allow to enter sewers or surface/ground water.[2][4] This is a critical consideration for all disposal steps to prevent environmental contamination.[4][5][6][7]

Step-by-Step Disposal Protocol

Adherence to a strict protocol is necessary for the safe disposal of this compound waste.

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[3]

  • Waste Segregation and Storage:

    • Do not mix this compound waste with other chemical waste streams.[1]

    • Store waste this compound in its original container or a clearly labeled, compatible, and tightly sealed container.[1]

    • Handle uncleaned, empty containers as you would the product itself.[1]

  • Spill Management:

    • In case of a spill, prevent the material from entering drains or waterways.[4][8]

    • For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth to contain and collect the substance.[4]

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.[9]

    • Place all contaminated materials into a suitable, labeled container for disposal.[10]

    • Clean the spill area thoroughly, and collect the cleaning materials for disposal as hazardous waste.[4]

  • Final Disposal:

    • The primary and most crucial step is to dispose of this compound waste in accordance with all local, regional, national, and international regulations.[1][2][3][4] These regulations are paramount and will dictate the specific disposal routes available.

    • Engage a licensed and reputable hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they can manage the waste stream appropriately.

    • Never dispose of this compound down the drain or in the regular trash.[2][8]

    • Approved disposal methods typically include incineration at a licensed facility or, in some cases, disposal in an authorized hazardous waste landfill.[8]

  • Container Management:

    • For empty containers, do not reuse them for other purposes.[8]

    • Depending on regulations and the level of contamination, containers may need to be triple-rinsed, with the rinsate collected as hazardous waste.[11]

    • Alternatively, containers may be punctured to prevent reuse and disposed of through the hazardous waste contractor.[8]

This compound Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final disposition.

Ethoxyquin_Disposal_Workflow cluster_prep Preparation & Handling cluster_spill Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE B Segregate this compound Waste A->B C Use Labeled, Sealed Containers B->C G Consult Local & National Regulations C->G D Contain Spill E Absorb & Collect D->E F Decontaminate Area E->F F->C H Contact Licensed Waste Disposal Company G->H I Arrange for Pickup & Transport H->I J Approved Disposal Method (e.g., Incineration) I->J

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure its disposal in a manner that is safe for both individuals and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethoxyquin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel handling Ethoxyquin. Strict adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Essential Safety Information

This compound is a hazardous substance that requires careful handling to prevent adverse health effects. It is harmful if swallowed and may cause skin and eye irritation.[1][2][3] All personnel must be thoroughly trained in the procedures outlined below before working with this compound.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in any form (solid or solution).

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).To prevent skin contact and potential irritation or sensitization.[4]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and aerosols.[1][5]
Protective Clothing A lab coat or chemical-resistant apron.To protect skin and personal clothing from contamination.[6]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required for handling large quantities or if there is a risk of aerosolization.To prevent inhalation of dust or vapors.

Operational Plan: From Receipt to Disposal

This section details the step-by-step procedures for safely handling this compound within a laboratory setting.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

Handling and Preparation of Solutions

Engineering Controls: All weighing and solution preparation activities must be conducted in a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Procedure:

  • Don PPE: Before handling, put on all required personal protective equipment as specified in the table above.

  • Prepare Workspace: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: Carefully weigh the required amount of this compound. Avoid generating dust.

  • Solution Preparation:

    • Slowly add the solvent to the vessel containing the weighed this compound to prevent splashing.

    • Cap the container securely before mixing or vortexing.

  • Cleanup:

    • Clean any residual powder from spatulas and weighing boats with a solvent-moistened wipe.

    • Dispose of all contaminated disposables as hazardous waste.

    • Wipe down the work surface in the fume hood.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the appropriate hazardous waste stream.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

All this compound waste, including empty containers, contaminated disposables, and solutions, must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.

Waste Segregation and Collection
  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, wipes, bench paper, weighing boats) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Empty Containers: "Empty" containers that have held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[7] The rinsed container can then be disposed of according to institutional guidelines.

Disposal Protocol for Small Quantities

While there is no universally mandated disposal protocol for small laboratory quantities of this compound, a cautious approach involving chemical deactivation is recommended before collection by a certified hazardous waste disposal service. The following is a general guideline and should be validated and approved by your institution's Environmental Health and Safety (EHS) department.

Note: This procedure should be performed by trained personnel in a chemical fume hood.

  • Dilution: Dilute the this compound waste with a compatible solvent (e.g., ethanol) to a low concentration.

  • Oxidation (for consideration and validation by EHS): Slowly add a suitable oxidizing agent (e.g., potassium permanganate solution) to the diluted this compound solution with stirring. This should be done cautiously as the reaction may be exothermic. The goal is to break down the this compound molecule.

  • Neutralization: After the reaction is complete, neutralize the solution as required.

  • Collection: Transfer the treated solution to a designated hazardous waste container for collection by EHS.

Always consult your institution's specific hazardous waste disposal guidelines before proceeding.

Quantitative Data Summary

ParameterValueSource
OSHA Permissible Exposure Limit (PEL) Not Established[6][8]
ACGIH Threshold Limit Value (TLV) Not Established[8]

Logical Workflow for Handling and Disposal

The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.

Ethoxyquin_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Post-Handling cluster_disposal Waste Disposal start Start ppe Don PPE start->ppe workspace Prepare Workspace (Fume Hood) ppe->workspace weigh Weigh this compound workspace->weigh dissolve Prepare Solution weigh->dissolve clean_equipment Clean Equipment & Workspace dissolve->clean_equipment waste_type Waste Type? dissolve->waste_type doff_ppe Doff PPE clean_equipment->doff_ppe clean_equipment->waste_type wash_hands Wash Hands doff_ppe->wash_hands solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Hazardous Waste Bin solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse empty_container->triple_rinse ehs_pickup Arrange for EHS Waste Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container per Institutional Guidelines collect_rinsate->dispose_container collect_rinsate->ehs_pickup

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethoxyquin
Reactant of Route 2
Reactant of Route 2
Ethoxyquin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。